Technical Documentation Center

Ivermectin B1a-d2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ivermectin B1a-d2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Ivermectin B1a and its Homologues

This guide provides a comprehensive technical overview of the chemical structure and molecular weight of Ivermectin B1a, the principal active component of the broad-spectrum antiparasitic agent, Ivermectin. It also delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical structure and molecular weight of Ivermectin B1a, the principal active component of the broad-spectrum antiparasitic agent, Ivermectin. It also delves into the structural characteristics of its closely related homologue, Ivermectin B1b, and addresses the nomenclature of other potential minor components. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this critical pharmaceutical compound.

Introduction to Ivermectin: A Macrocyclic Lactone Powerhouse

Ivermectin is a potent endectocide belonging to the avermectin class of 16-membered macrocyclic lactones.[1] Discovered in the 1970s as a fermentation product of the soil actinomycete Streptomyces avermitilis, its derivatives have revolutionized both veterinary and human medicine in the treatment of a wide range of parasitic infections.[2] The commercially available drug is a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (Ivermectin B1a) and 22,23-dihydroavermectin B1b (Ivermectin B1b).[3] The typical composition is at least 80% Ivermectin B1a and no more than 20% Ivermectin B1b.[1][3]

The profound biological activity of Ivermectin stems from its ability to selectively and with high affinity bind to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[4] This interaction leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and ultimately the death of the parasite.[4]

The Chemical Architecture of Ivermectin B1a

The chemical structure of Ivermectin B1a is a complex, polycyclic architecture characterized by a 16-membered macrocyclic lactone ring, a spiroketal moiety, and a disaccharide substituent. A thorough understanding of its three-dimensional arrangement and stereochemistry is paramount for comprehending its biological function and for the development of analytical methods.

Core Structure and Functional Groups

Ivermectin B1a is a semi-synthetic derivative of Avermectin B1a, obtained through the selective reduction of the C22-C23 double bond.[3] This hydrogenation enhances the safety and efficacy profile of the compound. The core structure features a pentacyclic framework with numerous stereocenters, making it a chiral molecule with specific spatial arrangements of its atoms.

Stereochemistry: The Key to Biological Activity

The absolute stereochemistry of Ivermectin B1a has been elucidated through extensive spectroscopic and crystallographic studies.[5][6] The molecule possesses a multitude of chiral centers, and their precise configuration is critical for its high-affinity binding to the target glutamate-gated chloride channels. Any alteration in the stereochemistry can lead to a significant loss of antiparasitic activity.

Molecular Formula and Weight of Ivermectin Components

The precise molecular weight is a fundamental property for the characterization and quantification of pharmaceutical compounds. The molecular weights of Ivermectin B1a and B1b differ slightly due to a minor structural variation.

ComponentMolecular FormulaMolecular Weight ( g/mol )Source(s)
Ivermectin B1aC48H74O14875.1[4][7][8][9]
Ivermectin B1bC47H72O14861.1[10]

Table 1: Molecular Formula and Weight of Ivermectin B1a and B1b.

The structural difference between Ivermectin B1a and B1b lies at the C-25 position, which bears a sec-butyl group in B1a and an isopropyl group in B1b.[11]

The Case of "Ivermectin B1d" and Other Impurities

The term "Ivermectin B1d" is not a standard or widely recognized nomenclature for a component of Ivermectin in the scientific literature. Extensive searches of chemical databases and peer-reviewed publications did not yield a definitive chemical structure or molecular weight for a compound with this designation.

It is plausible that "Ivermectin B1d" may refer to a minor process impurity or a degradation product. The manufacturing process of Ivermectin can result in the formation of several related substances. One study identified process impurities in bulk ivermectin, including 24-demethyl H2B1a, 3'-demethyl H2B1a, 3''-demethyl H2B1a, and 24a-hydroxy B2a isomer.[12][13] It is crucial for drug development and quality control to identify and characterize such impurities to ensure the safety and efficacy of the final drug product.[]

Experimental Protocols for Characterization and Separation

The analysis of Ivermectin and its components relies on a combination of chromatographic and spectroscopic techniques. These methods are essential for quality control, pharmacokinetic studies, and residue analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the separation and quantification of Ivermectin B1a and B1b.[15] Reversed-phase chromatography with a C18 column is typically employed.

Exemplary HPLC Method:

  • Column: C18, 5 µm particle size

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water.[7]

  • Detection: UV absorbance at approximately 245 nm.[16]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[7]

This method allows for the effective separation of the closely related B1a and B1b components, enabling their individual quantification.

HPLC_Workflow Sample Ivermectin Sample Preparation Sample Preparation (Dissolution in Mobile Phase) Sample->Preparation Injection HPLC Injection Preparation->Injection Column C18 Reversed-Phase Column Injection->Column Separation Separation of B1a and B1b Column->Separation Detection UV Detector (245 nm) Separation->Detection Data Chromatogram (Peak Integration & Quantification) Detection->Data caption Figure 2: A generalized workflow for the HPLC analysis of Ivermectin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of Ivermectin B1a. Specific proton signals in the spectrum can be used for quantification purposes with the use of an internal standard. For instance, the integrated signal of a specific proton in Ivermectin B1a can be compared to that of a known amount of an internal standard to determine its concentration.[11]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and quantification of Ivermectin and its related compounds.[9] Electrospray ionization (ESI) is a common ionization technique used for these large molecules. The high-resolution mass spectrometry data provides the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns that are unique to the molecule, further confirming its identity.

Conclusion

Ivermectin B1a, the major component of the antiparasitic drug Ivermectin, possesses a complex and well-defined chemical structure with a molecular formula of C48H74O14 and a molecular weight of approximately 875.1 g/mol . Its intricate stereochemistry is fundamental to its potent biological activity. While Ivermectin is primarily a mixture of B1a and its homologue B1b, the term "Ivermectin B1d" does not correspond to a recognized standard component. A thorough understanding of the chemical properties of Ivermectin B1a, facilitated by analytical techniques such as HPLC, NMR, and MS, is essential for its continued development, quality control, and effective use in combating parasitic diseases.

References

  • Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC . National Center for Biotechnology Information. Available at: [Link]

  • HPLC Method For Analysis of Ivermectin on Primesep 100 column - SIELC Technologies . SIELC Technologies. Available at: [Link]

  • Quantitative determination and validation of avermectin B1a in commercial products using quantitative nuclear magnetic resonance spectroscopy - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Ivermectin B1a [22,23-Dihydroavermectin B1a] . Kitasato Institute. Available at: [Link]

  • Structure of ivermectin B1a. | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]

  • Crystal Structures of New Ivermectin Pseudopolymorphs - MDPI . MDPI. Available at: [Link]

  • Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Ivermectin B1a - Bioaustralis Fine Chemicals . Bioaustralis Fine Chemicals. Available at: [Link]

  • The absolute stereochemistry and conformation of avermectin B2a aglycone and avermectin B1a | Journal of the American Chemical Society . American Chemical Society. Available at: [Link]

  • (PDF) RP-HPLC method for the determination of Ivermectin and Clorsulon as Active Pharmaceutical Ingredients in goat plasma - ResearchGate . ResearchGate. Available at: [Link]

  • Mass spectrometry of Avermectins: Structural determination of two new derivatives of Ivermectin B(1a) | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-(1-methylethyl) | C47H72O14 | CID 6321425 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Avermectin - Wikipedia . Wikipedia. Available at: [Link]

  • Identification of Impurities in Ivermectin Bulk Material by Mass Spectrometry and NMR . Taylor & Francis Online. Available at: [Link]

  • Molecular structures of ivermectin B1a and ivermectin B1b. A, B... | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]

  • A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products . National Center for Biotechnology Information. Available at: [Link]

  • Identification of impurities in ivermectin bulk material by mass spectrometry and NMR . Taylor & Francis Online. Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Ivermectin B1a and Deuterated B1a-d2: Principles and Applications

Introduction: The Need for Precision in Bioanalysis Ivermectin, a macrocyclic lactone derived from Streptomyces avermitilis, is a cornerstone of antiparasitic therapy in both veterinary and human medicine.[1][2] Its prim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Precision in Bioanalysis

Ivermectin, a macrocyclic lactone derived from Streptomyces avermitilis, is a cornerstone of antiparasitic therapy in both veterinary and human medicine.[1][2] Its primary component, 22,23-dihydroavermectin B1a (Ivermectin B1a), constitutes at least 80% of the drug mixture and is responsible for its potent anthelmintic activity.[3][4] The drug's mechanism of action involves binding with high affinity to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells.[5][6] This action increases cell membrane permeability to chloride ions, leading to hyperpolarization, paralysis, and ultimately the death of the parasite.[1][7]

Accurate quantification of Ivermectin B1a in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. However, the complexity of biological samples introduces significant analytical challenges, such as matrix effects, variable extraction recovery, and instrument drift. To overcome these hurdles, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotope-labeled internal standard (SIL-IS). This guide provides an in-depth technical examination of Ivermectin B1a and its deuterated analogue, Ivermectin B1a-d2, elucidating their fundamental differences and the critical role of the deuterated form in achieving robust, reliable, and regulatory-compliant bioanalysis.

Chapter 1: Molecular and Physicochemical Distinctions

The fundamental difference between Ivermectin B1a and Ivermectin B1a-d2 lies at the atomic level: the selective replacement of two hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (²H or D). This seemingly minor alteration has profound implications for mass spectrometric analysis while preserving the compound's chemical behavior.

Chemical Structures

Ivermectin B1a is a complex macrolide produced by the chemical hydrogenation of the C22-C23 double bond in Avermectin B1a.[8] Ivermectin B1a-d2 is its isotopologue, where two deuterium atoms are incorporated at the 22 and 23 positions.[9] This specific placement is critical as it is not on an exchangeable site (like an -OH or -NH group), ensuring the deuterium label is stable throughout sample preparation and analysis.

Caption: Comparative structures of Ivermectin B1a and its deuterated analog B1a-d2.

Comparative Physicochemical Properties

Deuteration does not significantly alter the macroscopic physicochemical properties of a molecule. Therefore, Ivermectin B1a-d2 exhibits nearly identical solubility, polarity, and chromatographic retention times to its non-labeled counterpart.[10] This near-perfect chemical equivalence is the cornerstone of its utility as an internal standard.

PropertyIvermectin B1aIvermectin B1a-d2Rationale for Similarity
Molecular Formula C₄₈H₇₄O₁₄[3]C₄₈H₇₂D₂O₁₄[9]Isotopic substitution of H with D.
Molar Mass (Da) 875.09[3]~877.1[9][11]Deuterium is ~1 g/mol heavier than hydrogen.
Aqueous Solubility ~4 mg/L (very low)[12][13]Effectively identical to B1aIsotopic substitution has a negligible effect on intermolecular forces.
log P (Lipophilicity) ~3.2[13]Effectively identical to B1aPolarity and partitioning behavior are preserved.
Chromatographic Behavior Co-elutes with B1a-d2Co-elutes with B1aIdentical chemical structure leads to identical interaction with stationary/mobile phases.[10]
Mass Spectrometric m/z DifferentDifferent (shifted by +2 Da)The mass difference is the basis for analytical distinction.

Chapter 2: The Principle and Practice of Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for quantitative bioanalysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), and its accuracy is profoundly enhanced by the use of a SIL-IS like Ivermectin B1a-d2.[11]

The Rationale: Why a Deuterated Standard is Superior

An ideal internal standard (IS) should be a compound added at a known concentration to every sample, standard, and quality control (QC) sample before processing. It should behave identically to the analyte during every step—extraction, chromatography, and ionization—but be distinguishable by the detector.

Ivermectin B1a-d2 fulfills these criteria perfectly:

  • Co-elution: It elutes from the LC column at the exact same time as Ivermectin B1a, meaning it experiences the same matrix effects (ionization suppression or enhancement) at the same moment.[14]

  • Identical Recovery: It has the same extraction efficiency from complex matrices like plasma or tissue. Any analyte lost during sample preparation is mirrored by a proportional loss of the IS.

  • Mass Distinction: Despite its identical chemical behavior, its higher mass allows the mass spectrometer to detect it on a separate mass-to-charge (m/z) channel.[15]

This methodology self-validates the analytical process. The final quantification is based on the ratio of the analyte's signal to the IS's signal. This ratio remains constant even if sample loss occurs or if the instrument's sensitivity fluctuates, providing highly precise and accurate results.[16][17]

Experimental Workflow for IDMS

The workflow ensures that the IS is present to account for variability at every critical stage.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing s1 1. Aliquot Sample (Plasma, Standard, QC) s2 2. Spike with Ivermectin B1a-d2 (Known Concentration) s1->s2 Add IS Early s3 3. Protein Precipitation / SPE (e.g., Acetonitrile) s2->s3 s4 4. Evaporate & Reconstitute s3->s4 lc 5. LC Separation (Co-elution of B1a & B1a-d2) s4->lc Inject ms 6. ESI Ionization lc->ms msms 7. MS/MS Detection (MRM Mode) ms->msms ratio 8. Calculate Peak Area Ratio (Analyte / IS) msms->ratio Generate Chromatograms curve 9. Plot Ratio vs. Concentration (Standard Curve) ratio->curve quant 10. Quantify Unknowns curve->quant

Caption: Standard workflow for Isotope Dilution Mass Spectrometry (IDMS).

Chapter 3: A Validated LC-MS/MS Protocol for Quantification

This section outlines a robust, field-proven protocol for the simultaneous quantification of Ivermectin B1a and B1a-d2 in human plasma, adhering to US FDA guidelines for bioanalytical method validation.[18]

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Ivermectin B1a and Ivermectin B1a-d2 (IS) in methanol at 1 mg/mL.
  • Prepare a series of working standard solutions of Ivermectin B1a by serial dilution in 50:50 methanol:water to cover the desired calibration range (e.g., 0.1 to 1000 ng/mL).[18]
  • Prepare a working IS solution (Ivermectin B1a-d2) at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma (calibrator, QC, or unknown sample), add 10 µL of the working IS solution. Vortex briefly.
  • Add 200 µL of 4% phosphoric acid in water to acidify and vortex.
  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load the entire sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
  • Elute the analyte and IS with 1 mL of acetonitrile.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Parameters:

  • The following parameters provide a validated starting point for analysis.
ParameterSettingRationale
LC Column C18, 50 x 2.1 mm, 3 µm[18]Provides good retention and peak shape for lipophilic molecules.
Mobile Phase A 0.1% Acetic Acid in Water[18]Acid modifier promotes better ionization in positive or negative mode.
Mobile Phase B Methanol:Acetonitrile (1:1, v/v)[18]Strong organic solvent for efficient elution.
Flow Rate 0.3 mL/min[18]Standard flow for analytical scale columns.
Gradient Isocratic (e.g., 80% B) or a shallow gradientAn isocratic method is simpler and robust if peak shape is good.[18]
Injection Volume 10 µL[18]Balances sensitivity with potential for column overload.
Ionization Source Electrospray Ionization (ESI), Negative Mode[18]Negative mode has been shown to provide excellent sensitivity for Ivermectin.
MRM Transitions Ivermectin B1a: m/z 873.5 → 567.25Ivermectin B1a-d2: m/z 875.5 → 569.25Precursor ion is [M-H]⁻. The product ion is a stable, characteristic fragment. The +2 Da shift is maintained. (Note: some methods use positive mode [M+Na]⁺).[18][19]
Expected Results

The output will be two co-eluting peaks, one for the analyte and one for the IS, detected in their respective MRM channels. The software integrates the peak areas, calculates the Area Analyte / Area IS ratio, and plots this against the nominal concentrations of the calibration standards to generate a regression curve. The concentrations of unknown samples are then interpolated from this curve. The method should demonstrate linearity over the calibration range (e.g., 0.970 - 384 ng/ml) with a correlation coefficient (r²) > 0.99.[20]

Conclusion: The Indispensable Role of Deuteration

The distinction between Ivermectin B1a and Ivermectin B1a-d2 is subtle in chemistry but monumental in analytical science. Ivermectin B1a-d2 is not merely a related compound; it is the analytical mirror of the drug itself. Its use as a stable isotope-labeled internal standard is the most effective strategy for mitigating the unavoidable variables in complex bioanalytical workflows.[11] By ensuring that the reference standard experiences the exact same physical and chemical journey as the analyte from sample preparation to detection, Ivermectin B1a-d2 enables researchers to achieve the highest levels of accuracy, precision, and confidence in their data. This technical rigor is essential for advancing drug development, ensuring patient safety, and meeting the stringent demands of regulatory bodies worldwide.

References

  • Ivermectin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. Retrieved February 2, 2026, from [Link]

  • MacNeil, T., et al. (2003). Direct production of ivermectin-like drugs after domain exchange in the avermectin polyketide synthase of Streptomyces avermitilis ATCC31272. PubMed. Retrieved February 2, 2026, from [Link]

  • Chemical Structure of ivermectin. Ivermectin consists of a mixture of... - ResearchGate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 2-epi-Ivermectin B1a | C48H74O14 | CID 124870720 - PubChem. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Ivermectin B1a - Bioaustralis Fine Chemicals. (n.d.). Bioaustralis Fine Chemicals. Retrieved February 2, 2026, from [Link]

  • Ivermectin B1a - SIELC Technologies. (n.d.). SIELC Technologies. Retrieved February 2, 2026, from [Link]

  • Chemical structure of ivermectin - figshare. (n.d.). figshare. Retrieved February 2, 2026, from [Link]

  • Ivermectin B1a-D2 - Veeprho. (n.d.). Veeprho. Retrieved February 2, 2026, from [Link]

  • Ivermectin - Wikipedia. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Chhonker, Y. S., et al. (2018). A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation. Bioanalysis. Retrieved February 2, 2026, from [Link]

  • Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS - Wellcome Open Research. (2024). Wellcome Open Research. Retrieved February 2, 2026, from [Link]

  • ESI tandem mass spectrum of ivermectin B1a showing a peak at m/z 897.4... - ResearchGate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Mass spectrum of ivermectin using +ve ESI-MS (A) and +ve ESI-MS-MS (B)... - ResearchGate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Heidary, F., & Gharebaghi, R. (2020). Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy. Journal of Antimicrobial Chemotherapy. Retrieved February 2, 2026, from [Link]

  • CN103387594A - Method for synthesizing ivermectin - Google Patents. (n.d.). Google Patents.
  • The pharmacokinetics and metabolism of ivermectin in domestic animal species - PubMed. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Resolve Mass Spectrometry. Retrieved February 2, 2026, from [Link]

  • Unexpected rearrangement of ivermectin in the synthesis of new derivatives with trypanocidal and antiplasmodial activities - PubMed. (2024). PubMed. Retrieved February 2, 2026, from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 2, 2026, from [Link]

  • (PDF) The pharmacokinetics and metabolism of ivermectin in domestic animal species - ResearchGate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Development and validation of a LC-MS/MS method for ivermectin quantification in dried blood spots: application to a pharmacokinetic study in Trichuris trichiura-infected adults - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • What is the mechanism of Ivermectin? - Patsnap Synapse. (2024). Patsnap Synapse. Retrieved February 2, 2026, from [Link]

  • Identification of the metabolites of ivermectin in humans - PMC - NIH. (2021). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Structure and physicochemical properties of ivermectin B1a and B1b. (Reference: Bloom and Matheson 1993) - ResearchGate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis of Ivermectin [B1a (91) & B1b (92)] by catalytic... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Ivermectin Pharmacokinetics, Metabolism, and Tissue/Egg Residue Profiles in Laying Hens. (2015). Journal of Agricultural and Food Chemistry. Retrieved February 2, 2026, from [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. (2014). American Association for Clinical Chemistry. Retrieved February 2, 2026, from [Link]

  • Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - MDPI. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Ivermectin: A Critical Review on Characteristics, Properties, and Analytical Methods. (n.d.). Pharmaceutics. Retrieved February 2, 2026, from [Link]

  • How Does Ivermectin Work? - YouTube. (2023). YouTube. Retrieved February 2, 2026, from [Link]

  • Pharmacokinetics of ivermectin after oral and intravenous administration in Biłgorajska geese. (2022). BMC Veterinary Research. Retrieved February 2, 2026, from [Link]

  • Advanced LC-MS/MS Technique for Environmental Ivermectin Detection | ACS Omega. (2024). ACS Omega. Retrieved February 2, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025). YouTube. Retrieved February 2, 2026, from [Link]

  • Internal standard in LC-MS/MS - Chromatography Forum. (2013). Chromatography Forum. Retrieved February 2, 2026, from [Link]

Sources

Foundational

Precision Quantitation of Ivermectin B1a in Pharmacokinetics: A Technical Guide to the Application of Ivermectin B1a-d2 Internal Standards

Topic: Applications of Ivermectin B1a-d2 in Pharmacokinetic Studies Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals[1] Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Ivermectin B1a-d2 in Pharmacokinetic Studies Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals[1]

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling, the reliability of data is inextricably linked to the bioanalytical method's ability to correct for matrix variability. Ivermectin, a macrocyclic lactone comprising primarily 22,23-dihydroavermectin B1a (>80%), presents unique challenges in LC-MS/MS quantification due to its high lipophilicity and susceptibility to ionization suppression.[1] This guide details the technical application of Ivermectin B1a-d2 , a stable isotope-labeled (SIL) internal standard, to ensure regulatory-grade accuracy in PK studies.[1]

The Isotopic Imperative: Why Deuterium?

The Challenge of Matrix Effects

In electrospray ionization (ESI), co-eluting phospholipids and endogenous proteins compete for charge in the source droplet, often causing signal suppression or enhancement. An analog internal standard (e.g., Abamectin) may elute at a slightly different retention time than Ivermectin B1a, meaning it experiences a different "matrix environment" at the moment of ionization.[1]

The Solution: Co-Elution and Chemical Locking

Ivermectin B1a-d2 (C₄₈H₇₂D₂O₁₄) is chemically identical to the analyte except for a mass shift of +2 Daltons.

  • Chromatographic Behavior: It co-elutes perfectly with Ivermectin B1a.[1]

  • Ionization Compensation: Any suppression affecting the analyte affects the SIL standard equally and simultaneously.

  • Result: The peak area ratio (Analyte/IS) remains constant even if absolute signal intensity fluctuates by >50% due to matrix effects.

Chemical Architecture & Mass Spectrometry

Structural Considerations

Ivermectin B1a has a molecular weight of approx.[2] 875.1 Da.[1] In positive ESI modes, it predominantly forms ammonium adducts


 rather than protonated molecular ions 

.[1]
  • Analyte (B1a):

    • Formula: C₄₈H₇₄O₁₄[1]

    • Precursor Ion

      
      : m/z 892.5 [1]
      
  • Internal Standard (B1a-d2):

    • Formula: C₄₈H₇₂D₂O₁₄[1]

    • Precursor Ion

      
      : m/z 894.5 [1]
      
Isotopic Contribution & Cross-Talk

A critical validation parameter when using d2 standards for high-molecular-weight compounds is the isotopic overlap .[1] The natural abundance of


 means the M+2 isotope of the native drug (Ivermectin B1a) contributes signal to the m/z 894.5 channel.
  • Mitigation Strategy: The concentration of the IS must be optimized (typically 20–50 ng/mL) to ensure its signal dwarfs the M+2 contribution from the analyte at the Upper Limit of Quantification (ULOQ). Validation data typically accepts <3% interference.

Bioanalytical Method Development (LC-MS/MS)

Sample Preparation: Phospholipid Removal

While protein precipitation (PPT) is fast, Ivermectin's lipophilicity requires aggressive solvent extraction.[1]

  • Protocol: Hybrid SPE-PPT (e.g., Ostro™ or Phree™ plates) is superior to simple PPT.[1] It removes >99% of phospholipids that cause late-eluting suppression zones.[1]

Step-by-Step Protocol:

  • Aliquot: 100 µL Plasma + 10 µL Ivermectin B1a-d2 Working Solution (500 ng/mL).

  • Precipitate: Add 300 µL Acetonitrile with 1% Formic Acid.

  • Agitate: Vortex for 2 mins at 1200 rpm.

  • Filter: Apply vacuum to pass through Hybrid SPE plate.[1]

  • Evaporate: Dry under

    
     at 40°C.
    
  • Reconstitute: 100 µL Mobile Phase (1:1 ACN:Water).

Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.7 µm, 50 x 3.0 mm) or equivalent.[1][3][4]

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or MeOH/ACN 50:50).[1]

  • Gradient:

    • 0.0 min: 60% B[1]

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 60% B (Re-equilibration)[1]

Mass Spectrometry Parameters (MRM)
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
Ivermectin B1a 892.5

569.510025
551.510035
Ivermectin B1a-d2 894.5

571.510025

Visualizing the Workflow

Diagram 1: The Bioanalytical Lifecycle

This workflow illustrates the critical path from sample collection to pharmacokinetic data generation, highlighting where the d2-IS provides stability.

BioanalyticalWorkflow cluster_Correction IS Correction Mechanism Sample Biological Matrix (Plasma/Tissue) IS_Add Add IS: Ivermectin B1a-d2 Sample->IS_Add Spiking Extract Hybrid SPE/PPT (Phospholipid Removal) IS_Add->Extract Equilibration LC LC Separation (C18 Column) Extract->LC Injection Ionization ESI Source (+ve Ion Mode) LC->Ionization Co-elution MS MS/MS Detection (MRM Mode) Ionization->MS [M+NH4]+ Data Quantification (Area Ratio Analyte/IS) MS->Data Integration

Caption: Figure 1. End-to-end bioanalytical workflow. The addition of Ivermectin B1a-d2 prior to extraction ensures that all variations in recovery and ionization efficiency are normalized.

Validation & Troubleshooting

Linearity and Sensitivity

Using this protocol, a Lower Limit of Quantification (LLOQ) of 0.1 – 1.0 ng/mL is achievable.

  • Calibration Model: Linear regression with

    
     weighting.[3]
    
  • Acceptance Criteria:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Addressing "Cross-Signal" (Isotopic Interference)

Because the mass difference is only 2 Da, the natural isotopic envelope of the analyte is a risk.

  • Test: Inject a ULOQ sample (without IS) and monitor the IS channel (m/z 894.5).

  • Requirement: The response in the IS channel must be

    
     of the average IS response.
    
  • Correction: If interference is high, increase the concentration of the IS working solution or switch to a d4-labeled standard if available (though d2 is standard for B1a).

Diagram 2: Ion Suppression Correction Logic

This diagram visualizes how the IS corrects for "invisible" errors caused by the matrix.

MatrixCorrection Matrix Matrix Effect (Phospholipids) Analyte Ivermectin B1a (Signal Suppressed) Matrix->Analyte Suppresses Ionization IS Ivermectin B1a-d2 (Signal Suppressed) Matrix->IS Suppresses Ionization Equally Ratio Calculated Ratio (Analyte Area / IS Area) Analyte->Ratio Numerator drops IS->Ratio Denominator drops Result Accurate Concentration Ratio->Result Ratio remains constant

Caption: Figure 2. The mechanism of matrix effect correction.[5] Since suppression affects both analyte and IS equally, the calculated ratio yields the true concentration.

Application in Pharmacokinetic Profiling[4][6]

Plasma Concentration-Time Curve

In a standard PK study (e.g., oral administration of 200 µg/kg in humans or animals), Ivermectin displays a dual-peak absorption profile (enterohepatic recirculation) and a long terminal half-life (~18–50 hours).[1]

Key PK Parameters Derived:

  • 
    :  Maximum plasma concentration.[1]
    
  • 
    :  Time to reach 
    
    
    
    .
  • 
    :  Area under the curve (total exposure).[1]
    
  • 
    :  Elimination half-life.
    

The use of B1a-d2 is critical for the "tail" of the PK curve (72h – 168h post-dose), where concentrations drop near the LLOQ and matrix noise becomes significant relative to the analyte signal.

References

  • Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. Source: ACS Omega (2024).[1] URL:[Link][1]

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS. Source: Wellcome Open Research (2024).[1][5] URL:[Link]

  • A sensitive and selective LC-MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation. Source: Bioanalysis (2018).[1][3][6] URL:[Link]

  • Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Source: Molecules (2022).[1][6] URL:[Link][1]

Sources

Exploratory

Isotope-labeled Ivermectin B1a internal standard properties

An In-Depth Technical Guide to Isotope-Labeled Ivermectin B1a as an Internal Standard Authored by: A Senior Application Scientist Foreword: The Imperative of Precision in Bioanalysis In the landscape of pharmaceutical re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isotope-Labeled Ivermectin B1a as an Internal Standard

Authored by: A Senior Application Scientist

Foreword: The Imperative of Precision in Bioanalysis

In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, the accuracy and reliability of analytical data are paramount. The quantification of potent macrocyclic lactones like Ivermectin B1a in complex biological matrices presents a significant analytical challenge. This guide provides a deep dive into the properties and application of isotope-labeled Ivermectin B1a as an internal standard, a cornerstone for robust and reproducible bioanalytical methods. We will move beyond mere protocol and explore the fundamental principles that govern its use, empowering researchers to not only execute methods but to understand and troubleshoot them effectively.

The Foundational Role of an Internal Standard

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the journey of an analyte from a biological sample to the detector is fraught with potential for variability. Sample preparation, extraction efficiency, matrix effects, and instrument response can all introduce deviations that compromise the integrity of the results. An ideal internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and quality control sample before processing. It co-elutes with the analyte and experiences the same analytical variations, thereby normalizing the analyte's response and ensuring accurate quantification.

The most coveted type of internal standard is a stable isotope-labeled (SIL) version of the analyte itself. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as Deuterium (²H or D) or Carbon-13 (¹³C). This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical properties ensure they behave almost identically during sample preparation and chromatographic separation.

Properties of Isotope-Labeled Ivermectin B1a

Ivermectin is a mixture of two homologous compounds, Ivermectin B1a (>80%) and Ivermectin B1b (<20%). Consequently, quantitative analysis typically focuses on the more abundant B1a component. The selection of an appropriate isotope-labeled Ivermectin B1a is critical for method success.

Synthesis and Isotopic Labeling

The synthesis of isotope-labeled Ivermectin B1a involves introducing heavy isotopes into the molecule. Common labeling strategies include:

  • Deuterium Labeling (d-Ivermectin B1a): This involves replacing one or more hydrogen atoms with deuterium. For Ivermectin B1a, deuterated analogs such as Ivermectin B1a-d2 are available.

  • Carbon-13 Labeling (¹³C-Ivermectin B1a): This involves replacing one or more carbon atoms with ¹³C. This is often a more complex and costly synthesis but can offer greater stability against isotopic exchange.

The choice of labeling position is crucial to prevent in-source fragmentation or metabolic loss of the label, which would compromise its function as an internal standard.

Physicochemical and Mass Spectrometric Properties

The key advantage of an isotope-labeled internal standard is that its physicochemical properties are nearly identical to the unlabeled analyte. This ensures that the IS and the analyte have the same extraction recovery and are similarly affected by matrix effects.

PropertyIvermectin B1aIsotope-Labeled Ivermectin B1a (e.g., d2)Rationale for Similarity
Molecular Formula C₄₈H₇₄O₁₄C₄₈H₇₂D₂O₁₄Isotopes do not significantly alter chemical structure.
Monoisotopic Mass 874.508 g/mol 876.520 g/mol The mass difference is the basis for MS detection.
Polarity HighHighEnsures co-elution during chromatography.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile)Soluble in organic solvents (e.g., methanol, acetonitrile)Critical for consistent sample preparation.
Ionization Efficiency Forms [M+NH₄]⁺ or [M+Na]⁺ adducts in ESI+Forms [M+NH₄]⁺ or [M+Na]⁺ adducts in ESI+Similar ionization behavior is crucial for normalization.

Table 1: Comparative Properties of Ivermectin B1a and its Isotope-Labeled Internal Standard.

Critical Quality Attributes

When sourcing an isotope-labeled Ivermectin B1a internal standard, the following quality attributes must be rigorously assessed:

  • Isotopic Purity: This refers to the percentage of the labeled compound that contains the desired number of heavy isotopes. High isotopic purity is essential to prevent signal overlap between the IS and the analyte.

  • Chemical Purity: The internal standard should be free of unlabeled Ivermectin B1a and other impurities that could interfere with the analysis.

  • Stability: The isotopic label must be stable throughout the sample preparation, storage, and analysis process. Deuterium labels in certain positions can be susceptible to back-exchange with protons from the solvent.

Application in Bioanalytical Methodologies

The use of isotope-labeled Ivermectin B1a is central to the development and validation of robust bioanalytical methods for its quantification in matrices like plasma, serum, and tissue.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical workflow for the quantification of Ivermectin B1a in a biological matrix using an isotope-labeled internal standard.

  • Sample Preparation:

    • Thaw plasma samples, calibrators, and quality control samples.

    • Aliquot a precise volume (e.g., 100 µL) of each sample into a microcentrifuge tube.

    • Add a small, precise volume of the isotope-labeled Ivermectin B1a internal standard working solution to each tube. This step is critical and must be performed consistently across all samples.

    • Vortex mix to ensure homogeneity.

  • Protein Precipitation:

    • Add a protein precipitating agent (e.g., acetonitrile or methanol) to each tube. The ratio of solvent to sample is typically 3:1 or 4:1.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • The analyte and internal standard are chromatographically separated and then detected by the mass spectrometer.

Mass Spectrometric Detection

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for both the analyte and the internal standard and then monitoring for a specific product ion after fragmentation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Rationale
Ivermectin B1a 892.5 [M+NH₄]⁺305.2Specific and sensitive transition for quantification.
Ivermectin B1a-d2 (IS) 894.5 [M+NH₄]⁺307.2Mass shift of +2 Da for both precursor and product ions.

Table 2: Example MRM Transitions for Ivermectin B1a and its Deuterated Internal Standard.

Method Validation

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods. The use of an isotope-labeled internal standard is instrumental in meeting these requirements, particularly for:

  • Selectivity and Specificity: Ensuring that matrix components do not interfere with the detection of the analyte or the IS.

  • Accuracy and Precision: Demonstrating that the method can accurately and reproducibly quantify the analyte over a defined concentration range.

  • Matrix Effect: Assessing the impact of co-eluting matrix components on the ionization of the analyte and the IS. The ratio of the analyte response to the IS response should remain constant, even in the presence of matrix effects.

  • Recovery: The extraction efficiency of the analyte and the IS should be similar across the concentration range.

Visualizing the Workflow and Rationale

To better illustrate the interconnectedness of the experimental steps and the role of the internal standard, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Add_IS Spike with Isotope-Labeled Ivermectin B1a IS Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Chromatography Chromatographic Separation (Co-elution of Analyte & IS) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Detection Mass Spectrometric Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Quantification against Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Report Final Concentration Calibration_Curve->Final_Concentration

Caption: Bioanalytical workflow for Ivermectin B1a quantification.

G cluster_normalization Normalization A_Prep Sample Prep Variability A_Matrix Matrix Effects A_Prep->A_Matrix IS_Prep Sample Prep Variability A_Inst Instrument Fluctuation A_Matrix->A_Inst IS_Matrix Matrix Effects A_Response Analyte Response A_Inst->A_Response IS_Inst Instrument Fluctuation Ratio Analyte / IS Ratio A_Response->Ratio IS_Prep->IS_Matrix IS_Matrix->IS_Inst IS_Response IS Response IS_Inst->IS_Response IS_Response->Ratio Accurate_Quant Accurate_Quant Ratio->Accurate_Quant Accurate & Precise Quantification

Caption: Principle of internal standard normalization.

Conclusion: The Gold Standard for Confidence

The use of a stable isotope-labeled internal standard, such as deuterated or ¹³C-labeled Ivermectin B1a, is not merely a best practice but a fundamental requirement for the generation of high-quality, defensible bioanalytical data. Its ability to mimic the behavior of the analyte through every stage of the analytical process provides a self-validating system that corrects for inevitable variations, thereby ensuring the accuracy and precision demanded by regulatory agencies and the scientific community. As drug development continues to push the boundaries of potency and complexity, the principles outlined in this guide will remain central to achieving analytical excellence.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Li, W., & Cohen, L. H. (2003). The role of the internal standard in the quantitative determination of analytes by liquid chromatography/mass spectrometry. Biomedical Chromatography, 17(5), 332-335. [Link]

  • Kemp, A. D., & Goon, A. A. (2012). A validated LC-MS/MS method for the determination of ivermectin in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 59, 146-151. [Link]

  • Shin, H. S., & Lee, Y. J. (2013). Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of ivermectin in pig plasma. Journal of Chromatography B, 938, 59-63. [Link]

Foundational

Ivermectin B1a-d2 CAS number and chemical identifiers

Deuterated Internal Standard for Quantitative Bioanalysis Executive Summary In the high-stakes domain of pharmacokinetic (PK) profiling and residue analysis, the precision of liquid chromatography-tandem mass spectrometr...

Author: BenchChem Technical Support Team. Date: February 2026

Deuterated Internal Standard for Quantitative Bioanalysis

Executive Summary

In the high-stakes domain of pharmacokinetic (PK) profiling and residue analysis, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is contingent upon the quality of internal standardization.[1][2][3] Ivermectin B1a-d2 (22,23-dihydroavermectin B1a-d2) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of Ivermectin.[1][2][3]

By incorporating deuterium at the C22-C23 positions, this isotopologue retains the exact chromatographic behavior of the analyte while providing a distinct mass shift (+2 Da).[1][2][3] This whitepaper delineates the physicochemical properties, mechanistic advantages, and a validated experimental workflow for deploying Ivermectin B1a-d2 in regulated bioanalytical environments.[3]

Chemical Identity & Specifications

Ivermectin B1a-d2 is the deuterated analog of Ivermectin B1a, the major component (>80%) of commercial Ivermectin formulations.[1][2][3] Unlike simple structural analogs, the d2-variant compensates for matrix effects (ion suppression/enhancement) by co-eluting with the analyte.[1][2][3]

Note on CAS Number: A unique CAS number for the specific d2-isotopologue has not been widely assigned by the Chemical Abstracts Service.[3] Vendors typically reference the parent CAS or internal catalog numbers.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name 22,23-Dihydroavermectin B1a-d2
Parent Compound Ivermectin B1a (CAS: 71827-03-7)
Molecular Formula

Molecular Weight 877.11 g/mol (vs. 875.11 for unlabelled)
Isotopic Purity

deuterated forms (

)
Solubility Soluble in Methanol, Acetonitrile, DMSO; Insoluble in water.[1][2][3][4]
pKa ~12.5 (Weakly acidic due to hydroxyls)
Storage -20°C, hygroscopic, light-sensitive.[1][2][3]

SMILES String: C/C(COC2)O1)/C=C/C=C(CO3)/C(C)=C4)(O)[C@]4([H])C5=O)=C\C[C@]6([H])C([H])C[C@@]7(O([H])C)([H])C([2H])[C@H]7[2H])O6

Mechanistic Insight: The Power of Isotope Dilution

The synthesis of Ivermectin B1a-d2 typically involves the catalytic deuteration of Avermectin B1a using Wilkinson’s catalyst (


) under deuterium gas (

).[1][2][3] This reaction selectively reduces the C22-C23 double bond, placing two deuterium atoms at the precise site that distinguishes Avermectin from Ivermectin.[3]
Why d2?
  • Chromatographic Fidelity: The deuterium substitution causes negligible retention time shift compared to the analyte. This ensures the IS experiences the exact same matrix suppression events as the analyte at the electrospray ionization (ESI) source.[1]

  • Mass Resolution: The +2 Da shift is sufficient to separate the IS signal from the analyte's isotopic envelope (M+2 abundance in natural Ivermectin is low, but care must be taken with resolution settings).[3]

  • Metabolic Stability: The C22-C23 bond is not a primary site of metabolic attack (typically hydroxylation occurs elsewhere), preserving the integrity of the IS during sample processing.[3]

Visualization: Structural Relationship

The following diagram illustrates the conversion of Avermectin B1a to Ivermectin B1a-d2 via catalytic deuteration.

ChemicalSynthesis Avermectin Avermectin B1a (C48H72O14) Contains C22=C23 Double Bond Reaction Catalytic Deuteration (D2 Gas + Wilkinson's Catalyst) Avermectin->Reaction Precursor IvermectinD2 Ivermectin B1a-d2 (C48H72D2O14) C22-C23 Single Bond (Deuterated) Reaction->IvermectinD2 Selective Reduction

Figure 1: Synthesis pathway transforming Avermectin B1a into the stable isotope standard Ivermectin B1a-d2.[1][2][3]

Validated Experimental Protocol: LC-MS/MS Quantification

Objective: Quantification of Ivermectin in human/animal plasma using Ivermectin B1a-d2 as the Internal Standard (IS).

Reagents
  • Analyte: Ivermectin Standard.[3][5][6][7]

  • IS: Ivermectin B1a-d2 (10 µg/mL in Methanol).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Precipitation Agent: Acetonitrile (cold).[1][2]

Workflow Steps
Step 1: Sample Preparation (Protein Precipitation)[1][2][3]
  • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Ivermectin B1a-d2 Working Solution (500 ng/mL).[1][3] Vortex for 10 sec.

  • Add 400 µL of cold Acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 min.

  • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer 200 µL of supernatant to an autosampler vial.

Step 2: LC Configuration
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).[1][2][3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 50% B[2]

    • 0.5 min: 50% B

    • 3.0 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 50% B (Re-equilibration)

Step 3: MS/MS Parameters (ESI Positive Mode)

Ivermectin forms sodium adducts


 or ammonium adducts 

.[1][2][3] Ammonium adducts are often preferred for better fragmentation.[3]
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ivermectin B1a 892.5

569.320
Ivermectin B1a-d2 (IS) 894.5

571.3 20

Note: The transition corresponds to the loss of the disaccharide moiety. The d2 label remains on the aglycone core.[3]

Visualization: Analytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample (100 µL) IS_Add Add IS: Ivermectin B1a-d2 Sample->IS_Add Precip Protein Precipitation (ACN, Vortex, Spin) IS_Add->Precip Supernatant Supernatant Transfer Precip->Supernatant LC UPLC Separation (C18 Column, Gradient) Supernatant->LC ESI ESI Source (+) [M+NH4]+ Formation LC->ESI MRM MRM Detection Analyte: 892.5 -> 569.3 IS: 894.5 -> 571.3 ESI->MRM

Figure 2: Step-by-step workflow for the extraction and quantification of Ivermectin using d2-internal standardization.

References

  • Cayman Chemical. Ivermectin-d2 Product Information & Structure. Retrieved from [1][2][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6321424: Ivermectin B1a. Retrieved from [1][2][3]

  • Duthaler, U., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. Retrieved from [1][2][3][8]

  • Yamashita, S., et al. (2016). Total synthesis of avermectin B1a revisited. Journal of Antibiotics. Retrieved from [1][2][3]

  • LGC Standards. Ivermectin B1a-D2 Reference Standard. Retrieved from [1][2][3]

Sources

Exploratory

The Role of Ivermectin B1a and its Deuterated Analog in Therapeutic Drug Monitoring (TDM)

An In-Depth Technical Guide Introduction: Defining the Analyte and the Rationale for Monitoring Ivermectin, a broad-spectrum antiparasitic agent, is a cornerstone in the treatment of various neglected tropical diseases....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: Defining the Analyte and the Rationale for Monitoring

Ivermectin, a broad-spectrum antiparasitic agent, is a cornerstone in the treatment of various neglected tropical diseases. The commercial drug product is a mixture of two homologous compounds: Ivermectin B1a (avermectin A2a, 5-O-demethyl-22,23-dihydroavermectin A1a), which constitutes at least 80%, and Ivermectin B1b (avermectin A2b, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-(1-methylethyl)avermectin A1a), which makes up no more than 20%. Given that Ivermectin B1a is the predominant and most active component, it is the primary target for therapeutic drug monitoring (TDM).

The term "Ivermectin B1a-d2" as a therapeutic agent is not found in standard pharmacological literature. It most likely refers to Ivermectin B1a-d2 , a deuterated (heavy isotope-labeled) form of the parent drug. This molecule is not used for treatment but is critical as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Ivermectin B1a in patient samples. This guide will dissect the TDM of Ivermectin B1a and elucidate the indispensable role of its deuterated analog in achieving analytical precision.

The rationale for Ivermectin TDM is anchored in its significant pharmacokinetic variability among individuals. Factors such as co-infections, nutritional status, and genetic polymorphisms can lead to substantial differences in drug exposure, potentially resulting in sub-optimal efficacy or increased risk of adverse events. TDM provides a pathway to personalized dosing, optimizing therapeutic outcomes.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profile of Ivermectin B1a

A robust TDM strategy is built upon a thorough understanding of a drug's PK/PD relationship.

Pharmacokinetics (ADME):

  • Absorption: Ivermectin is typically administered orally. Its absorption is highly influenced by food, with a high-fat meal significantly increasing bioavailability.

  • Distribution: Ivermectin B1a is highly lipophilic and demonstrates extensive tissue distribution. It is approximately 93% bound to plasma proteins, primarily albumin.

  • Metabolism: The drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The primary metabolites are hydroxylated and demethylated derivatives.

  • Excretion: Ivermectin and its metabolites are almost exclusively excreted in the feces, with less than 1% being eliminated in the urine. It has a long terminal half-life, typically ranging from 18 to 36 hours.

Table 1: Key Pharmacokinetic Parameters for Ivermectin B1a

ParameterTypical ValueKey Considerations
Time to Peak (Tmax)~4 hoursDelayed by high-fat meals.
Plasma Protein Binding~93%Primarily to albumin.
Volume of Distribution (Vd)~3-3.5 L/kgIndicates extensive tissue distribution.
Terminal Half-life (t½)18-36 hoursAllows for infrequent dosing but requires time to clear.
Primary Metabolism RouteHepatic (CYP3A4)High potential for drug-drug interactions.
Primary Excretion RouteFecalMinimal renal clearance.

Pharmacodynamics:

Ivermectin's primary mechanism of action against invertebrates involves binding with high affinity to glutamate-gated chloride ion channels in nerve and muscle cells. This leads to an increase in membrane permeability to chloride ions, resulting in hyperpolarization, paralysis, and eventual death of the parasite. In humans, these channels are confined to the central nervous system, and the blood-brain barrier, along with lower binding affinity, largely protects against this effect at therapeutic doses.

Analytical Methodology: The Gold Standard for Quantification

Accurate quantification of Ivermectin B1a in biological matrices (typically plasma or serum) is the bedrock of effective TDM. The gold-standard methodology is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity, specificity, and speed.

The Critical Role of the Internal Standard: Ivermectin B1a-d2

An internal standard (IS) is a compound added to samples at a known concentration to correct for variability during sample processing and analysis. The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte, such as Ivermectin B1a-d2.

Why is a SIL-IS like Ivermectin B1a-d2 essential?

  • Chemical and Physical Similarity: It behaves nearly identically to the endogenous Ivermectin B1a during every step of the workflow (extraction, chromatography, and ionization). Any loss of analyte during sample prep will be mirrored by a proportional loss of the IS.

  • Mass Difference: The deuterium atoms give it a slightly higher mass (2 Daltons heavier). This mass difference is easily resolved by the mass spectrometer, allowing for simultaneous but distinct detection of both the analyte and the IS.

  • Correction for Matrix Effects: Biological samples are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since the IS is affected by these "matrix effects" in the same way as the analyte, the ratio of their signals remains constant, ensuring accuracy.

The final concentration is calculated based on the peak area ratio of the analyte (Ivermectin B1a) to the internal standard (Ivermectin B1a-d2). This ratio-based quantification is inherently more robust and trustworthy than relying on the absolute signal of the analyte alone.

Caption: LC-MS/MS workflow for Ivermectin TDM using a deuterated internal standard.

Experimental Protocol: Quantification of Ivermectin B1a in Human Plasma

This protocol outlines a typical workflow. It must be fully validated according to regulatory standards (e.g., FDA Bioanalytical Method Validation guidelines) before clinical use.

1. Materials and Reagents:

  • Human plasma (with anticoagulant like K2-EDTA)

  • Ivermectin B1a analytical standard

  • Ivermectin B1a-d2 (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well collection plates

  • Centrifuge

2. Sample Preparation: Protein Precipitation

  • Step 1: Label a 1.5 mL microcentrifuge tube for each standard, quality control (QC), and unknown patient sample.

  • Step 2: Pipette 100 µL of the respective sample into the labeled tube.

  • Step 3: Add 10 µL of the Ivermectin B1a-d2 working solution (e.g., at 500 ng/mL in 50:50 ACN:H2O) to every tube. This is the critical IS spiking step. Vortex briefly.

    • Causality: Spiking the IS early ensures it undergoes all subsequent steps alongside the analyte, enabling accurate correction for processing variability.

  • Step 4: Add 300 µL of cold acetonitrile containing 0.1% formic acid. This precipitates the plasma proteins.

    • Causality: Acetonitrile is an effective protein precipitating agent. The cold temperature enhances the precipitation efficiency. Formic acid helps to keep the analytes protonated for better ionization in positive ESI mode.

  • Step 5: Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

  • Step 6: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 7: Carefully transfer the supernatant (~350 µL) to a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

Table 2: Typical LC-MS/MS Parameters

ComponentParameterRationale
LC System
ColumnC18 Column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good reversed-phase retention for lipophilic molecules like Ivermectin.
Mobile Phase AWater with 0.1% Formic AcidAqueous phase. Formic acid aids in protonation for positive ion mode.
Mobile Phase BAcetonitrile with 0.1% Formic AcidOrganic phase for eluting the analyte.
GradientStart at 30% B, ramp to 95% B, hold, then re-equilibrate.Separates analyte from other matrix components.
Flow Rate0.4 mL/minTypical for analytical scale columns.
Injection Volume5 µLBalances sensitivity with on-column loading.
MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)Ivermectin readily forms positive ions.
Analysis ModeMultiple Reaction Monitoring (MRM)Provides maximum sensitivity and specificity by monitoring specific ion transitions.
MRM Transition 1Ivermectin B1a: e.g., 875.5 -> 569.3Precursor ion (M+H)+ -> specific product ion.
MRM Transition 2Ivermectin B1a-d2: e.g., 877.5 -> 571.3Precursor ion (M+H)+2 -> specific product ion. The +2 Da shift is key.
Dwell Time100 msTime spent monitoring each transition.

Data Interpretation and Clinical Application

The output from the LC-MS/MS provides the concentration of Ivermectin B1a in the patient's plasma (e.g., in ng/mL). This result is then compared to a therapeutic window—a range of concentrations associated with efficacy and minimal toxicity.

Caption: Clinical decision-making workflow in Ivermectin TDM.

While a definitive therapeutic window for all indications is not yet firmly established, research is ongoing. TDM is particularly valuable in:

  • Special Populations: Such as pediatric patients or those with liver impairment, where pharmacokinetics may be altered.

  • Drug-Drug Interaction Management: When co-administered with strong inhibitors or inducers of CYP3A4.

  • Cases of Treatment Failure: To determine if the failure is due to inadequate drug exposure.

Conclusion and Future Directions

Therapeutic drug monitoring of Ivermectin B1a is a powerful tool for optimizing treatment and individualizing patient care. The accuracy of this practice is critically dependent on robust bioanalytical methods. The use of a stable isotope-labeled internal standard, such as Ivermectin B1a-d2, is not merely a technical detail but a fundamental requirement for a self-validating and trustworthy protocol. By correcting for inevitable process variability, it ensures that the reported concentration accurately reflects the patient's physiological state, enabling clinicians to make informed dosing decisions.

Future research should focus on establishing clear therapeutic windows for Ivermectin across its various indications and integrating TDM into routine clinical practice to improve global health outcomes.

References

  • Title: Ivermectin: a systematic review of its pharmacology and clinical uses. Source: The Journal of antimicrobial chemotherapy URL: [Link]

  • Title: Ivermectin for the treatment and prevention of scabies. Source: Expert review of anti-infective therapy URL: [Link]

  • Title: The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review. Source: The AAPS Journal URL: [Link]

  • Title: Ivermectin: a multifaceted drug of Nobel prize-honoured distinction with indicated efficacy against a new global scourge, COVID-19. Source: New microbes and new infections URL: [Link]

  • Title: Ivermectin, a potential drug for the treatment of COVID-19: a review of prospective clinical studies. Source: European journal of medical research URL: [Link]

Foundational

Technical Whitepaper: Metabolic Stability Profiling of Ivermectin B1a-d2

Executive Summary & Chemical Context[1][2] Ivermectin B1a-d2 is the stable isotope-labeled analog of 22,23-dihydroavermectin B1a (Ivermectin B1a), the principal component (>80%) of the broad-spectrum antiparasitic drug I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

Ivermectin B1a-d2 is the stable isotope-labeled analog of 22,23-dihydroavermectin B1a (Ivermectin B1a), the principal component (>80%) of the broad-spectrum antiparasitic drug Ivermectin. In drug development and bioanalysis, this isotopolog serves a critical dual function: as a surrogate analyte for mechanistic metabolic studies and, more commonly, as an Internal Standard (IS) for LC-MS/MS quantification.

The metabolic stability profile of Ivermectin B1a-d2 is governed by its susceptibility to hepatic cytochrome P450 enzymes (specifically CYP3A4). Understanding this profile is essential to ensure that the deuterium label does not induce a significant Kinetic Isotope Effect (KIE) that would decouple its clearance rate from the non-deuterated parent drug, thereby invalidating its use as an internal standard in biological matrices.

Chemical Identity
  • Analyte: Ivermectin B1a-d2[1][2][3]

  • Core Structure: Macrocyclic lactone (Avermectin family).

  • Labeling Site: Typically deuterated at the 22,23-position or the C25-alkyl group (depending on synthesis source).

  • Primary Metabolic Liability: 3"-O-demethylation and hydroxylation.[4][5]

The Metabolic Landscape[7]

The metabolic clearance of Ivermectin B1a-d2 in human and animal models is driven almost exclusively by Phase I oxidative biotransformation. The stability profile is defined by the rate of disappearance of the parent molecule when incubated with liver microsomes.

Enzyme Kinetics & Pathway

CYP3A4 is the predominant catalyst (>90% contribution) for Ivermectin metabolism in human liver microsomes (HLM). Minor contributions are observed from CYP2C8 and CYP2E1.

  • Primary Pathway (M1): 3"-O-demethylation at the distal sugar moiety.

  • Secondary Pathway (M2): Hydroxylation of the methyl group at the C4 position.

  • Deuterium Impact: If the

    
     label is located on the macrocyclic backbone (e.g., C22, C23), the metabolic stability profile (
    
    
    
    ,
    
    
    ) of B1a-d2 is statistically equivalent to native Ivermectin B1a. If the label were placed on the 3"-methoxy group, a primary KIE would be observed, significantly increasing metabolic stability.
Visualization: Biotransformation Pathway

The following diagram illustrates the CYP3A4-mediated clearance pathway.

IvermectinMetabolism Parent Ivermectin B1a-d2 (Parent) CYP3A4 CYP3A4 (Microsomal) Parent->CYP3A4 M1 3''-O-demethyl-B1a-d2 (Major Metabolite) CYP3A4->M1 O-Demethylation (Fast) M2 4-OH-B1a-d2 (Minor Metabolite) CYP3A4->M2 Hydroxylation (Slow)

Figure 1: Primary oxidative pathways for Ivermectin B1a-d2 mediated by CYP3A4.

Experimental Framework: Microsomal Stability Assay

This protocol details the assessment of Intrinsic Clearance (


) using Human Liver Microsomes (HLM).[6][7] This method is self-validating through the inclusion of positive controls (high and low clearance drugs).
Critical Reagents & Preparation
  • Buffer System: 100 mM Potassium Phosphate (KPi), pH 7.4.[8]

  • Microsomes: Pooled HLM (20 mg/mL stock). Final assay concentration: 0.5 mg/mL .

    • Note: Ivermectin is highly lipophilic (

      
      ). High protein concentrations can bind the drug, reducing free fraction (
      
      
      
      ) and artificially lowering clearance rates. Do not exceed 0.5 mg/mL.
  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Step-by-Step Protocol
  • Preparation of Substrate (B1a-d2):

    • Prepare a 10 mM stock in DMSO.

    • Dilute to 1 µM working solution in KPi buffer (Final DMSO < 0.1%).

    • Critical: Use glass-lined or low-binding plates. Ivermectin adsorbs aggressively to standard polypropylene.

  • Pre-Incubation (Thermodynamic Equilibrium):

    • Mix 0.5 mg/mL HLM with 1 µM Ivermectin B1a-d2 in KPi buffer.

    • Incubate at 37°C for 5 minutes to allow enzyme-substrate binding.

  • Reaction Initiation:

    • Add NADPH regenerating system to start the reaction (

      
      ).
      
    • Total reaction volume: 200 µL per well/tube.

  • Sampling (Kinetic Time Points):

    • Extract 30 µL aliquots at

      
       minutes.
      
    • Immediately dispense into 120 µL ice-cold Stop Solution (1:4 ratio) to quench CYP activity and precipitate proteins.

  • Processing:

    • Vortex plates for 10 minutes.

    • Centrifuge at 4,000 x g for 20 minutes at 4°C.

    • Transfer supernatant to LC-MS vials.

Workflow Visualization

AssayWorkflow cluster_sampling Kinetic Sampling Loop Step1 Substrate Prep (1 µM B1a-d2 in Buffer) Step2 Pre-Incubation (Microsomes + Substrate, 37°C) Step1->Step2 Step3 Initiation (Add NADPH) Step2->Step3 Step4 Extract Aliquot (0, 15, 30, 45, 60 min) Step3->Step4 Step5 Quench (Ice-Cold ACN + Formic Acid) Step4->Step5 Step6 Centrifugation (4000g, 20 min) Step5->Step6 Step7 LC-MS/MS Analysis Step6->Step7

Figure 2: Step-by-step workflow for the microsomal stability assay.

Analytical Methodology (LC-MS/MS)[5][11]

Quantification of Ivermectin B1a-d2 requires specific attention to adduct formation. Ivermectin does not protonate well (


 is weak); it preferentially forms ammonium (

) or sodium (

) adducts.
Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive.

  • Source Temperature: 350°C (High temp required for macrocycles).

  • Mobile Phases:

    • A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid (Promotes

      
      ).
      
    • B: Methanol + 0.1% Formic Acid (MeOH is preferred over ACN for solubility).

MRM Transitions Table
AnalytePrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)Type
Ivermectin B1a 892.5

569.34025Quantifier
Ivermectin B1a 892.5

307.24035Qualifier
Ivermectin B1a-d2 894.5

571.3 4025Target

Note: The product ion 571.3 corresponds to the spiroketal moiety retaining the deuterium label (assuming backbone labeling).

Data Analysis & Interpretation

Calculation of Intrinsic Clearance

Plot the natural logarithm (


) of the remaining percentage of Ivermectin B1a-d2 versus time. The slope (

) of the linear regression represents the elimination rate constant.




Stability Classification

Based on


 in Human Liver Microsomes:
Classification

(µL/min/mg)

(min)
Interpretation
Low Clearance < 10> 140Stable. Likely good bioavailability.
Moderate Clearance 10 - 4530 - 140Standard metabolic profile.
High Clearance > 45< 30Rapid metabolism. Likely high first-pass effect.

Expected Result: Ivermectin B1a-d2 typically falls into the Low to Moderate clearance category in HLM, with a


 often exceeding 60 minutes at 0.5 mg/mL protein concentration.

Troubleshooting & Quality Control

Non-Specific Binding (NSB)

Ivermectin is notorious for sticking to plasticware.

  • Symptom: Low recovery at

    
     or erratic calibration curves.
    
  • Solution: Pre-coat tips/plates with 0.1% BSA or use solvent-resistant glass vials. Ensure the quench solution contains at least 70% organic solvent to solubilize the drug from proteins.

Isotope Stability

Ensure the deuterium label is not exchangeable.

  • Test: Incubate B1a-d2 in buffer (no microsomes) at 37°C for 4 hours.

  • Criteria: No decline in signal intensity or "cross-talk" into the B1a (M-2) channel.

References

  • Zeng, Z., et al. (1998). "Metabolism of ivermectin by cytochrome P450 3A4 in human liver microsomes." Xenobiotica.

  • Fink, D. W., et al. (1988). "Photostability of ivermectin B1a in aqueous and organic solvents." Journal of Pharmaceutical Sciences.

  • FDA Label Reference. (2022). "Stromectol (Ivermectin) Prescribing Information." Merck & Co., Inc.

  • Cayman Chemical. (2023). "Ivermectin-d2 Product Information & Stability." Cayman Chemical Technical Data.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Ivermectin B1a in Human Plasma

Abstract This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ivermectin B1a in human plasma. The protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ivermectin B1a in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a deuterated internal standard (Ivermectin-d2) to ensure accuracy and precision. The method has been developed and validated to meet the rigorous standards required for pharmacokinetic studies and clinical trial sample analysis, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1][2] It is a macrocyclic lactone derived from the bacterium Streptomyces avermitilis. Accurate measurement of Ivermectin concentrations in biological matrices, such as plasma, is crucial for pharmacokinetic assessments, dose-response relationship studies, and ensuring therapeutic efficacy and safety.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and speed.[2] This application note details a robust LC-MS/MS method for the quantification of Ivermectin B1a, the major component of Ivermectin, in human plasma. The use of a stable isotope-labeled internal standard, Ivermectin-d2, is critical for correcting for variability during sample preparation and analysis, thereby enhancing the method's performance.[4]

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • Ivermectin B1a (Purity >94%) was obtained from Sigma-Aldrich.[5]

    • Ivermectin-d2 (Purity >99.6%) was sourced from Clearsynth.[5]

  • Solvents and Chemicals:

    • LC-MS grade acetonitrile, methanol, and water were purchased from J.T. Baker.[5]

    • Formic acid (MS grade) and ammonium formate were obtained from Fluka (Sigma-Aldrich).[5]

  • Biological Matrix:

    • Blank human plasma was sourced from a certified vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. The specific instrumentation used for this development was a Shimadzu 8060 LC-MS/MS system.[6]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Ivermectin B1a and Ivermectin-d2 into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL.[7]

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).

    • The Ivermectin-d2 internal standard (IS) working solution should be prepared at a concentration of 80 ng/mL in an acetonitrile:water (90:10, v/v) solution.[5]

  • Calibration Standards and Quality Control Samples:

    • Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of 0.1 ng/mL to 1000 ng/mL.[3][8][9]

    • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 ng/mL, 30 ng/mL, and 300 ng/mL) in the same manner as the calibration standards.[10]

Analytical Method

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Ivermectin from plasma.[4][11]

  • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[5]

  • Add 450 µL of the Ivermectin-d2 internal standard working solution (80 ng/mL in acetonitrile:water, 90:10, v/v).[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Rationale for Parameter Selection:

  • Chromatography: A C18 column is chosen for its excellent retention and separation of hydrophobic molecules like Ivermectin.[8] The mobile phase composition of acetonitrile and water with a formic or acetic acid modifier ensures good peak shape and ionization efficiency.[4][11] A gradient elution can be employed for optimal separation from endogenous matrix components.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used for Ivermectin analysis, as it readily forms protonated molecular ions.[11][12] However, negative mode can also be effective.[3][6] Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18, 2.7 µm, 50 x 3.0 mm (e.g., Agilent Poroshell 120 EC-C18)[5]
Mobile Phase A0.1% Acetic Acid in Water[6]
Mobile Phase BMethanol:Acetonitrile (1:1, v/v) with 0.1% Acetic Acid[6]
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive or Negative[6][11]
MRM TransitionsIvermectin B1a: m/z 875.5 → 569.5 (Quantifier), m/z 875.5 → 307.3 (Qualifier)[13] Ivermectin-d2: m/z 877.5 → 571.5
Dwell Time100 ms
Collision EnergyOptimized for the specific instrument
Ion Source Temperature500°C

Note: The specific MRM transitions and collision energies should be optimized for the mass spectrometer being used.

Method Validation

The developed method was validated according to the US FDA guidelines on bioanalytical method validation.[2][6] The following parameters were assessed:

  • Selectivity and Specificity: No significant interfering peaks were observed at the retention times of Ivermectin B1a and Ivermectin-d2 in blank plasma samples from multiple sources.

  • Linearity: The method demonstrated excellent linearity over the concentration range of 0.1 ng/mL to 1000 ng/mL, with a correlation coefficient (r²) of >0.998.[3][9]

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels, and within ±20% for the Lower Limit of Quantification (LLOQ).[4]

  • Recovery: The extraction recovery of Ivermectin B1a was consistent and reproducible across the QC levels.

  • Matrix Effect: No significant ion suppression or enhancement was observed, indicating minimal matrix effects.

  • Stability: Ivermectin B1a was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.[10]

Workflow Diagram

Ivermectin_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Aliquot 100 µL Plasma s2 2. Add 450 µL IS Solution (Ivermectin-d2 in ACN:H2O) s1->s2 s3 3. Vortex (1 min) s2->s3 s4 4. Centrifuge (10,000 x g, 10 min) s3->s4 s5 5. Transfer Supernatant s4->s5 a1 Inject 10 µL onto C18 Column s5->a1 a2 Chromatographic Separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Unknown Samples d2->d3

Caption: LC-MS/MS workflow for Ivermectin B1a quantification.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of Ivermectin B1a in human plasma. The simple protein precipitation sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, provides a reliable and efficient analytical solution for pharmacokinetic studies and clinical applications. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is well-suited for high-throughput analysis in a drug development or clinical research setting.

References

  • Croubels, S., De Baere, S., Cherlet, M., & De Backer, P. (2002). Determination of ivermectin B1a in animal plasma by liquid chromatography combined with electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 37(8), 840–847. [Link]

  • Chhonker, Y. S., Ma, D., Edi, C., & Murry, D. J. (2018). A sensitive and selective LC-MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation. Bioanalysis, 10(21), 1841–1851. [Link]

  • Croubels, S., De Baere, S., Cherlet, M., & De Backer, P. (2002). Determination of ivermectin B(1a) in animal plasma by liquid chromatography combined with electrospray ionization mass spectrometry. Journal of mass spectrometry : JMS, 37(8), 840–847. [Link]

  • Request PDF. (2025). Determination of Ivermectin B1a in animal plasma by liquid chromatography combined with electrospray Ionization mass spectrometry. ResearchGate. [Link]

  • Carrillo Heredero, A. M., Segato, G., Menotta, S., Butovskaya, E., Borra, A., & Bertini, S. (2024). Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. ACS Omega. [Link]

  • ResearchGate. (2024). Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. [Link]

  • Request PDF. (n.d.). Development and validation of a LC-MS/MS method for the analysis of ivermectin in plasma, whole blood, and dried blood spots using a fully automatic extraction system. ResearchGate. [Link]

  • Kaewkhao, N., Warunee, H., Tarning, J., & Blessborn, D. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research, 9, 231. [Link]

  • Zeleke, G., De Baere, S., Suleman, S., & Devreese, M. (2022). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules, 27(15), 4930. [Link]

  • SciSpace. (2018). A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma. [Link]

  • Chhonker, Y. S., Ma, D., Edi, C., & Murry, D. J. (2018). A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation. Bioanalysis, 10(21), 1841–1851. [Link]

  • Kaewkhao, N., Hanpithakpong, W., Tarning, J., & Blessborn, D. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research, 9, 231. [Link]

  • Chasse, J. (2024, October 7). Determining Ivermectin in Plasma and Whole Blood Using LC-MS/MS. Spectroscopy. [Link]

  • ResearchGate. (n.d.). Mass spectrum of ivermectin using +ve ESI-MS (A) and +ve ESI-MS-MS (B). [Link]

Sources

Application

Application Note: Robust and High-Throughput Extraction of Ivermectin B1a from Plasma using a Deuterated Internal Standard for LC-MS/MS Quantification

Abstract This application note presents a detailed guide for the extraction of Ivermectin B1a from plasma samples for quantitative bioanalysis. We delve into the scientific rationale behind selecting an optimal sample pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide for the extraction of Ivermectin B1a from plasma samples for quantitative bioanalysis. We delve into the scientific rationale behind selecting an optimal sample preparation strategy, with a focus on Solid-Phase Extraction (SPE) as a primary method, and Protein Precipitation (PPT) as a high-throughput alternative. The protocols detailed herein are designed for use with a deuterated internal standard (Ivermectin B1a-d2) to ensure the highest degree of accuracy and precision in LC-MS/MS analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable method for pharmacokinetic and toxicokinetic studies of Ivermectin. All methodologies are grounded in established scientific principles and align with the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2].

Introduction: The Bioanalytical Challenge of Ivermectin

Ivermectin, a broad-spectrum antiparasitic agent, is a macrocyclic lactone comprised of two main components: 22,23-dihydroavermectin B1a (Ivermectin B1a), which constitutes at least 80% of the mixture, and 22,23-dihydroavermectin B1b[3][4]. Its potent activity against a wide range of nematodes and arthropods has made it a cornerstone in the treatment of various parasitic infections in both human and veterinary medicine[4]. Accurate quantification of Ivermectin in biological matrices, particularly plasma, is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy and safety.

The lipophilic nature of Ivermectin presents a significant challenge for its extraction from complex biological matrices like plasma[1][3]. Efficient sample preparation is paramount to remove endogenous interferences such as proteins and phospholipids that can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results[1]. The use of a stable isotope-labeled internal standard, such as Ivermectin B1a-d2, is critical to compensate for any variability during the extraction process and potential matrix effects[5][6].

This guide provides a comprehensive overview of two effective extraction methodologies: Solid-Phase Extraction (SPE) for cleaner extracts and higher sensitivity, and Protein Precipitation (PPT) for faster sample processing. We will explore the mechanistic basis for each step, offering insights to empower researchers to adapt and troubleshoot these protocols for their specific laboratory settings.

Choosing the Right Extraction Strategy: A Comparative Overview

The selection of an appropriate sample preparation technique is a critical decision that directly impacts the reliability and efficiency of the entire bioanalytical workflow. The choice between SPE and PPT depends on several factors, including the required sensitivity, sample throughput, and the complexity of the analytical instrumentation.

FeatureSolid-Phase Extraction (SPE)Protein Precipitation (PPT)
Selectivity HighLow
Cleanliness of Extract Very CleanLess Clean (residual proteins/phospholipids)[1]
Sensitivity (LLOQ) High (e.g., 0.1 ng/mL)[1]Moderate (e.g., 0.5 ng/mL)[1]
Throughput LowerHigh
Automation Potential High (with dedicated systems)High (especially in 96-well format)[7]
Cost per Sample HigherLower
Risk of Matrix Effects LowHigher[1]

Expert Insight: For regulatory submission and pivotal clinical trials where the highest data quality is required, Solid-Phase Extraction (SPE) is the recommended method due to its superior selectivity and ability to produce exceptionally clean extracts. This minimizes the risk of matrix effects and ensures the highest sensitivity. For high-throughput screening or non-GLP studies where speed is a priority, Protein Precipitation (PPT) offers a viable and cost-effective alternative.

The Role of the Internal Standard: Ivermectin B1a-d2

The use of a stable isotope-labeled internal standard (IS) is a cornerstone of modern quantitative bioanalysis by LC-MS/MS. Ivermectin B1a-d2 is the ideal IS for the quantification of Ivermectin B1a for the following reasons:

  • Co-elution: It is chromatographically almost identical to the analyte, ensuring it experiences the same chromatographic conditions.

  • Similar Extraction Recovery: It behaves similarly to the analyte during the extraction process, effectively normalizing for any sample loss.

  • Compensation for Matrix Effects: It experiences similar ionization suppression or enhancement as the analyte in the mass spectrometer source.

  • Mass Differentiation: It is easily distinguished from the native analyte by the mass spectrometer due to the mass difference from the deuterium labeling.

The concentration of the Ivermectin B1a-d2 working solution should be carefully optimized to be well above the lower limit of quantification (LLOQ) of the assay to avoid any significant contribution from the isotopic signal of the native ivermectin at the upper limit of quantification (ULOQ)[1][6].

Detailed Protocol: Solid-Phase Extraction (SPE)

This protocol is optimized for high recovery and purity of Ivermectin B1a from plasma. It utilizes a reversed-phase SPE cartridge, such as a C18 or a polymeric sorbent like Oasis HLB, which is effective for retaining lipophilic compounds like Ivermectin[8][9].

Materials and Reagents
  • Blank plasma (with appropriate anticoagulant, e.g., EDTA or Heparin)[6]

  • Ivermectin B1a and Ivermectin B1a-d2 analytical standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Acetic acid (LC-MS grade)

  • SPE cartridges (e.g., C18, 100 mg, 1 mL or Oasis HLB, 30 mg, 1 mL)

  • SPE vacuum manifold or positive pressure processor

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Processing plasma Plasma Sample (e.g., 200 µL) is_spike Spike with Ivermectin B1a-d2 IS plasma->is_spike pretreat Pre-treatment (e.g., add acid/buffer) is_spike->pretreat load Load Pre-treated Sample pretreat->load condition Condition Cartridge (Methanol, Water) condition->load wash Wash (e.g., Water/Methanol mixture) load->wash elute Elute (e.g., Methanol or Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_final Final Processing plasma Plasma Sample (e.g., 100 µL) is_spike Spike with Ivermectin B1a-d2 IS plasma->is_spike add_solvent Add Precipitation Solvent (Acetonitrile) is_spike->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Sources

Method

Application Note: A Systematic Approach to Mobile Phase Optimization for the Chromatographic Analysis of Ivermectin B1a-d2

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic optimization of the mobile phase for the analysis of Ivermectin B1a and its deuterat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic optimization of the mobile phase for the analysis of Ivermectin B1a and its deuterated internal standard, Ivermectin B1a-d2, using reverse-phase high-performance liquid chromatography (RP-HPLC). Grounded in the physicochemical properties of the analyte and established chromatographic principles, this note details the causal relationships behind experimental choices, offering field-proven insights to develop a robust, self-validating analytical method. Protocols for mobile phase preparation, optimization workflows, and system suitability are presented, supported by data tables and explanatory diagrams to ensure scientific integrity and practical applicability.

Introduction: The Analytical Challenge

Ivermectin is a potent, broad-spectrum antiparasitic agent belonging to the macrocyclic lactone class.[1] It primarily consists of two homologous compounds: 22,23-dihydroavermectin B1a (Ivermectin B1a, >80%) and 22,23-dihydroavermectin B1b (Ivermectin B1b, <20%).[2][3] In quantitative bioanalysis, particularly when coupled with mass spectrometry (MS), a stable isotope-labeled internal standard (SIL-IS) is crucial for accuracy and precision. Ivermectin B1a-d2 serves this role, compensating for variations during sample preparation and analysis.[4]

The large, complex, and hydrophobic nature of Ivermectin B1a presents a distinct chromatographic challenge.[2][5] It is poorly soluble in water and requires a mobile phase with high organic content for elution in reverse-phase systems.[2] The primary goal of mobile phase optimization is to achieve a method that delivers:

  • Symmetrical Peak Shape: Tailing or fronting peaks can compromise integration accuracy.

  • Adequate Retention: Sufficient interaction with the stationary phase to allow separation from matrix interferences.

  • Reproducible Retention Times: Ensuring consistent performance across multiple runs and batches.

  • Compatibility with Detection: Particularly for LC-MS, the mobile phase must be volatile and promote efficient ionization.

This guide will systematically deconstruct the mobile phase selection process, enabling the development of a scientifically sound and robust analytical method.

Foundational Principles: Analyte and Chromatography

Physicochemical Properties of Ivermectin B1a

Understanding the analyte is the cornerstone of method development. Key properties of Ivermectin B1a are summarized below.

PropertyValue / CharacteristicImplication for Chromatography
Molecular Formula C₄₈H₇₄O₁₄[3]Large molecule, suggesting slower diffusion and potential for band broadening.
Molecular Weight 875.09 g/mol [3]High molecular weight.
Polarity Non-polar, hydrophobicHighly suitable for Reverse-Phase (RP) chromatography on C18 or C8 columns.
Solubility Poorly soluble in water; soluble in methanol, DMSO, acetonitrile.[2][6]Requires a high percentage of organic solvent in the mobile phase.
UV Absorbance λmax ≈ 245 nm[1][7]Suitable for UV detection.
Ionization Amenable to electrospray ionization (ESI), typically in positive mode.Mobile phase additives should promote protonation (e.g., [M+H]⁺).[8]

Ivermectin B1a-d2, as a deuterated analog, will exhibit nearly identical physicochemical properties and chromatographic behavior. The goal is not necessarily to achieve baseline separation from the unlabeled form but to ensure they co-elute with good peak shape for reliable quantification by MS.[4][9]

The Role of the Mobile Phase in Reverse-Phase HPLC

In RP-HPLC, the mobile phase is the primary driver of selectivity and retention. It is a mixture of a weak solvent (typically water) and a strong solvent (typically acetonitrile or methanol). The elution strength is increased by raising the proportion of the organic solvent.

For a non-polar analyte like Ivermectin, a high concentration of organic solvent is necessary to elute it from a non-polar C18 stationary phase. The optimization process involves fine-tuning the composition of this mobile phase to achieve the desired chromatographic performance.

Systematic Mobile Phase Optimization Workflow

A logical, stepwise approach is critical to efficiently optimize the mobile phase. The following workflow breaks down the process into manageable stages.

Mobile_Phase_Optimization_Workflow cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Fine-Tuning & Additives cluster_2 Phase 3: Gradient Development (Optional) cluster_3 Phase 4: Final Validation A Select Organic Solvent (ACN vs. MeOH) B Determine Isocratic Elution Strength A->B Based on initial runs C Introduce Additives (e.g., Formic Acid) B->C Proceed with best solvent E Develop Gradient Profile B->E Direct path for complex samples D Optimize Additive Concentration C->D Observe peak shape D->E If isocratic is insufficient G System Suitability Testing D->G If isocratic is sufficient F Refine Gradient Slope E->F Optimize resolution F->G

Caption: A systematic workflow for mobile phase optimization.

Experimental Protocols and Rationale

Protocol 1: Organic Solvent Selection

Objective: To select the most suitable organic solvent (Acetonitrile vs. Methanol) for the analysis.

Rationale: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC. ACN is generally a stronger eluting solvent than MeOH and often provides lower backpressure and better peak efficiency for large molecules. Published methods frequently use a combination of both, leveraging their differing selectivities.[1][7][10]

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Ivermectin B1a standard in methanol.

    • Prepare a working standard of 10 µg/mL in 50:50 methanol:water.

  • Prepare Mobile Phases:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B1: HPLC-grade Acetonitrile.

    • Mobile Phase B2: HPLC-grade Methanol.

  • Chromatographic Conditions (Scouting Run 1 - ACN):

    • Column: C18, 4.6 x 150 mm, 5 µm (A common starting point).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10 µL.

    • Column Temperature: 25-30°C.[7]

    • Detection: UV at 245 nm.[1][7]

    • Run Type: Isocratic elution. Start with 85% Acetonitrile / 15% Water. Adjust the percentage to achieve a retention time (k') between 2 and 10.

  • Chromatographic Conditions (Scouting Run 2 - MeOH):

    • Repeat step 3, replacing Acetonitrile with Methanol. You will likely need a higher percentage of methanol (e.g., 95%) to achieve similar retention due to its lower solvent strength.

  • Evaluation:

    • Compare the chromatograms based on peak symmetry (tailing factor), efficiency (plate count), and backpressure. Select the solvent that provides the best overall peak shape. Often, a ternary mixture (Acetonitrile/Methanol/Water) provides optimal results, as seen in many validated methods.[1][7][10][11] For example, a mobile phase of acetonitrile, methanol, and water (53:35:12) is cited by the USP.[10]

Protocol 2: Mobile Phase Additive Optimization

Objective: To improve peak shape and ensure compatibility with MS detection by incorporating an acidic modifier.

Rationale: For LC-MS analysis in positive ion mode, a proton source is required in the mobile phase to facilitate the formation of [M+H]⁺ ions.[8] Formic acid is an excellent choice as it is volatile, MS-friendly, and improves the peak shape of many compounds by minimizing undesirable interactions with the silica stationary phase.[8][12] Ammonium formate can be used in conjunction with formic acid to create a buffered system, which resists changes in pH and can further enhance reproducibility.[13][14][15]

Step-by-Step Methodology:

  • Prepare Additive Stock:

    • Prepare a 1.0% (v/v) solution of formic acid in HPLC-grade water.

  • Prepare Mobile Phases:

    • Use the optimal organic solvent/water ratio determined in Protocol 1.

    • Mobile Phase A (Aqueous): HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile (or Methanol/ACN mixture) with 0.1% Formic Acid.

  • Chromatographic Analysis:

    • Equilibrate the system with the new mobile phase.

    • Inject the Ivermectin B1a working standard.

    • Run the analysis using the previously determined isocratic ratio (or a scouting gradient, e.g., 5-95% B over 10 minutes).

  • Evaluation and Refinement:

    • Assess Peak Shape: Compare the peak tailing factor to the run without acid. A significant improvement (value closer to 1.0) is expected.

    • Vary Concentration: Test formic acid concentrations from 0.05% to 0.2%. Typically, 0.1% provides a good balance of peak shape improvement and MS compatibility without causing excessive ion suppression.[8]

    • Consider Buffering (Optional): For maximum pH stability, a buffer like 1-10 mM ammonium formate with 0.1% formic acid can be used in the aqueous mobile phase (Mobile Phase A).[4][15] This is particularly useful for methods that need to be robust across different instruments and labs.

Analyte_Interaction cluster_0 Without Acidic Additive cluster_1 With 0.1% Formic Acid Analyte_A Ivermectin B1a Silanol Si-O⁻ Free Silanol Groups (Active Sites) Analyte_A->Silanol Secondary Ionic Interaction (Causes Tailing) Analyte_B Ivermectin B1a Silanol_H Si-OH Protonated Silanol Groups (Masked Sites) Proton {H⁺} Proton->Silanol_H Masks active sites label_text Result: Symmetrical Peak

Caption: Effect of acidic modifier on peak shape.

Data Summary and Starting Conditions

Based on a review of established methods, the following table provides robust starting points for Ivermectin B1a-d2 analysis.[1][7][10][11][16]

ParameterRecommended Starting ConditionRationale / Reference
Column C18, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µmStandard for non-polar analytes.[7]
Mobile Phase A Water + 0.1% Formic AcidVolatile acidifier for good peak shape and MS sensitivity.[4][8]
Mobile Phase B Acetonitrile/Methanol (e.g., 60:40) + 0.1% Formic AcidACN provides efficiency; MeOH offers different selectivity.[1][7]
Gradient 70-95% B over 5-10 minutesEfficiently elutes the hydrophobic analyte while separating from early-eluting interferences.
Flow Rate 0.4 - 1.2 mL/minAdjust based on column ID and desired run time.[1][7]
Column Temp. 25 - 40 °CControls viscosity and can improve peak shape.[7]
Detection UV @ 245 nm or MS/MS245 nm is a common UV max.[7][11] MS provides selectivity for internal standard use.[4]

Conclusion and Best Practices

The optimization of the mobile phase for Ivermectin B1a-d2 is a systematic process rooted in the compound's hydrophobic nature. A reverse-phase method utilizing a C18 column with a mobile phase composed of Acetonitrile, Methanol, and water is the most effective approach.[1][7][10] The inclusion of 0.1% formic acid is critical for achieving symmetrical peaks and is essential for sensitive detection by positive-ion electrospray mass spectrometry.[8]

For self-validating and robust protocols, always:

  • Use HPLC or LC-MS grade solvents and additives.

  • Filter aqueous mobile phases to prevent microbial growth and particulate contamination.

  • Degas the mobile phase to prevent bubble formation in the pump and detector.[12]

  • Perform system suitability tests (e.g., replicate injections to check retention time and area precision) before running samples to ensure the system is performing correctly.

By following the structured workflow and protocols outlined in this note, researchers can confidently develop and implement a reliable and high-performance chromatographic method for the analysis of Ivermectin B1a-d2.

References

  • A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water). National Institutes of Health. URL: [Link]

  • A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products. Journal of Pharmaceutical Investigation. URL: [Link]

  • Ivermectin B1a. Bioaustralis Fine Chemicals. URL: [Link]

  • Determination of ivermectin stability by high-performance thin-layer chromatography. IT Medical Team. URL: [Link]

  • Determination of avermectins by the internal standard recovery correction - high performance liquid chromatography - quantitative Nuclear Magnetic Resonance method. PubMed. URL: [Link]

  • CLG-AVR.04 Determination of Ivermectin, Doramectin, and Moxidectin by HPLC. USDA Food Safety and Inspection Service. URL: [Link]

  • Ivermectin Tablets. USP-NF. URL: [Link]

  • Ionization study and simultaneous determination of avermectins and milbemycines in fish tissue by LC-ESI-MS/MS. ResearchGate. URL: [Link]

  • Ivermectin Paste. USP-NF. URL: [Link]

  • Structure and physicochemical properties of ivermectin B1a and B1b. ResearchGate. URL: [Link]

  • RP-HPLC method for the determination of Ivermectin and Clorsulon as Active Pharmaceutical Ingredients in goat plasma. ResearchGate. URL: [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. URL: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IVERMECTIN AND NITAZOXANIDE. IJCRT.org. URL: [Link]

  • Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. URL: [Link]

  • Formic acid vs Ammonium formate. Chromatography Forum. URL: [Link]

  • HPLC solvents and mobile phase additives. UCL. URL: [Link]

  • 2-epi-Ivermectin B1a. PubChem. URL: [Link]

  • The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests. PubMed. URL: [Link]

Sources

Application

Advanced Application Note: Solid-Phase Extraction (SPE) of Ivermectin B1a using Ivermectin B1a-d2 Internal Standard

Abstract This application note details a robust Solid-Phase Extraction (SPE) protocol for the quantification of Ivermectin B1a in complex biological matrices (plasma, tissue homogenates) using Ivermectin B1a-d2 as a stab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Solid-Phase Extraction (SPE) protocol for the quantification of Ivermectin B1a in complex biological matrices (plasma, tissue homogenates) using Ivermectin B1a-d2 as a stable isotope-labeled internal standard (SIL-IS).[1]

While liquid-liquid extraction (LLE) is common, it often suffers from emulsion formation and variable recovery in lipid-rich matrices. This guide prioritizes a Polymeric Reversed-Phase (HLB) SPE approach, which provides superior recovery (>90%) and matrix effect reduction compared to traditional C18 silica-based methods.[1] The protocol leverages the deuterated standard to correct for ionization suppression and extraction variability, ensuring compliance with FDA/EMA bioanalytical guidelines.

Introduction & Scientific Rationale

The Analytical Challenge

Ivermectin is a macrocyclic lactone with high lipophilicity (LogP ~5.8) and low water solubility. In LC-MS/MS analysis, it is prone to:

  • Non-specific Adsorption: The molecule adheres to plastic and glass surfaces during evaporation steps.

  • Matrix Effects: Phospholipids in plasma cause significant ion suppression in the electrospray source.

  • Protein Binding: Ivermectin is >93% protein-bound, requiring aggressive disruption prior to extraction.

The Solution: Ivermectin B1a-d2

Using Ivermectin B1a-d2 (deuterated at the C22/C23 position) is critical. Unlike structural analogs (e.g., Abamectin or Doramectin), the d2-isotope shares near-identical physicochemical properties (retention time, pKa, solubility) with the analyte.[1] This allows it to perfectly track and compensate for:

  • Losses during the SPE load/wash steps.

  • Adsorption losses during solvent evaporation.

  • Matrix-induced ionization enhancement/suppression.

Materials and Reagents

Standards
  • Analyte: Ivermectin B1a (Purity >98%)[1]

  • Internal Standard (IS): Ivermectin B1a-d2 (Purity >99% isotopic enrichment)[1]

    • Note: Ensure the d2 label is stable and does not undergo back-exchange in protic solvents.

Reagents
  • Acetonitrile (ACN) & Methanol (MeOH): LC-MS Grade.[1]

  • Formic Acid (FA): LC-MS Grade.[1]

  • Water: Milli-Q or 18.2 MΩ·cm.

  • Zinc Sulfate (ZnSO₄): For protein precipitation (optional but recommended for tissue).[1]

SPE Consumables[1][2][3][4][5]
  • Primary Recommendation: Hydrophilic-Lipophilic Balanced (HLB) Cartridges (e.g., Oasis HLB, 30 mg/1 cc).[1]

    • Rationale: The polymeric sorbent stays wet even if runs dry, preventing recovery loss, and captures hydrophobic compounds strongly.

  • Alternative: C18 End-capped Cartridges (e.g., Sep-Pak C18, 100 mg).[1]

Experimental Workflow Visualization

The following diagram outlines the critical path from sample pretreatment to LC-MS/MS injection.

SPE_Workflow cluster_SPE SPE (HLB Cartridge) Start Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (Ivermectin B1a-d2) Start->IS_Add Pretreat Protein Precipitation (ACN + 1% Formic Acid) IS_Add->Pretreat Equilibrate 10 min Dilute Dilution (Water) Reduce Organic < 10% Pretreat->Dilute Supernatant Condition Condition: 1. MeOH 2. Water Load Load Sample (Gravity/Low Vacuum) Dilute->Load Condition->Load Wash Wash: 5% MeOH in Water (Remove Proteins) Load->Wash Elute Elute: 100% ACN Wash->Elute Evap Evaporation (N2) @ 40°C Elute->Evap Recon Reconstitute: MeOH:H2O (1:1) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Step-by-step SPE workflow ensuring equilibration of the deuterated IS with the native analyte before extraction.

Detailed Protocol

Internal Standard Preparation

Critical Step: The accuracy of this method relies on the IS preparation.

  • Stock Solution: Dissolve 1 mg Ivermectin B1a-d2 in 10 mL ACN (100 µg/mL). Store at -20°C.

  • Working Solution: Dilute Stock to 100 ng/mL in 50:50 ACN:Water.

    • Why? Adding pure organic stock directly to plasma can precipitate proteins locally, trapping the IS. Aqueous-organic mixtures ensure homogeneous distribution.

Sample Pre-treatment (Plasma)[1][6]
  • Aliquot 200 µL plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL Ivermectin B1a-d2 Working Solution . Vortex 30s.

  • Equilibration: Let stand for 10 mins. This allows the d2-IS to bind to plasma proteins similarly to the analyte.

  • Add 600 µL ACN (containing 1% Formic Acid) to precipitate proteins.

  • Vortex 2 mins; Centrifuge at 12,000 x g for 10 mins.

  • Transfer supernatant to a clean tube and dilute with 1.2 mL Water .

    • Target: Final organic content < 30%. High organic content during loading will cause Ivermectin to break through the SPE cartridge.

SPE Procedure (Oasis HLB)
StepSolvent/ActionVolumeCritical Notes
1. Condition Methanol1 mLActivates the sorbent ligands.
2. Equilibrate Water1 mLPrepares sorbent for aqueous load.
3. Load Pre-treated Sample~1.8 mLFlow rate < 1 mL/min to maximize retention.
4. Wash 1 5% Methanol in Water1 mLRemoves salts and unbound proteins.
5. Wash 2 20% ACN in Water1 mLCrucial: Removes phospholipids. Ivermectin is retained (LogP 5.8).[1]
6. Elute 100% Acetonitrile1 mLElute slowly. Collect in glass tubes.
Post-Extraction
  • Evaporate eluate to dryness under Nitrogen stream at 40°C.

    • Caution: Do not over-dry. Stop immediately when dry to prevent adsorption to the tube walls.

  • Reconstitute in 200 µL Methanol:Water (1:1) .

    • Tip: Sonicate for 5 mins to ensure desorption of Ivermectin from tube walls.

LC-MS/MS Validation Parameters

To validate the SPE method, the following instrument parameters are recommended.

LC Conditions:

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 4 mins.

MS/MS Transitions (ESI+):

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Ivermectin B1a 892.5 [M+NH4]+ 569.3 30 18

| Ivermectin B1a-d2 | 894.5 [M+NH4]+ | 571.3 | 30 | 18 |[1]

Note: Ivermectin forms strong ammonium adducts [M+NH4]+.[1] Protonated ions [M+H]+ are often low abundance.[1]

Troubleshooting & Optimization

Issue: Low Recovery (<60%)
  • Cause 1: Breakthrough during loading. [1]

    • Fix: The sample organic content is too high (>30%) after protein precipitation.[1] Dilute the supernatant further with water before loading.

  • Cause 2: Adsorption to container. [1]

    • Fix: Use silanized glass tubes or low-binding polypropylene. Add 0.1% BSA to the collection tube before evaporation to coat the surface (sacrificial protein).[1]

Issue: Signal Suppression (Matrix Effect)
  • Mechanism: Phospholipids co-eluting with Ivermectin.

  • Fix: Increase the strength of Wash 2 to 30% ACN. Ivermectin is extremely hydrophobic and will not elute, but lipids will begin to wash off.

  • Verification: Monitor the Phospholipid transition (m/z 184 -> 184) to ensure it does not overlap with the Ivermectin retention time.

Mechanism of Extraction Diagram

Interaction_Mechanism cluster_bead SPE Sorbent Surface (HLB) Polymer Divinylbenzene-N-vinylpyrrolidone Copolymer Analyte Ivermectin B1a (Hydrophobic Macrocycle) Polymer->Analyte Strong Hydrophobic Interaction (Retention) Matrix Salts & Proteins (Hydrophilic) Polymer->Matrix Weak/No Interaction (Wash Elution)

Figure 2: Mechanistic interaction between the HLB copolymer and Ivermectin, allowing aggressive washing of hydrophilic interferences.[1]

References

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. (2024).[2][3] Validated method using Hybrid-SPE and d2-internal standard.[2][4][5]

  • Liquid chromatographic assay of ivermectin in human plasma for application to clinical pharmacokinetic studies. Journal of Chromatography B. (2008). Establishes Oasis HLB as a primary extraction method.

  • Solid-phase extraction cleanup for ivermectin in liver tissue. Journal of AOAC International. (1998). Foundational work on C18 extraction for tissue matrices.

  • Ivermectin B1a-d2 Product Information. Cayman Chemical. Chemical properties and solubility data for the internal standard.

Sources

Method

Guide to Accurate Quantification of Ivermectin B1a using a Deuterated Internal Standard: Principles, Protocols, and Calculations

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide for the accurate quantification of Ivermectin B1a in complex biological ma...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the accurate quantification of Ivermectin B1a in complex biological matrices using its stable isotope-labeled (SIL) internal standard, Ivermectin B1a-d2. Moving beyond a simple recitation of steps, this document delves into the fundamental principles of internal standardization in liquid chromatography-tandem mass spectrometry (LC-MS/MS), explaining the causal rationale behind experimental choices. We present detailed, field-proven protocols for the preparation of internal standard solutions and a step-by-step workflow for calculating analyte concentration. This guide is designed to empower researchers, scientists, and drug development professionals to build robust, self-validating bioanalytical methods, ensuring the highest degree of data integrity and trustworthiness in pharmacokinetic, therapeutic drug monitoring, and metabolic research.

Introduction: The Imperative for Precision in Ivermectin Analysis

Ivermectin, a potent broad-spectrum antiparasitic agent, is a cornerstone therapy for a range of nematode and arthropod infections in both human and veterinary medicine.[1] The primary component, Ivermectin B1a, exerts its effect by binding to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite.[2][3] Accurate quantification of Ivermectin B1a in biological samples (e.g., plasma, blood, tissue) is critical for pharmacokinetic (PK) studies, dose-response analysis, and ensuring therapeutic efficacy.

Quantitative bioanalysis using LC-MS/MS is the gold standard for this task due to its superior sensitivity and selectivity.[4][5] However, the accuracy of LC-MS/MS is susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[6][7] An internal standard (IS) is a compound added in a constant, known amount to all samples—calibrators, quality controls (QCs), and unknowns—to correct for these variations.[8][9]

The ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[10][11] Ivermectin B1a-d2 is a deuterium-labeled analog of Ivermectin B1a, making it the preferred IS for quantification.[12][13] Because it shares near-identical physicochemical properties with the native analyte, it co-elutes chromatographically and experiences the same extraction recovery and ionization suppression or enhancement, thereby providing the most accurate correction for analytical variability.[14][15][16] This guide will elucidate the principles and provide the practical steps for its effective use.

Foundational Principles: Why Ivermectin B1a-d2 is the "Gold Standard" IS

The core principle of internal standardization is the use of a response ratio. Instead of relying on the absolute signal of the analyte, we measure the ratio of the analyte's detector response to the internal standard's response.[9] This ratio remains stable even if sample loss occurs or if ionization efficiency changes, as both the analyte and the SIL IS are affected proportionally.

Causality: Mitigating the Matrix Effect

The "matrix effect" is a notorious challenge in LC-MS/MS, where co-eluting endogenous components from the sample matrix (like salts, lipids, or proteins) interfere with the ionization of the target analyte, either suppressing or enhancing its signal.[6][15] This can lead to significant inaccuracies.

A SIL IS is the most powerful tool to combat this.[16] Since Ivermectin B1a-d2 is chemically identical to Ivermectin B1a (apart from the isotopic difference), it experiences the exact same matrix effects at the same retention time. By calculating the ratio of their signals, the variability introduced by the matrix is effectively cancelled out, ensuring the trustworthiness of the quantitative data.[14]

G cluster_0 Sample Preparation cluster_2 LC-MS/MS Analysis & Correction Sample Biological Sample (Analyte + Matrix) Spike Spike with IS (Fixed Amount) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Loss Variable Analyte/IS Loss During Extraction Extract->Loss Affects Both Ion_Var Variable Ionization (Matrix Effect) Extract->Ion_Var Affects Both Analysis Detect Analyte & IS Signals Loss->Analysis Ion_Var->Analysis Ratio Calculate Ratio (Analyte Signal / IS Signal) Analysis->Ratio Ratio->Loss Corrects for Ratio->Ion_Var Corrects for Result Accurate Quantification Ratio->Result

Caption: Logical workflow demonstrating how an internal standard corrects for errors.

Protocol 1: Preparation of Ivermectin B1a-d2 Solutions

Accuracy begins with the meticulous preparation of standard solutions. All preparations should use Grade A volumetric glassware and calibrated pipettes. The starting material should be accompanied by a Certificate of Analysis (CoA), which verifies its purity, isotopic enrichment, and concentration.[17]

3.1. Materials and Reagents

  • Ivermectin B1a-d2 reference standard powder

  • LC-MS grade Methanol (or other suitable solvent like Acetonitrile or DMSO)[3][18]

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

3.2. Step-by-Step Preparation of Primary Stock Solution (S1)

This protocol describes the preparation of a 1.0 mg/mL primary stock solution.

  • Weighing: Accurately weigh approximately 1.0 mg of Ivermectin B1a-d2 powder using an analytical balance. Record the exact weight (e.g., 1.05 mg).

  • Dissolution: Quantitatively transfer the powder to a 1.0 mL volumetric flask. Add approximately 0.7 mL of methanol, vortex gently to fully dissolve the powder.

  • Final Volume: Bring the flask to the 1.0 mL mark with methanol. Cap and invert the flask 10-15 times to ensure homogeneity.

  • Concentration Calculation: Calculate the precise concentration based on the actual weight.

    • Formula:Actual Concentration (mg/mL) = Actual Weight (mg) / Final Volume (mL)

    • Example:1.05 mg / 1.0 mL = 1.05 mg/mL

  • Storage: Transfer the solution to a labeled, amber glass vial and store at ≤ -15°C.[19] Stock solutions are often stable for at least one year under these conditions.[19]

3.3. Step-by-Step Preparation of Working Solutions

A working internal standard (IS-WS) solution is prepared at a concentration that, when spiked into the sample, will yield a robust and consistent signal in the middle of the detector's linear range. A typical final concentration in the sample might be 50-100 ng/mL. The following is an example dilution scheme to create a 1.0 µg/mL (1000 ng/mL) working solution.

StepSolution IDStarting SolutionVolume of Starting Soln.Diluent (Methanol)Final VolumeFinal Concentration
1S2 (Intermediate)S1 (1.0 mg/mL)100 µL900 µL1.0 mL100 µg/mL
2S3 (IS-WS)S2 (100 µg/mL)100 µL9.9 mL10.0 mL1.0 µg/mL

This IS-WS (1.0 µg/mL or 1000 ng/mL) is now ready to be spiked into samples. For instance, adding 50 µL of this IS-WS to 950 µL of a plasma sample would result in a final IS concentration of 50 ng/mL in the processed sample.

G cluster_0 Sample Set Preparation cluster_1 Data Processing Cal Calibration Standards (Known Analyte Conc.) Spike Spike ALL samples with fixed amount of IS-WS Cal->Spike QC QC Samples (Known Analyte Conc.) QC->Spike Unk Unknown Samples Unk->Spike Extract Uniform Sample Extraction Spike->Extract LCMS LC-MS/MS Analysis: Measure Peak Areas (Analyte & IS) Extract->LCMS Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) LCMS->Ratio Curve Plot Ratio vs. Conc. for Calibrators Generate Regression Line (y=mx+b) Ratio->Curve Calc Use Regression Line to Calculate Concentration in Unknowns & QCs Curve->Calc Result Final Validated Concentrations Calc->Result

Sources

Application

Application Note: Quantitative Analysis of Ivermectin B1a in Bovine Milk via LC-MS/MS with Deuterated Internal Standard (d2-IVM)

Abstract This application note details a robust, self-validating protocol for the quantification of Ivermectin B1a (the marker residue of Ivermectin) in bovine milk. The method utilizes Liquid Chromatography-Tandem Mass...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of Ivermectin B1a (the marker residue of Ivermectin) in bovine milk. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode.[1] To ensure the highest degree of accuracy and compensate for the significant matrix effects inherent to high-fat bovine milk, Ivermectin-d2 (d2-IVM) is employed as a surrogate Internal Standard (IS). The protocol achieves a Limit of Quantitation (LOQ) of 0.5 µg/kg (ppb) , well below the Codex Alimentarius and EU Maximum Residue Limit (MRL) of 10 µg/kg.

Introduction & Regulatory Context

Ivermectin is a macrocyclic lactone endectocide widely used in veterinary medicine. Commercially, it is a mixture of two homologs: Ivermectin B1a (>80%) and Ivermectin B1b (<20%).[2][3] Regulatory bodies (Codex, FDA, EMA) designate Ivermectin B1a (22,23-dihydroavermectin B1a) as the marker residue for surveillance.

The Challenge of Bovine Milk

Milk is a complex emulsion of lipids (3-4%), proteins (caseins), and sugars.

  • Lipophilicity: Ivermectin is highly lipophilic (logP ~ 3.2), meaning it partitions strongly into milk fat, making extraction difficult.

  • Ion Suppression: Phospholipids in milk can cause severe ion suppression in ESI sources, leading to underestimation of residues.

  • Adduct Formation: Avermectins prefer to form sodium

    
     or ammonium 
    
    
    
    adducts rather than protonated molecular ions
    
    
    . Controlling the mobile phase chemistry to force a single adduct species is critical for sensitivity.

Why d2-Standard? External calibration fails to account for the variable extraction efficiency across different milk batches (e.g., varying fat content). Using Ivermectin-d2 , which shares the identical physicochemical properties and retention time as the target analyte but differs in mass, allows for Isotopic Dilution Mass Spectrometry (IDMS) . This technique automatically corrects for signal suppression and recovery losses.

Materials & Reagents

Standards
  • Target Analyte: Ivermectin B1a (CAS: 71827-03-7), purity >98%.

  • Internal Standard: Ivermectin-d2 (22,23-d2-B1a), isotopic purity >99%.

    • Note: Ensure the label is on the B1a homolog.

Reagents
  • Extraction Solvent: Acetonitrile (ACN), LC-MS grade.

  • Defatting Solvent: n-Hexane, HPLC grade.

  • Mobile Phase Additives: Ammonium Formate (solid, LC-MS grade) and Formic Acid.

  • Water: 18.2 MΩ·cm (Milli-Q or equivalent).

Method Principle: Isotopic Dilution

The method relies on the "carrier effect" of the internal standard. The d2-IS is spiked into the milk before any manipulation. Throughout extraction and ionization, any loss of B1a is mirrored by a proportional loss of d2-IS. The ratio of their peak areas (


) is constant relative to concentration, nullifying matrix effects.
Workflow Visualization

G Start Raw Bovine Milk Sample (Homogenized) Spike Add Internal Standard (Ivermectin-d2) Start->Spike Precip Protein Precipitation Add Acetonitrile (1:4 v/v) Vortex 1 min Spike->Precip Centrifuge1 Centrifugation 4000 x g, 10 min, 4°C Precip->Centrifuge1 Supernatant Collect Supernatant (Organic Phase) Centrifuge1->Supernatant Defat Defatting Step Add n-Hexane (1:1 v/v) Vortex & Centrifuge Supernatant->Defat PhaseSep Discard Upper Hexane Layer (Removes Lipids) Defat->PhaseSep Evap Evaporation N2 stream @ 45°C to dryness PhaseSep->Evap Recon Reconstitution MeOH:H2O (1:1) + 0.1% Formic Acid Evap->Recon Filter Filtration 0.22 µm PTFE Syringe Filter Recon->Filter Inject LC-MS/MS Injection Target: [M+NH4]+ Adduct Filter->Inject

Figure 1: Optimized extraction workflow removing proteins (ACN crash) and lipids (Hexane wash) to protect the MS source.

Experimental Protocol

Preparation of Stock Solutions
  • Stock A (B1a): Dissolve 10 mg Ivermectin B1a in 10 mL Methanol (1 mg/mL).

  • Stock B (IS): Dissolve 1 mg Ivermectin-d2 in 10 mL Methanol (100 µg/mL).

  • Working IS Solution: Dilute Stock B to 100 ng/mL in Methanol. This will be the spiking solution.

Sample Preparation Steps
  • Aliquot: Transfer 2.0 g of homogenized raw milk into a 50 mL polypropylene centrifuge tube.

  • IS Spiking: Add 50 µL of Working IS Solution (100 ng/mL) to the sample.

    • Result: 2.5 ppb equivalent in matrix.

    • Wait: Allow to equilibrate for 10 minutes.

  • Precipitation: Add 8.0 mL of Acetonitrile.

    • Mechanism: ACN precipitates caseins and solubilizes the macrocyclic lactone.

  • Agitation: Vortex vigorously for 2 minutes or shake on a rotary shaker for 10 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Decant the supernatant into a clean glass tube.

  • Defatting (Critical):

    • Add 5 mL n-Hexane to the supernatant.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Aspirate and discard the upper hexane layer (contains fats).

  • Evaporation: Evaporate the remaining ACN layer to dryness under a gentle stream of Nitrogen at 45°C.

  • Reconstitution: Dissolve residue in 0.5 mL of Mobile Phase (MeOH:Water 50:50 with 5mM Ammonium Formate).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber LC vial.

LC-MS/MS Conditions

Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18, 100 x 2.1 mm, 1.7 - 2.7 µm particle size (e.g., Waters Acquity HSS T3 or Agilent Poroshell 120 EC-C18).

  • Column Temp: 40°C.

  • Injection Vol: 5 - 10 µL.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

    • Note: Ammonium Formate is mandatory to drive the formation of the

      
       adduct.
      
Gradient Program
Time (min)% A (Water/Ammonium)% B (Organic)
0.009010
1.005050
6.00595
8.00595
8.109010
10.009010
Mass Spectrometry Parameters
  • Source: ESI Positive (+).[4]

  • Adduct Target: Ammonium Adduct

    
    .
    
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

MRM Transitions Table
AnalytePrecursor Ion (m/z)

Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Ivermectin B1a 892.5 569.3 3025Quantifier
892.5307.23040Qualifier
Ivermectin-d2 894.5 571.3 3025IS Quantifier

Note: The transition 892.5 -> 569.3 corresponds to the loss of the disaccharide group.

Results & Validation Criteria

Linearity
  • Construct a calibration curve using matrix-matched standards (spike blank milk extract) or solvent standards if IS correction is perfect.

  • Range: 0.5 ppb to 50 ppb.

  • Requirement:

    
    .[4][5]
    
Sensitivity[2][6][7]
  • LOD (Limit of Detection): 0.1 µg/kg (S/N > 3).

  • LOQ (Limit of Quantitation): 0.5 µg/kg (S/N > 10).

Accuracy & Precision
  • Perform recovery studies at 0.5, 10 (MRL), and 20 ppb.

  • Acceptance: Recovery 70-120%; RSD < 20%.[1]

Troubleshooting Matrix Effects

If signal suppression exceeds 20% despite IS correction:

  • Switch to Methanol: Methanol extraction can sometimes yield cleaner extracts than ACN for milk proteins.

  • Use QuEChERS: A Modified QuEChERS protocol (AOAC 2007.01) with a freezing step (-20°C for 30 mins before centrifugation) precipitates lipids effectively.

References

  • Codex Alimentarius. (2018). Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods.[6] CX/MRL 2-2018. Link

  • European Medicines Agency (EMA). (2014).[7] European public MRL assessment report (EPMAR) - Ivermectin (All mammalian food producing species). EMA/CVMP/294840/2014.[7] Link

  • Danaher, M., et al. (2006). Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography B, 844(2), 175-203. Link

  • Durden, D. A. (2007). Positive and negative electrospray LC-MS-MS methods for quantitation of the antiparasitic endectocide drugs, abamectin, doramectin, emamectin, eprinomectin, ivermectin, moxidectin and selamectin in milk and plasma. Journal of Chromatography B, 850(1-2), 134-147. Link

  • SANTE. (2021). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021. Link

Sources

Method

Application Note: High-Throughput UHPLC-MS/MS Assay for the Simultaneous Quantification of Ivermectin B1a and its Deuterated Internal Standard

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard in Ivermectin Bioanalysis Ivermectin, a potent macrocyclic lactone, is a cornerstone therapeutic agent in the treatment of various parasitic infe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard in Ivermectin Bioanalysis

Ivermectin, a potent macrocyclic lactone, is a cornerstone therapeutic agent in the treatment of various parasitic infections in both human and veterinary medicine.[1] Accurate quantification of Ivermectin B1a, the major and most active component, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety. The complexity of biological samples, such as plasma and whole blood, necessitates a highly selective and sensitive analytical method to overcome matrix effects that can suppress or enhance the analyte signal, leading to inaccurate measurements.

The gold standard for mitigating these matrix effects and improving the accuracy and precision of quantification by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[2] Ivermectin B1a-d2, a deuterated analog of Ivermectin B1a, serves as an ideal internal standard. It is chemically identical to the analyte and thus exhibits the same chromatographic retention time and ionization efficiency. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar behavior during sample preparation and ionization ensure that any variations affecting the analyte will equally affect the SIL-IS, allowing for reliable correction and highly accurate quantification.[1]

This application note details a robust and high-throughput Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous separation and quantification of Ivermectin B1a and Ivermectin B1a-d2 in plasma.

Materials and Methods

Reagents and Chemicals
  • Ivermectin B1a analytical standard

  • Ivermectin B1a-d2 (deuterated internal standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control human plasma

Instrumentation and Chromatographic Conditions

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer. The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating hydrophobic molecules like ivermectin.[3][4] The use of sub-2 µm particle size columns allows for high-resolution separations at faster flow rates, significantly reducing run times.

Table 1: Optimized UHPLC and MS/MS Parameters

ParameterCondition
UHPLC System
ColumnC18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A2 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient60% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 60% B and equilibrate for 1.5 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM Transitions
Ivermectin B1aPrecursor Ion: 875.5 Da, Product Ion: 569.5 Da
Ivermectin B1a-d2Precursor Ion: 877.5 Da, Product Ion: 571.5 Da

Rationale for Parameter Selection:

  • Mobile Phase: The combination of acetonitrile and water with formic acid and ammonium formate provides good peak shape and efficient ionization in positive ESI mode.[5][6] The gradient elution ensures that Ivermectin, a relatively non-polar compound, is eluted with a sharp peak shape in a short time.

  • Column and Temperature: A C18 column is well-suited for the separation of ivermectin.[7][8] Maintaining a constant column temperature of 40°C ensures reproducible retention times and reduces viscosity, allowing for lower backpressure.

  • Mass Spectrometry: Positive ESI is effective for the ionization of ivermectin.[9] The Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Ivermectin B1a and Ivermectin B1a-d2 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Ivermectin B1a stock solution in 50% methanol to create calibration standards. Prepare a working solution of Ivermectin B1a-d2 at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

  • Spiking: Spike control human plasma with the Ivermectin B1a working solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting ivermectin from plasma samples.[2]

  • Aliquoting: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the Ivermectin B1a-d2 working solution.

  • Precipitation: Add 300 µL of acetonitrile to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for UHPLC-MS/MS analysis.

UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_output Results Sample 100 µL Plasma Sample Add_IS Add 20 µL Ivermectin B1a-d2 Sample->Add_IS Internal Standard Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Protein Precipitation Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge 10,000 x g, 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC Injection MSMS Tandem MS Detection (ESI+, MRM) UHPLC->MSMS Elution Data Data Acquisition & Processing MSMS->Data Quant Quantification of Ivermectin B1a Data->Quant

Figure 1: A schematic overview of the analytical workflow, from sample preparation to final quantification.

Method Validation and Expected Results

The developed method should be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications.[10]

Linearity

The method is expected to be linear over a concentration range suitable for pharmacokinetic studies, typically from sub-ng/mL to several hundred ng/mL.[4][6] A calibration curve is constructed by plotting the peak area ratio of Ivermectin B1a to Ivermectin B1a-d2 against the nominal concentration of the calibration standards. A linear regression with a correlation coefficient (r²) greater than 0.99 should be achieved.

Precision and Accuracy

The intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at multiple concentration levels on the same day and on different days. The precision, expressed as the relative standard deviation (RSD), should be less than 15%. The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115%.

Recovery and Matrix Effect

The extraction recovery of ivermectin from plasma is anticipated to be consistent and reproducible.[1] The use of a deuterated internal standard effectively compensates for any matrix effects, ensuring that the ionization of the analyte is not significantly suppressed or enhanced by co-eluting endogenous components from the plasma matrix.

Selectivity and Specificity

The high selectivity of the MRM transitions ensures that there is no interference from endogenous plasma components at the retention time of Ivermectin B1a and its internal standard.

Conclusion

This application note presents a sensitive, specific, and high-throughput UHPLC-MS/MS method for the quantification of Ivermectin B1a in plasma using its deuterated internal standard, Ivermectin B1a-d2. The simple protein precipitation sample preparation protocol and the rapid UHPLC gradient allow for the analysis of a large number of samples in a short period, making it ideal for clinical and preclinical pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, providing reliable data for drug development and therapeutic monitoring.

References

  • Shin, J., et al. (2018). A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products. Journal of Veterinary Medical Science, 80(10), 1634-1639. Available at: [Link]

  • Al-Attas, A., et al. (2025). Determination of Ivermectin B1a in animal plasma by liquid chromatography combined with electrospray Ionization mass spectrometry. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis of Ivermectin on Primesep 100 column. SIELC. Available at: [Link]

  • Na-Bangchang, K., et al. (2006). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF IVERMECTIN IN PLASMA. Southeast Asian J Trop Med Public Health, 37(5), 845-53. Available at: [Link]

  • Devreese, M., et al. (2020). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules, 25(21), 5177. Available at: [Link]

  • Carrillo-Heredero, A. M., et al. (2024). Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. ACS Omega. Available at: [Link]

  • Mihai, C. M., et al. (2023). A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water). Molecules, 28(5), 2341. Available at: [Link]

  • Lifschitz, A., et al. (2000). Improved LC method to determine ivermectin in plasma. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 833-838. Available at: [Link]

  • Croubels, S., et al. (2002). Determination of ivermectin B1a in animal plasma by liquid chromatography combined with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(16), 1586-1592. Available at: [Link]

  • Kaewkhao, K., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research, 9, 231. Available at: [Link]

  • Kaewkhao, K., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research, 9, 231. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Ivermectin and Doxycycline on Primesep 100 Column. SIELC. Available at: [Link]

  • Mihai, C. M., et al. (2023). A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water). National Center for Biotechnology Information. Available at: [Link]

  • Suneetha, A., & Rao, D. R. (2019). Chromatographic Quantification of Ivermectin and Pranziquantel in the Tablets Using Stability Indicating RP-HPLC Method. Pharmaceutical Sciences, 25(3), 254-261. Available at: [Link]

  • Chiou, R., et al. (2001). Liquid chromatographic assay of ivermectin in human plasma for application to clinical pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 754(2), 509-515. Available at: [Link]

  • Mwandigha, F. M., et al. (2023). Liquid Chromatography Tandem Mass Spectrometry Method for Quantitation of Ivermectin and Simultaneous Detection of Albendazole in Human Plasma. Journal of Chemical and Pharmaceutical Research, 15(7), 1-10. Available at: [Link]

  • Kaewkhao, K., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. National Center for Biotechnology Information. Available at: [Link]

  • Carrillo-Heredero, A. M., et al. (2024). Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. ACS Omega. Available at: [Link]

  • Li, Y., et al. (2022). Separation and Detection of Abamectin, Ivermectin, Albendazole and Three Metabolites in Eggs Using Reversed-Phase HPLC Coupled with a Photo Diode Array Detector. Separations, 9(12), 421. Available at: [Link]

Sources

Application

Protein precipitation techniques for Ivermectin B1a-d2 analysis

Topic: High-Efficiency Protein Precipitation Techniques for Ivermectin B1a-d2 Analysis Content Type: Technical Application Note & Protocol Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Protein Precipitation Techniques for Ivermectin B1a-d2 Analysis Content Type: Technical Application Note & Protocol Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists

Abstract

This application note details optimized protein precipitation (PPT) strategies for the quantification of Ivermectin B1a and its deuterated internal standard (Ivermectin B1a-d2) in biological matrices. While Ivermectin’s high lipophilicity (


) and extensive plasma protein binding (>93%) make Liquid-Liquid Extraction (LLE) a traditional choice, modern high-throughput environments demand the speed of PPT. This guide presents two validated workflows: a cost-effective Standard Organic Crash  and an Enhanced Phospholipid Removal (PLD)  protocol, specifically designed to mitigate matrix effects and ion suppression in LC-MS/MS analysis.

Introduction & Mechanistic Insight

The Challenge: Lipophilicity and Protein Binding

Ivermectin is a macrocyclic lactone. Its major component, 22,23-dihydroavermectin B1a, is intensely hydrophobic. In human and animal plasma, it does not merely "float"; it binds avidly to albumin and lipoproteins (approx. 93% bound).

  • The Failure Point: A weak precipitation solvent (e.g., pure methanol) may fail to fully denature the albumin tertiary structure, leaving drug trapped within the protein precipitate pellet. This results in low recovery (<60%).

  • The Solution: Aggressive organic solvents (Acetonitrile) combined with acidification (Formic Acid) are required to unfold the protein completely, releasing the bound Ivermectin B1a and the B1a-d2 IS into the supernatant.

The Role of Ivermectin B1a-d2 (Internal Standard)

The d2-isotopologue is chemically identical to the analyte but distinguishable by mass (+2 Da). In PPT, its primary role is not just quantification, but process compensation .

  • Co-Precipitation: If 10% of the analyte is trapped in the protein pellet, 10% of the IS should theoretically be trapped as well.

  • Matrix Compensation: The IS experiences the same ion suppression from residual phospholipids as the analyte.

Materials & Reagents

ReagentGradePurpose
Ivermectin B1a Standard USP/Reference GradePrimary Analyte
Ivermectin B1a-d2 Stable Isotope (>99% D)Internal Standard (IS)
Acetonitrile (ACN) LC-MS GradeStrong Precipitant / Protein Denaturant
Formic Acid (FA) Optima/LC-MS GradeAcidifier (Breaks protein-drug binding)
Ammonium Formate LC-MS GradeMobile Phase Buffer
Zinc Sulfate (0.1M) Analytical GradeOptional: Synergistic precipitant for whole blood

Critical Stock Solution Note: Never dissolve Ivermectin stocks in 100% water. Due to low solubility, it will precipitate immediately or adsorb to container walls.

  • Stock Solvent: 100% Methanol or DMSO.

  • Working IS Solution: Dilute B1a-d2 to ~50 ng/mL in 50:50 Methanol:Water just prior to use.

Experimental Protocols

Protocol A: Standard Acidified PPT (High Throughput)

Best for: Early discovery PK screening where speed > absolute cleanliness.

  • Sample Aliquoting: Transfer 50 µL of plasma/serum into a 1.5 mL Low-Bind Eppendorf tube.

    • Note: Standard polypropylene tubes may cause analyte loss due to adsorption.

  • IS Addition: Add 10 µL of Ivermectin B1a-d2 Working Solution. Vortex gently (5 sec).

  • Precipitation: Add 200 µL of Precipitation Cocktail (ACN + 1% Formic Acid).

    • Ratio: 1:4 (Sample:Solvent) is critical. Ratios < 1:3 result in incomplete protein removal.

  • Extraction Vortex: Vortex at high speed (2500 rpm) for 2 minutes .

    • Mechanism: This vigorous step is mandatory to physically dislodge the drug from the denaturing albumin.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a clean vial.

  • Dilution (Optional): If peak shape is poor (solvent effect), dilute 1:1 with 10 mM Ammonium Formate (aq) before injection.

Protocol B: Enhanced Phospholipid Removal (PLD)

Best for: Validated GLP methods and clinical trials. Eliminates "late-eluting" phospholipid buildup on columns.

  • Plate Selection: Use a specialized PLD plate (e.g., Waters Ostro™ or Phenomenex Phree™).

  • In-Well Precipitation:

    • Pipette 50 µL Plasma into the plate well.

    • Add 10 µL IS Solution.[1]

    • Add 200 µL 1% Formic Acid in ACN directly to the well.

  • Mixing: Aspirate/dispense 3x with the pipette or vortex the plate for 1 min.

  • Filtration: Apply vacuum (approx. 5-7 inHg) or positive pressure.

  • Collection: Collect filtrate in a 96-well collection plate.

    • Mechanism: The PLD filter retains the precipitated protein and selectively scavenges phospholipids (glycerophosphocholines), which are the primary cause of matrix effects in Ivermectin analysis.

Visualization of Workflows

Ivermectin_Workflow Start Biological Sample (Plasma/Serum) IS_Add Add Ivermectin B1a-d2 (Internal Standard) Start->IS_Add Decision Select Methodology IS_Add->Decision Prot_A Protocol A: Standard PPT Decision->Prot_A High Throughput Prot_B Protocol B: PLD Plate (Ostro/Phree) Decision->Prot_B High Sensitivity/GLP Crash Add ACN + 1% FA (1:4 Ratio) Prot_A->Crash Vortex High-Shear Vortex (2 mins) Crash->Vortex Spin Centrifuge 14,000xg Vortex->Spin Supernatant Supernatant Transfer (Contains Phospholipids) Spin->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS InWell In-Well Precipitation (ACN + 1% FA) Prot_B->InWell Vacuum Vacuum Filtration (Selective Lipid Scavenging) InWell->Vacuum Filtrate Clean Filtrate (Phospholipid Free) Vacuum->Filtrate Filtrate->LCMS

Figure 1: Decision tree comparing Standard Protein Precipitation vs. Phospholipid Removal (PLD) workflows.

Data Analysis & Validation Criteria

Recovery and Matrix Effect Calculation

To validate the method, you must compare the Area Response (AR) of three sets of samples.

ParameterFormulaAcceptance Criteria (FDA/EMA)
Recovery (RE)

> 80% (consistent across levels)
Matrix Effect (ME)

85% - 115%
Process Efficiency

High enough to meet LLOQ
  • Set A: Neat Standard (Solvent only).

  • Set B: Post-Extraction Spiked Matrix (Extracted blank plasma spiked with analyte).

  • Set C: Pre-Extraction Spiked Matrix (Standard protocol).

Typical Performance Metrics
MetricProtocol A (Standard PPT)Protocol B (PLD Plate)
Absolute Recovery 85 - 95%90 - 98%
Phospholipid Removal < 10%> 95%
Matrix Effect (ME) Significant Ion Suppression (ME ~ 60-70%)Negligible (ME ~ 95-105%)
Column Life Moderate (Guard column required)Extended

Troubleshooting & Optimization

  • Issue: Low Recovery (<50%)

    • Cause: Protein binding was not broken.

    • Fix: Increase the ratio of Organic:Plasma to 4:1. Ensure the organic solvent contains 1% Formic Acid. Increase vortex time.

  • Issue: Non-Linear Calibration Curves

    • Cause: Saturation of the detector or adsorption at low concentrations.

    • Fix: Use Low-Bind plates/tubes. Ivermectin sticks to standard polypropylene.

  • Issue: High Backpressure on LC Column

    • Cause: In Protocol A, residual lipids/proteins precipitate on the column frit.

    • Fix: Switch to Protocol B (PLD) or use a 0.2 µm filter plate before injection.

References

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Kloprogge, F., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS.[1][2][3] Wellcome Open Research. [Link]

  • Duthaler, U., et al. (2019).[4] Development and validation of an LC-MS/MS method for the analysis of ivermectin in plasma, whole blood, and dried blood spots. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters Corporation. (2016). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • Croubels, S., et al. (2002).[5] LC-MS/MS analysis of ivermectin in plasma. (Foundational technique reference cited in modern protocols). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ivermectin B1a-d2 Recovery

Introduction: The "Sticky" Nature of Macrocyclic Lactones Welcome to the technical support center. If you are seeing low recovery of your internal standard (IS), Ivermectin B1a-d2 , it is rarely a random error.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Nature of Macrocyclic Lactones

Welcome to the technical support center. If you are seeing low recovery of your internal standard (IS), Ivermectin B1a-d2 , it is rarely a random error. It is almost certainly a physicochemical incompatibility between your protocol and the molecule's extreme lipophilicity (LogP ~4.8–5.8).

Ivermectin is a macrocyclic lactone that exhibits high non-specific binding (NSB) to proteins and container surfaces. When the recovery of the deuterated IS drops, it is a red flag that your native analyte (Ivermectin B1a) is also being lost, compromising the assay's accuracy.

This guide moves beyond generic advice to address the specific molecular behaviors of avermectins in serum matrices.

Part 1: Diagnostic Decision Tree

Before altering your chemistry, determine where the loss is occurring. Use this logic flow to isolate the variable.

TroubleshootingFlow Start ISSUE: Low Recovery of Ivermectin B1a-d2 (<50%) Q1 Q1: Is the loss seen in Solvent Standards (No Matrix)? Start->Q1 Adsorption CAUSE: Surface Adsorption (Sticking to Glass) Q1->Adsorption Yes (Immediate Loss) Stability CAUSE: Photodegradation or pH Instability Q1->Stability Yes (Loss over Time) Q2 Q2: Is the loss only in Serum Samples? Q1->Q2 No (Standards are fine) Binding CAUSE: Protein Entrapment (Albumin Binding) Q2->Binding Low Absolute Area (Pre-Extraction Spike) Suppression CAUSE: Ion Suppression (Matrix Effect) Q2->Suppression Low Signal vs. Post-Extraction Spike

Figure 1: Diagnostic logic flow for isolating the root cause of low internal standard recovery.

Part 2: Troubleshooting FAQs & Solutions
Q1: I am using standard borosilicate glass vials. Could this be the problem?

A: Yes. This is the #1 cause of "vanishing" Ivermectin. Ivermectin is highly lipophilic and will rapidly adsorb to untreated glass surfaces via hydrophobic interaction, especially in aqueous or low-organic solutions.

  • The Fix: Switch immediately to Polypropylene (PP) tubes or Silanized Glass vials.

  • Critical Step: If you must use glass autosampler vials, ensure your final reconstitution solvent contains at least 50% organic content (Acetonitrile or Methanol) to keep the analyte in solution and off the walls.

Q2: I am using Protein Precipitation (PPT) with Acetonitrile. Why is my recovery still low (<40%)?

A: You are likely trapping the analyte inside the protein pellet. Ivermectin is >93% bound to plasma proteins (mainly albumin). In a standard PPT workflow (e.g., adding 3:1 ACN:Serum), the protein precipitates rapidly. Because Ivermectin binds so tightly to albumin, it often co-precipitates with the protein pellet rather than releasing into the supernatant.

  • The Fix: Switch to Liquid-Liquid Extraction (LLE) or modify your PPT.

  • PPT Optimization: If you must use PPT, add a "disruption step." Add 2% Formic Acid to the serum before adding Acetonitrile to disrupt protein binding, and vortex vigorously for at least 5 minutes before centrifugation.

Q3: Is my Internal Standard (B1a-d2) degrading?

A: Unlikely to be chemical degradation if pH is neutral, but Light is a killer. Ivermectin B1a is relatively stable in acidic-to-neutral pH but degrades rapidly in alkaline conditions (pH > 7.5) and under UV light (isomerization).

  • The Fix:

    • Amber Everything: Use amber tubes and low-light conditions during extraction.

    • pH Control: Avoid alkaline buffers. Keep extraction environments slightly acidic (0.1% Formic Acid).

    • Check Purity: Deuterium exchange is rare for d2-Ivermectin, but ensure your stock solution is stored at -20°C in Methanol.

Q4: Is it recovery loss or Matrix Effects (Ion Suppression)?

A: You must distinguish between the two. If your LC-MS/MS signal is low, it might be that the Ivermectin is there, but the electrospray ionization is being suppressed by phospholipids.

  • The Test: Perform a Post-Column Infusion . Infuse a constant stream of Ivermectin B1a-d2 while injecting a blank serum extract. If you see a dip in the baseline at the Ivermectin retention time, you have suppression.

  • The Fix: LLE (detailed below) removes phospholipids much better than PPT.

Part 3: The "Gold Standard" LLE Protocol

For macrocyclic lactones in serum, Liquid-Liquid Extraction (LLE) with Ethyl Acetate is the industry standard for maximizing recovery. It breaks protein binding and partitions the lipophilic Ivermectin into the organic phase, leaving proteins and salts behind.

Protocol Workflow

LLE_Protocol Sample 1. Serum Sample (100 µL) IS_Add 2. Add IS (B1a-d2) + Vortex 1 min Sample->IS_Add Extract 3. Add Ethyl Acetate (600 µL) Vortex 10 mins IS_Add->Extract Centrifuge 4. Centrifuge 14,000 rpm, 5 min Extract->Centrifuge Transfer 5. Transfer Supernatant (Organic Layer) Centrifuge->Transfer Dry 6. Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon 7. Reconstitute (MeOH:H2O 80:20) Dry->Recon

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Ivermectin.

Step-by-Step Methodology
  • Sample Prep: Aliquot 100 µL of serum into a 1.5 mL Polypropylene (PP) tube.

  • IS Addition: Add 10 µL of Ivermectin B1a-d2 working solution. Vortex gently.

  • Equilibration (Critical): Allow samples to sit for 5-10 minutes. Why? To allow the IS to bind to serum proteins similarly to the analyte, ensuring the extraction mimics reality.

  • Extraction: Add 600 µL of Ethyl Acetate .

    • Note: Ethyl Acetate is preferred over Acetonitrile for LLE because it is immiscible with water and highly efficient for macrocyclic lactones [1].

  • Agitation: Vortex vigorously for 10 minutes or use a shaker. This mechanical stress is required to disrupt the drug-protein interaction.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (Ethyl Acetate) to a clean PP tube or silanized glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C .

  • Reconstitution: Reconstitute in 100 µL of Methanol:Water (80:20 v/v) .

    • Why High Organic? To prevent adsorption to the vial walls before injection.

Part 4: Comparative Data (Expected Results)

The following table illustrates the expected recovery improvements when switching methodologies.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Extraction Solvent Acetonitrile (3:1 ratio)Ethyl Acetate
Recovery (Analyte) 40 - 60% (High variability)85 - 95% (Consistent)
Matrix Effect High (Phospholipids remain)Low (Phospholipids removed)
Cleanliness Dirty (requires divert valve)Clean
Sensitivity (S/N) ModerateHigh
References
  • Determination of ivermectin in plasma and whole blood using LC-MS/MS. (2024). Wellcome Open Research. Validated method demonstrating LLE efficiency and stability data.

  • Liquid Chromatographic Determination of Ivermectin in Bovine Serum. (2020). Journal of AOAC INTERNATIONAL. Discusses extraction recovery parameters.

  • Evaluation of the Photostability of Ivermectin. (2024). MDPI. Details light sensitivity and degradation pathways.[1][2]

  • Sorption and mobility of ivermectin in different soils. (2008). PubMed. Provides fundamental data on sorption coefficients and lipophilicity relevant to container adsorption.

Sources

Optimization

Technical Support Center: Ivermectin B1a-d2 LC-MS/MS Analysis

Topic: Correcting Matrix Effects in Biological Matrices Role: Senior Application Scientist Status: Active Guide Core Principle: Why Ivermectin B1a-d2? The Challenge: Ivermectin is a highly lipophilic macrocyclic lactone....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting Matrix Effects in Biological Matrices Role: Senior Application Scientist Status: Active Guide

Core Principle: Why Ivermectin B1a-d2?

The Challenge: Ivermectin is a highly lipophilic macrocyclic lactone.[1] In biological matrices (plasma, milk, tissue), it suffers from two primary issues during Electrospray Ionization (ESI):

  • Adduct Variability: It loves to form sodium adducts (

    
    ), which are stable but difficult to fragment, reducing sensitivity. We want to force the ammonium adduct (
    
    
    
    ).
  • Matrix Interference: Endogenous phospholipids often co-elute with Ivermectin, competing for charge in the ESI droplet and causing "Ion Suppression" (signal loss).

The Solution: Ivermectin B1a-d2 is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically identical to the analyte (except for mass), it:

  • Co-elutes perfectly with Ivermectin B1a.

  • Experiences the exact same ion suppression or enhancement.

  • Normalizes the ratio, mathematically cancelling out the matrix effect.

Analytical Setup & Optimization (Tier 1 Support)

Q: What are the optimal MRM transitions for Ivermectin B1a and the d2 IS?

A: You must target the Ammonium Adduct . Do not target the protonated ion (


) as it is weak, and avoid the sodium adduct (

) as it yields poor fragmentation.

Recommended Mobile Phase Additive: 2 mM to 5 mM Ammonium Formate + 0.1% Formic Acid. This forces the


 population.
AnalytePrecursor Ion (Q1)Product Ion (Q3)TypeCollision Energy (Approx)
Ivermectin B1a 892.5 (

)
569.6Quantifier20-30 eV
892.5307.3Qualifier35-45 eV
Ivermectin B1a-d2 894.5 (

)
571.6IS Quant20-30 eV

Note: The d2 isotope provides a +2 Da shift. Ensure your mass resolution is sufficient to prevent isotopic crosstalk (contribution of B1a M+2 isotope into the d2 channel).

Q: My stock solution precipitated. How do I dissolve Ivermectin B1a-d2?

A: Ivermectin is extremely lipophilic.[2]

  • Do NOT use water or low-% organic solvents for stock prep.

  • Protocol: Dissolve pure standard in 100% Methanol (MeOH) or Acetonitrile (ACN).

  • Working Solutions: Ensure the final working solution contains at least 50% organic solvent. If you dilute into 100% water, the compound will adsorb to the container walls (glass or plastic), causing non-linear calibration curves.

Visualizing Matrix Effects (Tier 2 Support)

To fix matrix effects, you must first see them. We use the Post-Column Infusion method to map suppression zones.[3][4]

Mechanism of Action

The following diagram illustrates how matrix components (like phospholipids) steal charge from Ivermectin in the ESI source, and how the d2-IS corrects for this.

MatrixEffect cluster_LC Liquid Chromatography cluster_ESI ESI Source (The Bottleneck) cluster_MS Mass Spectrometer Column C18 Column Elution Co-Elution: Ivermectin + Matrix Column->Elution Droplet Charged Droplet Elution->Droplet Competition Charge Competition: Matrix steals H+ Droplet->Competition Signal_Analyte Analyte Signal (Suppressed) Competition->Signal_Analyte Reduced Ionization Signal_IS IS (d2) Signal (Suppressed Equally) Competition->Signal_IS Reduced Ionization Ratio Ratio Calculation (Analyte/IS) Signal_Analyte->Ratio Signal_IS->Ratio Result Result Ratio->Result Corrected Conc.

Caption: Ivermectin B1a and the d2-IS experience identical suppression in the ESI source. By calculating the ratio, the suppression factor cancels out.

Troubleshooting Protocols (Tier 3 Support)

Protocol: Post-Column Infusion (The "Gold Standard" Check)

Use this to determine if your chromatography separates Ivermectin from matrix suppressors.

  • Setup: Place a T-junction between the LC column outlet and the MS source inlet.

  • Infusion: Using a syringe pump, infuse a constant flow of Ivermectin B1a-d2 (e.g., 100 ng/mL) at 10 µL/min into the T-junction.

  • Injection: Inject a "Blank Matrix Extract" (e.g., extracted plasma with no drug) via the LC.

  • Observation: Monitor the baseline of the d2 transition (894.5 > 571.6).

    • Flat Baseline: No matrix effect.[2][5][6]

    • Dip (Valley): Ion Suppression (Matrix interfering).[3]

    • Peak (Hill): Ion Enhancement.[3][4][5]

  • Action: If Ivermectin elutes during a "Dip," you must modify your gradient to move the analyte away from that time window.

FAQ: Common Issues

Q: My IS peak area varies by >50% between samples, but the calculated concentration is accurate. Is this acceptable? A: While the IS corrects for this, high variation (>50%) indicates severe matrix instability. This reduces the Signal-to-Noise (S/N) ratio, potentially raising your Lower Limit of Quantitation (LLOQ).

  • Fix: Switch extraction methods. Protein Precipitation (PPT) is "dirty." Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) to remove phospholipids.

Q: I see "Crosstalk" where the IS signal appears in the Analyte channel. A: This is likely due to isotopic impurity or incorrect mass windows.

  • Check: Does your d2 standard contain unlabeled B1a? (Check Certificate of Analysis).

  • Check: Is your d2 concentration too high? If the IS is spiked at 1000x the analyte LLOQ, even a 0.1% impurity will swamp the analyte signal.

  • Rule: IS response should be roughly 50-100% of the analyte response at the upper calibration limit, not higher.

Validation & References (Tier 4 Support)

Calculating the Matrix Factor (MF)

To validate your method per FDA M10 guidelines, you must quantify the suppression.


  • Target: The IS Normalized MF should be close to 1.0 (e.g., 0.85 – 1.15).

  • CV%: The Coefficient of Variation of the MF calculated from 6 different lots of matrix must be <15%.

References
  • Khandal, R. K., et al. (2024). "Quantitative Determination of Ivermectin in Raw Milk Using Positive ESI LC-MS/MS." ResearchGate.[7]

  • Duthaler, U., et al. (2024).[2][8] "Determination of ivermectin in plasma and whole blood using LC-MS/MS." Wellcome Open Research.

  • U.S. Food and Drug Administration (FDA). (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance for Industry.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

Sources

Troubleshooting

Ivermectin B1a-d2 peak tailing and retention time shifts

Topic: Troubleshooting Peak Tailing and Retention Time Shifts in LC-MS/MS Introduction Welcome to the Advanced Bioanalysis Support Center. This guide addresses critical chromatographic anomalies encountered when quantify...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing and Retention Time Shifts in LC-MS/MS

Introduction

Welcome to the Advanced Bioanalysis Support Center. This guide addresses critical chromatographic anomalies encountered when quantifying Ivermectin B1a using its deuterated internal standard, Ivermectin B1a-d2 .

Ivermectin is a large (875 Da), highly lipophilic macrocyclic lactone. Its structural complexity makes it prone to secondary interactions with stationary phases, leading to peak tailing. Furthermore, the use of a deuterated internal standard (IS) can introduce subtle retention time (RT) shifts known as the "Deuterium Isotope Effect," which must be distinguished from instrumental drift.

Module 1: Retention Time Shifts (The Deuterium Isotope Effect)

User Issue: "My Ivermectin B1a-d2 internal standard elutes slightly earlier than the native analyte. Is this a method failure?"

Technical Analysis

In high-efficiency Reverse Phase Chromatography (RPC), it is chemically normal for deuterated isotopologues to elute slightly earlier than their non-deuterated counterparts. This is the Deuterium Isotope Effect .

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in a slightly lower lipophilicity (hydrophobicity) for the deuterated molecule.

  • Expected Shift: A shift of 0.05 – 0.15 minutes (depending on gradient slope) is acceptable.

  • The Problem: If the shift exceeds 0.2 minutes or varies between injections, it indicates system instability, not isotope chemistry.

Troubleshooting Workflow

Use the following logic flow to diagnose if your RT shift is chemical (benign) or instrumental (critical).

RT_Troubleshooting Start Issue: RT Shift Observed (d2 vs Native) CheckShift Measure Shift Magnitude (Δt) Start->CheckShift Decision1 Δt < 0.15 min? CheckShift->Decision1 Benign Cause: Deuterium Isotope Effect Action: Adjust Integration Window (Normal Behavior) Decision1->Benign Yes Problem Cause: System Instability Decision1->Problem No CheckTemp Check Column Oven (Fluctuations > ±1°C?) Problem->CheckTemp CheckMobile Check Organic Phase (Evaporation of MeCN?) CheckTemp->CheckMobile CheckEquil Check Equilibration Time (Is column re-equilibrated?) CheckMobile->CheckEquil

Figure 1: Diagnostic workflow for distinguishing isotopic shifts from system failures.

Module 2: Peak Tailing & Secondary Interactions

User Issue: "My Ivermectin peaks are tailing (Asymmetry > 1.5). I am using a standard C18 column."

Root Cause Analysis

Ivermectin contains multiple hydroxyl (-OH) groups and a disaccharide moiety. While the molecule is largely neutral, these polar regions interact with residual silanols (Si-OH) on the silica support of the column.

  • Silanol Interaction: Uncapped silanols act as weak acids. If the mobile phase pH is not optimized, these silanols hydrogen-bond with Ivermectin's hydroxyls, causing the peak to "drag" (tail).

  • Metal Chelation: Trace metals in older silica columns can chelate with the macrocyclic oxygen atoms.

  • Solubility Mismatch: Injecting Ivermectin dissolved in pure acetonitrile into a high-aqueous initial gradient can cause micro-precipitation at the column head.

Optimization Protocol
ParameterRecommendationScientific Rationale
Column Choice End-capped C18 (e.g., Zorbax Eclipse Plus, Waters BEH)"End-capping" chemically blocks residual silanols, preventing secondary H-bonding.
Mobile Phase Modifier Ammonium Formate (5-10 mM) Ammonium ions (

) compete for silanol sites, effectively "masking" them from the analyte.
pH Control pH 5.0 - 6.0 (using Formic/Acetic Acid)Suppresses the ionization of silanols (pKa ~7-8), keeping them neutral and less interactive.
Sample Diluent Methanol/Acetonitrile (High Organic) Prevents "solvent shock" precipitation. Avoid 100% aqueous diluents.
Mechanism of Tailing

Tailing_Mechanism Analyte Ivermectin (Polar -OH groups) Silanol Free Silanol (Si-OH) (Stationary Phase) Silanol->Analyte H-Bonding (Causes Tailing) Modifier Ammonium Ion (NH4+) (Mobile Phase Additive) Modifier->Silanol Blocks/Competes Result Result with NH4+: Symmetrical Peak Modifier->Result

Figure 2: Competitive inhibition of silanol interactions by Ammonium ions.

Module 3: Validated Experimental Workflow

To ensure reproducibility and minimize tailing/shifts, adopt this "Gold Standard" configuration derived from authoritative bioanalytical methods.

Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18 or Waters Acquity BEH C18 (2.1 x 50mm, 1.7 - 2.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or MeOH:MeCN 50:50).[1]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Temperature: 40°C (Critical for reducing viscosity and improving mass transfer).

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 100 µL Plasma.[2]

  • Step 2: Add 10 µL IS Working Solution (Ivermectin-d2).

  • Step 3: Add 300 µL Acetonitrile (Precipitating agent). Note: Do not use pure methanol as it yields "softer" pellets.

  • Step 4: Vortex (2 min) and Centrifuge (10,000 rpm, 5 min).

  • Step 5: Inject Supernatant directly (or dilute 1:1 with water if peak focusing is poor).

Frequently Asked Questions (FAQ)

Q1: Why did my signal disappear when I switched to Ammonium Formate? A: This is likely an ionization suppression issue or a pH shift affecting adduct formation. Ivermectin predominantly forms sodium adducts


 in ESI+ mode. High concentrations of ammonium can force the formation of 

, splitting your signal between two masses.
  • Fix: Monitor both sodium (m/z 897.5) and ammonium (m/z 892.5) adducts during development, or reduce ammonium formate concentration to 2mM.

Q2: Can I use Ivermectin B1a-d2 for quantifying Ivermectin B1b? A: Yes, but with caution. B1a and B1b are structural analogs (homologs). While d2 is the isotope of B1a, it behaves similarly enough to B1b for most applications. However, for strict regulatory (FDA/EMA) methods, separate calibration curves or specific internal standards are preferred if B1b quantification is critical.

Q3: My retention time drifts later over the course of 100 injections. Why? A: Ivermectin samples (especially from food/tissue) are "dirty." Lipids and proteins accumulate on the column head, masking the stationary phase (C18).

  • Fix: Use a guard column and implement a "sawtooth" wash gradient (ramp to 98% B for 1 min) at the end of every injection.

References

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research.

  • A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma. National Institutes of Health (NIH).

  • Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. ACS Omega (via NIH).

  • Isotope effect on retention time. Reddit Chemistry Community (Discussion on Deuterium behavior).

  • USP Monographs: Ivermectin. USP-NF/DrugFuture.

Sources

Optimization

Technical Support Center: Enhancing Ivermectin B1a-d2 Detection Sensitivity in Tissue Samples

Welcome to our dedicated technical support center for the analysis of Ivermectin B1a-d2 in tissue matrices. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the analysis of Ivermectin B1a-d2 in tissue matrices. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for improved sensitivity and robustness. We understand the complexities involved in achieving low limits of detection (LOD) and quantification (LOQ) in complex biological samples. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common challenges in your experimental workflow.

Understanding the Core Challenge: The Nature of Ivermectin and Tissue Matrices

Ivermectin, a lipophilic macrocyclic lactone, readily distributes into fatty tissues, making its extraction and subsequent analysis prone to interference from endogenous matrix components.[1] These interferences, collectively known as the "matrix effect," can lead to ion suppression or enhancement in mass spectrometry-based assays, ultimately compromising sensitivity and reproducibility.[1][2] Therefore, a successful method hinges on a meticulous sample preparation strategy coupled with optimized analytical instrumentation settings.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the most effective extraction method for Ivermectin B1a-d2 from fatty tissues?

For fatty tissues, a combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is a robust approach. LLE with a non-polar solvent like hexane can effectively partition Ivermectin from the bulk of the tissue homogenate. Subsequent SPE cleanup is crucial for removing residual lipids and other interfering substances. C18 cartridges are commonly used for this purpose.[2][3][4]

Q2: I'm experiencing low recovery of Ivermectin after sample extraction. What are the likely causes and solutions?

Low recovery can stem from several factors:

  • Incomplete Tissue Homogenization: Ensure the tissue is thoroughly homogenized to maximize the surface area for solvent extraction. Cryogenic grinding can be particularly effective for tough or fibrous tissues.

  • Suboptimal Extraction Solvent: Ivermectin is highly soluble in organic solvents like acetonitrile and methanol.[1] Ensure your chosen solvent is of high purity and used in a sufficient volume to fully penetrate the tissue matrix. A mixture of acetonitrile and water (e.g., 3:2 v/v) has been shown to be an efficient extraction solvent.[5]

  • Inefficient SPE Elution: The choice of elution solvent in SPE is critical. A common issue is using a solvent that is not strong enough to desorb Ivermectin from the C18 sorbent. A mixture of methanol and acetonitrile is often effective.[2] It's also important to ensure the cartridge does not dry out before the elution step.

  • Analyte Degradation: While Ivermectin is generally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during extraction should be avoided.[1]

Q3: How can I minimize matrix effects from my tissue samples?

Matrix effects are a significant challenge in tissue analysis. Here are some strategies to mitigate them:

  • Efficient Sample Cleanup: As mentioned, a thorough cleanup using techniques like SPE is paramount.[2][5][6] Phospholipid removal SPE plates or cartridges can be particularly effective in reducing ion suppression caused by these abundant membrane components.[1]

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank tissue matrix that has been processed through the same extraction procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as Ivermectin-d2, is highly recommended. This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[1]

Chromatography & Mass Spectrometry

Q4: What are the recommended LC-MS/MS parameters for sensitive Ivermectin detection?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and selective Ivermectin analysis, as it does not typically require derivatization.[2][6]

  • Column Chemistry: A C18 reversed-phase column is the most common choice for separating Ivermectin from other components.[2]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and/or methanol with water, often with a small amount of an additive like acetic acid or formic acid, generally provides good peak shape and retention.[2][7]

  • Ionization Mode: Electrospray ionization (ESI) is typically used. While Ivermectin can be detected in both positive and negative ion modes, the negative ion mode monitoring the [M-H]⁻ adduct can offer a more consistent signal.[2] The positive ion mode may show a more sensitive signal as the [M+Na]⁺ adduct, but this can be less reproducible.[2]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) is selected, fragmented in the collision cell, and a specific product ion (Q3) is monitored.

Q5: Is derivatization necessary to improve the sensitivity of Ivermectin detection?

For HPLC with fluorescence detection (HPLC-FLD), derivatization is necessary to convert the non-fluorescent Ivermectin molecule into a fluorescent derivative, thereby significantly increasing sensitivity.[4][8][9] A common derivatization method involves reaction with 1-methylimidazole and trifluoroacetic anhydride.[4] However, this process can be labor-intensive and introduce variability.[2][6] For LC-MS/MS, derivatization is generally not required due to the inherent sensitivity and selectivity of the technique.[6]

Troubleshooting Guides

Problem 1: Low Signal Intensity / High Limit of Detection (LOD)
Potential Cause Recommended Action Scientific Rationale
Suboptimal MS Tuning Re-tune the mass spectrometer for Ivermectin and its internal standard. Optimize cone voltage and collision energy.Maximizing the precursor and product ion signals is fundamental for achieving the best sensitivity.
Inefficient Ionization Experiment with different mobile phase additives (e.g., ammonium formate) and ionization source parameters (e.g., capillary voltage, gas flow).The composition of the mobile phase can significantly impact the efficiency of analyte ionization in the ESI source.
Matrix-Induced Ion Suppression Dilute the sample extract if possible, or implement a more rigorous cleanup step (e.g., phospholipid removal SPE).[1]High concentrations of co-eluting matrix components can compete with the analyte for ionization, leading to a suppressed signal.
Poor Chromatographic Peak Shape Optimize the LC gradient and mobile phase composition. Ensure the injection solvent is compatible with the initial mobile phase conditions.Broad or tailing peaks result in a lower signal-to-noise ratio, which directly impacts the LOD.
Problem 2: High Background Noise & Interfering Peaks
Potential Cause Recommended Action Scientific Rationale
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared reagents.Impurities in solvents can introduce significant background noise and interfering peaks.
Carryover from Previous Injections Implement a robust needle wash protocol with a strong organic solvent. Inject blank samples between experimental samples to check for carryover.[5]Ivermectin is a hydrophobic compound and can adhere to surfaces in the autosampler and LC system.
Inadequate Sample Cleanup Re-evaluate the SPE protocol. Consider using a different sorbent or adding an additional wash step.Insufficient removal of matrix components is a primary cause of interfering peaks that can co-elute with the analyte.
Plasticizer Contamination Avoid using plastic consumables wherever possible. If unavoidable, pre-rinse with an organic solvent.Phthalates and other plasticizers are common contaminants that can be detected by MS and interfere with analysis.

Experimental Protocols & Workflows

Protocol 1: Ivermectin B1a-d2 Extraction from Adipose Tissue

This protocol provides a general framework. Optimization may be required for specific tissue types and instrumentation.

  • Tissue Homogenization:

    • Weigh approximately 1 g of frozen adipose tissue.

    • Add the tissue to a tube containing ceramic beads and 5 mL of cold acetonitrile.

    • Homogenize using a bead beater instrument until a uniform consistency is achieved.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the supernatant to a new tube.

    • Add 5 mL of hexane, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.

    • Discard the upper hexane layer (this step removes a significant portion of lipids).

    • Repeat the hexane wash.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load the acetonitrile extract from the LLE step onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the Ivermectin with 5 mL of methanol:acetonitrile (1:1, v/v).[2]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram: Ivermectin Tissue Analysis

Ivermectin_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Tissue Homogenization LLE 2. Liquid-Liquid Extraction (Lipid Removal) Homogenization->LLE SPE 3. Solid-Phase Extraction (Cleanup) LLE->SPE Evaporation 4. Evaporation & Reconstitution SPE->Evaporation LC 5. LC Separation (C18 Column) Evaporation->LC MS 6. MS/MS Detection (ESI, MRM) LC->MS Quantification 7. Quantification (Internal Standard) MS->Quantification

Caption: A typical workflow for the sensitive detection of Ivermectin in tissue.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Low Signal Intensity? Check_MS MS Tuning Optimal? Start->Check_MS Yes Check_Cleanup Sample Cleanup Sufficient? Check_MS->Check_Cleanup Yes Optimize_MS Action: Re-tune MS Check_MS->Optimize_MS No Check_Chroma Good Peak Shape? Check_Cleanup->Check_Chroma Yes Improve_Cleanup Action: Enhance Cleanup (e.g., Phospholipid Removal) Check_Cleanup->Improve_Cleanup No Optimize_LC Action: Optimize LC Method Check_Chroma->Optimize_LC No Success Problem Resolved Check_Chroma->Success Yes Optimize_MS->Check_MS Improve_Cleanup->Check_Cleanup Optimize_LC->Check_Chroma

Caption: A logical flow for troubleshooting low signal intensity issues.

References

  • Improvements in detection sensitivity for the determination of ivermectin in plasma using chromatographic techniques and laser-induced fluorescence detection with automated derivatization. PubMed.[Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF IVERMECTIN IN PLASMA. Faculty of Tropical Medicine, Mahidol University.[Link]

  • Determination of ivermectin residues in swine tissues--an improved clean-up procedure using solid-phase extraction. PubMed.[Link]

  • Improved LC method to determine ivermectin in plasma. PubMed.[Link]

  • A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation. National Institutes of Health.[Link]

  • Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. ACS Omega.[Link]

  • Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. ResearchGate.[Link]

  • A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water). ResearchGate.[Link]

  • Isolation and determination of ivermectin in post-mortem and in vivo tissues of dung beetles using a continuous solid phase extraction method followed by LC-ESI+-MS/MS. PLOS ONE.[Link]

  • Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method. ResearchGate.[Link]

  • A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water). National Institutes of Health.[Link]

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS. PubMed Central.[Link]

  • Determination of Ivermectin Residues in Bovine Liver Samples by ELISA and HPLC with Fluorescence Detection. Avicenna Journal of Medical Biotechnology.[Link]

  • Isolation and determination of ivermectin in post-mortem and in vivo tissues of dung beetles using a continuous solid phase extraction method followed by LC-ESI+-MS/MS. National Institutes of Health.[Link]

  • Matrix Solid-Phase Dispersion Extraction and Liquid Chromatographic Determination of Ivermectin in Bovine Liver Tissue. Journal of AOAC INTERNATIONAL.[Link]

Sources

Optimization

Technical Support Center: Ivermectin B1a-d2 Stock Solution Stability

Welcome to the technical support center for Ivermectin B1a-d2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of Ivermectin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ivermectin B1a-d2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of Ivermectin B1a-d2 stock solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Ivermectin B1a-d2, a deuterated analog of Ivermectin B1a, is a critical internal standard for mass spectrometry-based quantification of ivermectin in various biological matrices. Ensuring the stability and integrity of your Ivermectin B1a-d2 stock solutions is paramount for generating accurate and reproducible data. This guide will walk you through the best practices for preparation, storage, and troubleshooting of these solutions.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is the recommended solvent for preparing Ivermectin B1a-d2 stock solutions?

A1: Ivermectin B1a-d2 is soluble in several organic solvents. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1] The choice of solvent may depend on the specific requirements of your downstream application, such as the tolerance of a cell culture system to a particular solvent.

Q2: What is the best practice for dissolving solid Ivermectin B1a-d2?

A2: To ensure complete dissolution and homogeneity of your stock solution, follow these steps:

  • Allow the vial of solid Ivermectin B1a-d2 to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the desired volume of your chosen solvent to the vial.

  • Vortex the solution for a few minutes. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution, especially for higher concentrations.

  • Visually inspect the solution to ensure no particulates are present.

Q3: How should I aliquot my Ivermectin B1a-d2 stock solution?

A3: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which can contribute to degradation over time. Use low-retention polypropylene tubes for aliquoting to prevent loss of the compound due to adsorption to the tube surface.

Storage and Stability

Q4: What is the optimal temperature for storing Ivermectin B1a-d2 stock solutions?

A4: The optimal storage temperature depends on the solvent and the intended duration of storage. For long-term storage, -80°C is recommended. Studies on ivermectin in plasma have shown it to be stable for at least 30 days at -80°C.[2][3] For shorter-term storage, -20°C is also a viable option, with ivermectin in plasma demonstrating stability for up to six months at this temperature. Methanol stock solutions of ivermectin have been reported to be stable for up to one week when refrigerated at 5°C.[4]

Q5: How long can I expect my Ivermectin B1a-d2 stock solution to be stable?

A5: The stability of your stock solution is dependent on the storage conditions. Based on available data for ivermectin:

  • In Methanol: Stock solutions (1000 µg/mL) are stable for 12 months, and working solutions (10-100 µg/mL) are stable for 6 months when stored at 2-10°C.[5]

  • In Plasma (as an indicator): Stable for at least 30 days at -80°C[2][3] and up to 6 months at -20°C.

It is always best practice to qualify your stock solution periodically, especially if it has been stored for an extended period.

Q6: Is Ivermectin B1a-d2 sensitive to light?

A6: Yes, ivermectin is known to be susceptible to photodegradation.[6][7] Therefore, it is crucial to protect your stock solutions from light. Use amber vials or wrap your tubes in aluminum foil and store them in the dark.

Troubleshooting Guide

This section addresses specific issues you might encounter with your Ivermectin B1a-d2 stock solutions.

Issue 1: Precipitation or Cloudiness in the Stock Solution

Q: My Ivermectin B1a-d2 stock solution, prepared in DMSO, has become cloudy/has a precipitate after storage or upon dilution into an aqueous buffer. What should I do?

A: This is a common issue related to the solubility of ivermectin.

  • Causality: Ivermectin is poorly soluble in water.[8] When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the local concentration of DMSO drops rapidly. This can cause the ivermectin to precipitate out of the solution.

  • Troubleshooting Steps:

    • Warm the solution: Gently warm the vial in a 37°C water bath and vortex to see if the precipitate redissolves. This is often effective for solutions that have precipitated during cold storage.

    • Optimize dilution: When diluting your DMSO stock, add the stock solution dropwise to the aqueous buffer while vortexing. This helps to avoid localized high concentrations of ivermectin.

    • Use a lower concentration stock: If precipitation persists, consider preparing a less concentrated DMSO stock solution.

    • Consider an alternative solvent: If your experimental system allows, using a more volatile solvent like methanol for your stock solution might be an option, as it can be more easily removed if necessary.

Issue 2: Loss of Analytical Signal (Peak Area Decrease) in LC-MS Analysis

Q: I am observing a gradual decrease in the peak area of my Ivermectin B1a-d2 internal standard over time. What could be the cause?

A: A decrease in peak area suggests degradation of the analyte.

  • Causality: Ivermectin can degrade under various conditions, including exposure to light, extreme pH, and oxidizing agents.[6] Repeated freeze-thaw cycles can also contribute to degradation. While studies on ivermectin in plasma show good stability after three freeze-thaw cycles, it is a factor to consider.[2][3]

  • Troubleshooting Workflow:

    G start Loss of Peak Area Observed check_storage Review Storage Conditions: - Protected from light? - Correct temperature? start->check_storage check_handling Review Handling Procedures: - Number of freeze-thaw cycles? - Aliquoted properly? check_storage->check_handling check_solvent Evaluate Solvent Integrity: - Evaporation? - Contamination? check_handling->check_solvent prepare_fresh Prepare Fresh Stock Solution check_solvent->prepare_fresh compare Compare Peak Area of Old vs. New Stock prepare_fresh->compare issue_resolved Issue Resolved: Discard old stock compare->issue_resolved New stock OK further_investigation Issue Persists: Investigate LC-MS system compare->further_investigation New stock also shows low signal

    Caption: Troubleshooting workflow for decreased LC-MS signal.

Issue 3: Appearance of Unexpected Peaks in the Chromatogram

Q: I am seeing new, unexpected peaks in my chromatogram that are related to my Ivermectin B1a-d2 internal standard.

A: The appearance of new peaks is a strong indicator of degradation.

  • Causality: Ivermectin undergoes degradation through pathways such as hydrolysis and oxidation, leading to the formation of various degradation products.[9] These products will have different retention times in your chromatographic system.

  • Degradation Pathways: Ivermectin is susceptible to degradation under acidic, alkaline, and oxidative conditions. For instance, in acidic or basic conditions, hydrolysis of the glycosidic bonds can occur. Oxidative degradation can also lead to the formation of various byproducts.

    G Ivermectin Ivermectin B1a-d2 Hydrolysis Hydrolysis (Acidic/Alkaline pH) Ivermectin->Hydrolysis Oxidation Oxidation Ivermectin->Oxidation Photodegradation Photodegradation (UV/Light Exposure) Ivermectin->Photodegradation Degradation_Products Degradation Products (e.g., aglycone, monosaccharide) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

    Caption: Major degradation pathways for Ivermectin.

  • Recommended Action:

    • Confirm Degradation: Prepare a fresh stock solution of Ivermectin B1a-d2 and analyze it alongside your current stock. A clean chromatogram from the fresh stock will confirm that the old stock has degraded.

    • Review and Rectify: Carefully review your solution preparation, handling, and storage procedures to identify the potential cause of degradation. Ensure that solutions are protected from light, stored at the correct temperature, and that the pH of any buffers used is appropriate. Ivermectin shows greater stability in acidic to neutral pH conditions compared to alkaline conditions.[9]

    • Discard Degraded Stock: Do not use a stock solution that shows signs of degradation, as it will lead to inaccurate quantification.

Data Summary

SolventRecommended Storage Temp.Reported StabilityReference(s)
Methanol2-10°C12 months (stock), 6 months (working)[5]
Methanol5°C1 week (stock)[4]
In Plasma-20°C6 months
In Plasma-80°C30 days[2][3]

Experimental Protocols

Protocol for Preparation of a 1 mg/mL Ivermectin B1a-d2 Stock Solution in DMSO
  • Materials:

    • Ivermectin B1a-d2 (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Amber glass vial

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial containing solid Ivermectin B1a-d2 to come to room temperature.

    • Accurately weigh 1 mg of Ivermectin B1a-d2 and transfer it to a clean, amber glass vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot into single-use volumes in amber, low-retention polypropylene tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage, protected from light.

Protocol for Evaluating the Stability of an Ivermectin B1a-d2 Stock Solution
  • Objective: To determine if a stored stock solution has degraded.

  • Procedure:

    • Prepare a fresh stock solution of Ivermectin B1a-d2 at the same concentration as the stored stock solution, following the protocol above.

    • Prepare a working solution from both the "old" and "new" stock solutions by diluting them to a suitable concentration for your analytical method (e.g., LC-MS).

    • Analyze both working solutions using your established analytical method.

    • Data Analysis:

      • Compare the peak area of the Ivermectin B1a-d2 from the "old" stock to the "new" stock. A significant decrease (>10-15%) in the peak area of the "old" stock suggests degradation.

      • Examine the chromatogram of the "old" stock for the presence of any new peaks that are not present in the chromatogram of the "new" stock. The presence of such peaks is indicative of degradation products.

References

  • Faculty of Tropical Medicine, Mahidol University. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF IVERMECTIN IN PLASMA. Retrieved from [Link]

  • El-Kadi, A. O., & Goldberg, J. B. (2001). Liquid chromatographic assay of ivermectin in human plasma for application to clinical pharmacokinetic studies.
  • Mazzetti, S. A., Zurlinden, T. J., & Johnson, R. C. (2016).
  • Wang, J., Liu, Y., Zhang, J., & Wang, J. (2018). Preparation and in vitro release kinetics of ivermectin sustained-release bolus optimized by response surface methodology. PeerJ, 6, e5418.
  • Karanikolova, M., & Mitrev, S. (2013). Determination of Ivermectin in Medicated Feeds by Liquid Chromatography with Fluorescence Detection. Journal of Analytical Methods in Chemistry, 2013, 1–5.
  • Shija, A. M. (2025). Degradation kinetics of Ivermectin in tropical soils: the role of pH variability. Discover Soil, 2(1), 57.
  • Zeinsteger, P. A., Goudet, A., & Gloor, S. (2019). Development and validation of a LC-MS/MS method for the analysis of ivermectin in plasma, whole blood, and dried blood spots using a fully automatic extraction system. Analytical and Bioanalytical Chemistry, 411(29), 7795–7807.
  • Dal Bosco, S. M., da Silva, A. F., & da Silva, J. L. (2011). Degradation of Ivermectin by Fenton and Photo-Fenton and Toxicity Test Using Daphnia similis.
  • Ahmad, F. J., Ali, A., & Panda, B. P. (2011). Determination of ivermectin stability by high-performance thin-layer chromatography. International Journal of Drug Development and Research, 3(2), 240–247.
  • Victoria, F., Alarcón, B., & Lárez, M. (2024). Evaluation of the Photostability of Ivermectin. Chemistry Proceedings, 6(1), 1.
  • Reddy, B. S., & Reddy, K. R. (2019). Chromatographic Quantification of Ivermectin and Pranziquantel in the Tablets Using Stability Indicating RP-HPLC Method. Pharmaceutical Sciences, 25(3), 235–243.
  • Institute for Public Health Niš. (2019). Days of Preventive Medicine. Retrieved from [Link]

  • Victoria, F., Alarcón, B., & Lárez, M. (2024). Evaluation of the Photostability of Ivermectin. ResearchGate. Retrieved from [Link]

  • Martínez-Pacheco, R., Landin-Ferreiro, M., & Otero-Espinar, F. J. (2024). Modeling and evaluation of ivermectin release kinetics from 3D-printed tablets. International Journal of Pharmaceutics, 663, 124387.
  • Lauritano, C., & Ianora, A. (2016). The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS). Molecules, 21(10), 1285.
  • ResearchGate. (n.d.). -STABILITY OF STOCK AND WORKING STANDARD SOLUTIONS. Retrieved from [Link]

  • Munir, R., & Farooq, U. (2021). Current therapeutic applications and pharmacokinetic modulations of ivermectin. Drug Metabolism and Personalized Therapy, 36(4), 263–274.
  • Fink, D. W. (1994). Liquid Chromatographic Determination of Ivermectin in Feed at the 2-PPM Level: Interlaboratory Study.
  • Scollan, N. D., & Richardson, R. I. (2012). Advances in Animal Biosciences. Cambridge University Press.

Sources

Troubleshooting

Technical Support Center: Ivermectin B1a-d2 Mass Spectrometry Analysis

Welcome to the technical support center for the analysis of Ivermectin B1a and its deuterated internal standard (Ivermectin B1a-d2). This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Ivermectin B1a and its deuterated internal standard (Ivermectin B1a-d2). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for reducing background noise and enhancing signal integrity in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in LC-MS/MS?

High background noise is a frequent issue that can obscure low-level analytes. The primary culprits are typically environmental, chemical, or systemic. This includes contaminated solvents or reagents, leaching from plasticware, column bleed, a contaminated LC system (tubing, frits, degasser), or a dirty mass spectrometer ion source.[1][2] Regular system maintenance and the exclusive use of high-purity, MS-grade solvents and reagents are critical first lines of defense.

Q2: Ivermectin is a large, relatively nonpolar molecule. What are its most common adducts in positive mode electrospray ionization (ESI)?

In positive ESI mode, Ivermectin B1a does not readily form a protonated molecule [M+H]⁺. Instead, it preferentially forms adducts with cations present in the mobile phase or sample matrix. The most commonly observed and utilized adducts for quantification are the ammonium adduct [M+NH₄]⁺ and the sodium adduct [M+Na]⁺ .[3][4][5][6] The ammonium adduct is often favored as it can be reliably and intentionally formed by adding a low concentration of ammonium formate or ammonium acetate to the mobile phase, leading to a stable and intense signal.[3][5] While the sodium adduct can also be sensitive, its signal intensity can be less reproducible if sodium contamination is not strictly controlled.[4]

Q3: Why is a deuterated internal standard like Ivermectin B1a-d2 so important for this analysis?

A stable isotope-labeled (SIL) internal standard (IS) like Ivermectin B1a-d2 is considered the gold standard for quantitative mass spectrometry. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical behavior during sample extraction, ionization, and fragmentation. This allows it to accurately compensate for variations in sample preparation (e.g., recovery), matrix effects (ion suppression or enhancement), and instrument response, ensuring the highest level of accuracy and precision in quantification.[3][5]

Q4: Can I just use a simple protein precipitation step for my plasma samples to save time?

While protein precipitation (PPT) with a solvent like acetonitrile is a fast and simple sample preparation technique, it often results in a "dirtier" extract compared to more selective methods like solid-phase extraction (SPE).[3][4] For Ivermectin analysis, PPT may not sufficiently remove phospholipids and other endogenous components from plasma, which are notorious for causing significant matrix effects and contributing to background noise.[3] This can compromise the sensitivity and reproducibility of the assay. SPE is generally the preferred method for achieving the low limits of quantification required for pharmacokinetic studies.[4]

In-Depth Troubleshooting Guides
Issue 1: My baseline is consistently high and noisy across the entire chromatogram, obscuring my analyte peaks.

A high, noisy baseline is a systemic problem that indicates widespread contamination. The key is to systematically isolate the source of the contamination, moving from the simplest to the most complex components of the system.

Causality and Investigation Protocol:

  • Mobile Phase & Reagent Contamination: The most common cause is the mobile phase itself. Even MS-grade solvents can become contaminated over time. Additives like ammonium acetate, if not of the highest purity, can introduce significant organic contamination.[1]

    • Troubleshooting Step: Prepare fresh mobile phase using solvents and additives from a new, unopened bottle. If the noise decreases, the old mobile phase was the source.

  • LC System Contamination: If fresh solvents do not resolve the issue, the contamination likely resides within the LC system itself. This can include bacterial growth in solvent bottles, contaminated solvent inlet frits, pump seals, or the degasser.[1] An unstable pump flow can also generate significant MS noise.[1]

    • Troubleshooting Step: Perform a systematic flush of the entire LC system. A recommended protocol is outlined below.

  • Mass Spectrometer Ion Source Contamination: The ion source is where the analyte is ionized and enters the mass spectrometer. It is highly susceptible to contamination from non-volatile components in the sample or mobile phase. A dirty cone, needle, or transfer tube will dramatically increase background noise.[1][7]

    • Troubleshooting Step: If the LC system flush is unsuccessful, inspect and clean the ion source components according to the manufacturer's guidelines. This often involves sonicating the parts in a sequence of high-purity water, methanol, and/or a weak acid solution.[1]

Workflow Diagram: Diagnosing High Baseline Noise This diagram illustrates the logical progression for troubleshooting a high baseline.

G cluster_0 Troubleshooting Flow A High Baseline Noise Detected B Prepare Fresh Mobile Phase (New Solvents & Additives) A->B C Problem Resolved? B->C D Source: Contaminated Solvents C->D Yes E Perform Systematic LC System Flush (See Protocol 2.1) C->E No F Problem Resolved? E->F G Source: Contaminated LC System F->G Yes H Inspect & Clean MS Ion Source (Cone, Needle, etc.) F->H No I Problem Resolved? H->I J Source: Dirty MS Source I->J Yes K Contact Service Engineer I->K No G cluster_1 Choosing a Sample Prep Method A Analysis Goal B High Sensitivity & Accuracy Needed? (e.g., Regulated Bioanalysis) A->B C Use Solid-Phase Extraction (SPE) B->C Yes D High Throughput Screening? B->D No F Result: - Low Matrix Effect - High Data Quality - Longer Column Life C->F E Use Protein Precipitation (PPT) D->E Yes G Result: - Fast Turnaround - Potential for Matrix Effects - Risk of Lower Sensitivity E->G

A decision guide for selecting the appropriate sample preparation technique.

Issue 3: My signal-to-noise (S/N) ratio is poor despite a clean baseline and good sample prep. How do I optimize my mass spectrometer settings?

Poor S/N with a clean baseline points to suboptimal MS parameters. For Ivermectin, this involves selecting the correct precursor adduct and carefully tuning the instrument to maximize its signal.

Causality and Investigation Protocol:

  • Select the Optimal Precursor Ion: As discussed in the FAQs, Ivermectin forms strong ammonium [M+NH₄]⁺ and sodium [M+Na]⁺ adducts. The ammonium adduct is generally preferred for quantitative analysis due to its stability and the ability to control its formation with mobile phase additives. [3][5] * Action: Ensure your mobile phase contains ~2-10 mM ammonium formate or acetate to promote the formation of the [M+NH₄]⁺ adduct. [1][5]

  • Optimize Source Parameters: The declustering potential (DP) or cone voltage (CV) is critical. This voltage prevents solvent clusters from entering the mass analyzer and helps with desolvation, but if it's too high, it can cause the precursor ion to fragment in the source, reducing its intensity.

    • Action: Infuse a standard solution of Ivermectin (~100 ng/mL) and systematically vary the DP/CV while monitoring the intensity of the chosen precursor ion. Plot the intensity vs. voltage to find the optimal value.

  • Optimize Collision Energy (CE): For MS/MS analysis using Multiple Reaction Monitoring (MRM), the collision energy dictates the fragmentation efficiency of the precursor ion into the desired product ion. An incorrect CE will result in a weak product ion signal.

    • Action: While infusing the standard, set the instrument to monitor the desired product ion and ramp the collision energy. Plot the product ion intensity vs. collision energy to determine the value that gives the maximum signal.

Data Presentation: Typical MRM Transitions for Ivermectin Analysis

The following table provides starting points for MRM optimization. Note that Ivermectin B1a is the primary component, and Ivermectin B1a-d2 is the deuterated internal standard. Optimal values may vary slightly by instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy (eV)Ionization Mode
Ivermectin B1a 892.5 ([M+NH₄]⁺)305.135-45Positive ESI
Ivermectin B1a 897.5 ([M+Na]⁺)569.340-50Positive ESI
Ivermectin B1a-d2 (IS) 894.5 ([M+NH₄]⁺)307.135-45Positive ESI
Ivermectin B1a 873.5 ([M-H]⁻)567.225-35Negative ESI [4]

Note: The ammonium adduct [M+NH₄]⁺ is often the most reliable for quantification. [3][5]The fragment ions correspond to characteristic losses from the macrocyclic lactone structure. [9][10][11]

References
  • Losing Sensitivity of LC/MS signal due to High Background? - ResearchGate. Available at: [Link]

  • High background after preventative maintenance - Chromatography Forum. Available at: [Link]

  • Kaewkhao, K., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research, 9:231. Available at: [Link]

  • How to reduce high background noise in an LC MS/MS experiment? - ResearchGate. Available at: [Link]

  • Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling - NASA Technical Reports Server (NTRS). Available at: [Link]

  • Chhonker, Y. S., et al. (2018). A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation. Bioanalysis, 10(14). Available at: [Link]

  • How we can eliminate background signals/noise in GC-MS/MS? - ResearchGate. Available at: [Link]

  • Mancini, F., et al. (2024). Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. ACS Omega. Available at: [Link]

  • Fimbo, A. M., et al. (2023). Liquid Chromatography Tandem Mass Spectrometry Method for Quantitation of Ivermectin and Simultaneous Detection of Albendazole in Human Plasma. Journal of Chemical and Pharmaceutical Research, 15(6). Available at: [Link]

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS - Wellcome Open Research. Available at: [Link]

  • Mass spectrometry of Avermectins: Structural determination of two new derivatives of Ivermectin B(1a) - ResearchGate. Available at: [Link]

  • Mass spectrum of ivermectin using +ve ESI-MS (A) and +ve ESI-MS-MS (B)... - ResearchGate. Available at: [Link]

  • ESI tandem mass spectrum of ivermectin B1a showing a peak at m/z 897.4... - ResearchGate. Available at: [Link]

  • A versatile extraction and purification method for ivermectin detection through HPLC and LC/MS in feed, water, feces, soil, and sewage - IRIS. Available at: [Link]

  • Mass spectrometry of avermectins: structural determination of two new derivatives of Ivermectin B(1a) - PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Ivermectin B1a-d2 LC-MS/MS Method: A Comparative Bioanalytical Guide

Executive Summary This guide provides a technical framework for validating an LC-MS/MS method for Ivermectin B1a quantification in biological matrices, specifically utilizing Ivermectin B1a-d2 as a stable isotopically la...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating an LC-MS/MS method for Ivermectin B1a quantification in biological matrices, specifically utilizing Ivermectin B1a-d2 as a stable isotopically labeled internal standard (SIL-IS).

While structural analogs like Doramectin or Abamectin have historically been used as internal standards (IS), they often fail to adequately compensate for matrix effects due to chromatographic resolution differences. This guide demonstrates the bioanalytical superiority of the B1a-d2 isotope method, compliant with the FDA Bioanalytical Method Validation Guidance for Industry (2018) .

Part 1: The Bioanalytical Challenge

Ivermectin is a macrocyclic lactone with high lipophilicity (


). In bioanalysis, this presents specific challenges:
  • Non-specific Binding: The molecule adheres avidly to plastic consumables, requiring careful solvent selection during extraction.

  • Adduct Formation: Ivermectin predominantly forms ammonium adducts

    
     in positive electrospray ionization (ESI+), requiring buffered mobile phases to stabilize the precursor ion.
    
  • Matrix Effects: In plasma/serum, phospholipids often co-elute with hydrophobic analytes. If the IS does not co-elute exactly with the analyte, ion suppression will affect them differentially, invalidating the quantification.

Part 2: Comparative Analysis: Deuterated (d2) vs. Analog IS

The choice of Internal Standard is the single most critical variable in method robustness.

Chromatographic Behavior[1][2][3][4][5][6][7][8]
  • Ivermectin B1a-d2 (Recommended): Being an isotopolog, it shares nearly identical physicochemical properties with the analyte. It co-elutes with Ivermectin B1a. Any ion suppression caused by phospholipids at that specific retention time affects both the analyte and the IS equally. The IS-normalized Matrix Factor remains close to 1.0.[1]

  • Doramectin/Abamectin (Alternative): These are structural analogs. They elute at different retention times (e.g., Abamectin ~4.3 min vs. Ivermectin ~6.2 min).[2] If a matrix interference elutes at 6.2 min, it suppresses Ivermectin but not the IS. The calculated concentration will be artificially low.

Performance Metrics Comparison

The following table summarizes typical validation performance differences observed during method development.

ParameterIvermectin B1a-d2 (SIL-IS)Doramectin (Analog IS)Impact on Validity
Retention Time Co-elutes with Analyte

RT

1-2 min
Critical: Analog IS cannot correct for transient matrix effects.
IS-Normalized Matrix Factor 0.98 - 1.020.85 - 1.15SIL-IS provides tighter precision in hemolyzed/lipemic lots.
Recovery Variance Tracks analyte losses perfectlyVariable extraction efficiencyAnalog IS may extract differently in different patient populations.
Cost HighLowSIL-IS cost is offset by reduced re-analysis rates.

Part 3: Method Development & Optimization

Experimental Workflow

To ensure FDA compliance, the method utilizes Protein Precipitation with Phospholipid Removal . This is superior to simple protein precipitation (PPT) which leaves phospholipids that foul the MS source.

Diagram 1: Optimized Extraction Workflow

ExtractionWorkflow Start Sample: 100 µL Plasma Spike Add IS: Ivermectin B1a-d2 (50 ng/mL in ACN) Start->Spike Mix Vortex Mix (1 min) Equilibrate (5 min) Spike->Mix Precip Precipitation: Add 300 µL ACN w/ 1% Formic Acid Mix->Precip Load Load onto Phospholipid Removal Plate (e.g., Ostro or HybridSPE) Precip->Load Vacuum Apply Vacuum/Positive Pressure Collect Eluate Load->Vacuum Removes Phospholipids Evap Evaporate to Dryness (N2 stream @ 40°C) Vacuum->Evap Recon Reconstitute: 100 µL MeOH:H2O (1:1) Evap->Recon Inject Inject 5-10 µL into LC-MS/MS Recon->Inject

Caption: Optimized extraction workflow utilizing phospholipid removal plates to minimize matrix effects, critical for hydrophobic analytes like Ivermectin.

Mass Spectrometry Parameters
  • Ionization: ESI Positive

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (Promotes

    
    )
    
  • Mobile Phase B: Acetonitrile (or MeOH/ACN blend)

  • Column: C18 (e.g., Waters Acquity HSS T3 or Agilent Poroshell 120 EC-C18), 2.1 x 50mm, 1.8µm.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Ivermectin B1a 892.5

569.33025
Ivermectin B1a-d2 894.5

571.33025

Part 4: Validation Protocol (FDA 2018 Compliant)

This protocol is designed to meet the requirements of the FDA Bioanalytical Method Validation Guidance for Industry (2018).

Selectivity & Specificity
  • Objective: Prove the method distinguishes the analyte from endogenous matrix components.

  • Protocol:

    • Obtain blank plasma from 6 individual sources (donors).

    • Include at least one lipemic and one hemolyzed lot.

    • Extract and analyze blanks without IS.

    • Extract and analyze blanks spiked with IS only.

    • Acceptance: Response in blank at analyte retention time must be < 20% of the LLOQ response.

Matrix Effect (Quantitative)
  • Objective: Determine the Matrix Factor (MF) to ensure the d2-IS compensates for suppression.

  • Protocol (Matuszewski Method):

    • Prepare Set A : Neat standard solutions (Low and High QC concentrations).

    • Prepare Set B : Post-extraction spiked samples (Extract 6 blank matrix lots, then spike analyte into the eluate).

    • Calculation:

      
      
      
      
      
    • Acceptance: The CV of the IS-Normalized MF calculated from the 6 lots must be < 15%. This is where the d2-IS typically outperforms analogs.

Accuracy & Precision
  • Protocol:

    • Three separate validation runs (days).

    • QC Levels: LLOQ, Low (3x LLOQ), Mid (~50% range), High (~75% range), ULOQ.

    • Replicates: n=6 per level per run.

  • Acceptance:

    • Accuracy: Mean concentration within ±15% of nominal (±20% for LLOQ).

    • Precision: %CV < 15% (< 20% for LLOQ).

Diagram 2: Internal Standard Selection Logic

IS_Selection Start Select Internal Standard Q1 Is Deuterated (SIL-IS) Available? Start->Q1 Yes_SIL Select Ivermectin B1a-d2 Q1->Yes_SIL Yes No_SIL Select Analog (Doramectin) Q1->No_SIL No Test_SIL Validate Matrix Factor (MF) Yes_SIL->Test_SIL Test_Ana Validate Matrix Factor (MF) No_SIL->Test_Ana Res_SIL MF ≈ 1.0 (Co-elution compensates suppression) Test_SIL->Res_SIL Res_Ana MF Variable (Risk of differential suppression) Test_Ana->Res_Ana Outcome_Pass FDA Compliant Robust Method Res_SIL->Outcome_Pass Outcome_Risk High Risk of Clinical Sample Failure Res_Ana->Outcome_Risk

Caption: Decision logic for Internal Standard selection. The use of SIL-IS (d2) significantly reduces the risk of method failure due to matrix effects compared to analog alternatives.

Part 5: References

  • U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Duthaler, U., et al. (2024).[1] Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. Retrieved from [Link]

  • Danaher, M., et al. (2006). Positive and negative electrospray LC-MS-MS methods for quantitation of the antiparasitic endectocide drugs... in milk. Journal of Chromatography B. Retrieved from [Link]

  • Fimbo, A. M., et al. (2023).[2] Liquid Chromatography Tandem Mass Spectrometry Method for Quantitation of Ivermectin... in Human Plasma. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. (Standard reference for Matrix Factor calculation).

Sources

Comparative

Precision in Antiparasitic Quantitation: A Comparative Guide to LOD/LOQ Determination for Ivermectin B1a-d2 Assays

Executive Summary: The Case for Isotopic Dilution In the bioanalysis of macrocyclic lactones, specifically Ivermectin , the choice of Internal Standard (IS) is the single most critical variable affecting the Limit of Qua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Dilution

In the bioanalysis of macrocyclic lactones, specifically Ivermectin , the choice of Internal Standard (IS) is the single most critical variable affecting the Limit of Quantitation (LOQ). While historical methods relied on structural analogs like Abamectin or Doramectin , modern regulatory expectations (ICH M10) increasingly favor stable isotope-labeled standards (SIL-IS).

This guide details the determination of LOD and LOQ for Ivermectin assays using Ivermectin B1a-d2 . Unlike structural analogs, the d2-isotopolog co-elutes with the target analyte, providing real-time correction for matrix effects—a necessity when working with complex matrices like bovine milk, liver tissue, or lipemic plasma.

Comparative Performance: Deuterated vs. Analog IS

The following table summarizes why Ivermectin B1a-d2 is the superior choice for lowering LOQ thresholds compared to Abamectin.

FeatureIvermectin B1a-d2 (Recommended) Abamectin (Traditional Analog) Impact on LOQ
Retention Time Identical to Analyte (Co-elution)Shifted by ~0.5 - 1.5 minCritical: d2 corrects for ion suppression at the exact moment of ionization.
Matrix Effect Correction > 95% Correction60-80% Correctiond2 allows for lower LOQs in "dirty" matrices (e.g., milk).
Extraction Recovery Mimics analyte loss perfectlyVaries due to solubility differencesd2 tightens precision (CV%) at the LOQ level.
Cost HighLowHigher upfront cost is offset by fewer failed validation runs.

Regulatory Framework (ICH M10 & FDA)

Before establishing protocols, we must define the targets based on the ICH M10 Bioanalytical Method Validation Guideline (2022), which harmonizes FDA and EMA requirements.

  • LOD (Limit of Detection): The lowest concentration where the signal is statistically distinguishable from background noise (typically S/N

    
     3:1 ). Note: LOD is rarely a regulatory requirement for PK studies but is essential for forensic or residue analysis.
    
  • LOQ (Limit of Quantitation): The lowest concentration that can be quantified with acceptable precision and accuracy.

    • Signal-to-Noise:

      
       10:1.
      
    • Precision (CV): Within

      
       20%.
      
    • Accuracy (Bias): Within

      
       20% of nominal.[1][2]
      

Experimental Protocol: The Self-Validating Workflow

To determine the true LOD/LOQ, you cannot simply inject neat standards. You must perform a matrix-matched validation . The following workflow integrates the Ivermectin B1a-d2 standard to ensure every step is normalized.

Reagents
  • Analyte: Ivermectin B1a (Standard purity > 98%).

  • Internal Standard: Ivermectin B1a-d2 (Deuterated).

  • Matrix: Drug-free Plasma or Milk (match your target application).

Step-by-Step Workflow
  • Preparation of Stock Solutions:

    • Dissolve Ivermectin B1a and B1a-d2 in Methanol to 1 mg/mL.

    • Critical: Store in amber glass (Ivermectin is photodegradable).

  • Spiking (The Calibration Curve):

    • Prepare matrix samples spiked with Ivermectin B1a at decreasing concentrations: 50, 20, 10, 5, 2, 1, 0.5, 0.2 ng/mL.

    • IS Addition: Spike every sample (including blanks) with a constant concentration of B1a-d2 (e.g., 10 ng/mL).

    • Why? This constant IS concentration acts as the normalization factor.

  • Extraction (Protein Precipitation):

    • Add Acetonitrile (3:1 ratio v/v) to the spiked matrix.

    • Vortex vigorously for 1 min (ensure IS equilibrates with matrix-bound analyte).

    • Centrifuge at 10,000 x g for 10 mins.

  • LC-MS/MS Analysis:

    • Inject supernatant.

    • Column: C18 Reverse Phase (e.g., 50mm x 2.1mm, 1.7µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Transitions (MRM):

      • Ivermectin B1a: m/z 892.5

        
         569.3
        
      • Ivermectin B1a-d2: m/z 894.5

        
         571.3
        
Visualizing the Workflow

G Start Biological Matrix (Plasma/Milk) Spike Spike Analyte (Descending Conc.) Start->Spike IS_Add Add Internal Standard (Ivermectin B1a-d2) Spike->IS_Add Equilib Equilibration (Critical for d2 binding) IS_Add->Equilib  Mix Precip Protein Precipitation (Acetonitrile 3:1) Equilib->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS  Inject Supernatant

Figure 1: Extraction workflow emphasizing the equilibration of the deuterated IS with the biological matrix.

Determining LOD and LOQ: The Calculation Logic

Once the data is acquired, use the following logic to strictly define your limits. Do not rely solely on software auto-calculations; verify manually using the Signal-to-Noise (S/N) method (ASTM E685-93).

The Logic Tree

LOQ_Logic Input Analyze Lowest Calibrator (e.g., 0.2 ng/mL) CheckSN Is S/N Ratio > 10:1? Input->CheckSN CheckCV Is Precision (CV) < 20% (n=6)? CheckSN->CheckCV Yes LOD_Check Is S/N > 3:1? CheckSN->LOD_Check No CheckAcc Is Accuracy 80-120%? CheckCV->CheckAcc Yes Fail Reject Level Test Higher Conc. CheckCV->Fail No Pass LOQ Validated CheckAcc->Pass Yes CheckAcc->Fail No LOD_Check->Fail No LOD_Set Set as LOD (Qualitative only) LOD_Check->LOD_Set Yes

Figure 2: Decision logic for validating LOQ according to ICH M10 guidelines.

Calculation Example
  • Calculate Response Ratio:

    
    
    
  • Determine S/N: Measure the peak-to-peak noise in a blank sample at the retention time of Ivermectin. Compare this to the peak height of your lowest standard.

  • Validation: Run 6 replicates of your lowest concentration (e.g., 0.5 ng/mL).

    • If Mean S/N = 15, CV = 12%, and Accuracy = 95%

      
      This is your LOQ. 
      
    • If Mean S/N = 8

      
      Fail.  Increase concentration to 1.0 ng/mL and retry.
      

Troubleshooting & Optimization

Even with a deuterated standard, issues can arise.[3][4][5]

  • Isotopic Contribution: Ensure your B1a-d2 standard does not contain significant amounts of unlabeled B1a (B0). Check the Certificate of Analysis. If the "B0" contribution in the IS is high, it will create a false background, artificially raising your LOQ.

  • Cross-Talk: Ivermectin B1a (892.5) and B1a-d2 (894.5) are only 2 Da apart. Ensure your Mass Spectrometer resolution (Unit or High Res) is sufficient to prevent the B1a isotope envelope from bleeding into the d2 channel.

  • Adsorption: Ivermectin is highly lipophilic and sticks to glass. Always use silanized glass or high-quality polypropylene and add the IS immediately during the initial aliquoting step to compensate for any adsorption losses during processing.

References

  • ICH M10 Bioanalytical Method Validation Guideline. European Medicines Agency / FDA. (2022).[6] Harmonised guideline for the validation of bioanalytical methods.

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). Specific requirements for chromatographic assays.[3][7]

  • Duthaler, U., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS.[8] National Institutes of Health (PubMed).

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Benefits and Applications.

Sources

Validation

A Comparative Guide to the Bioanalytical Quantification of Ivermectin: Accuracy and Precision in Focus

Introduction: The Need for Precision in Ivermectin Analysis Ivermectin, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, is a cornerstone of veterinary and human medicine due to its potent, broa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Precision in Ivermectin Analysis

Ivermectin, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, is a cornerstone of veterinary and human medicine due to its potent, broad-spectrum activity against parasites and nematodes.[1][2] Commercially, it is a mixture of at least 80% 22,23-dihydroavermectin B1a (IVM B1a) and no more than 20% 22,23-dihydroavermectin B1b.[3] For researchers, drug developers, and toxicologists, the ability to accurately and precisely quantify Ivermectin in various biological matrices is not merely an analytical exercise; it is fundamental to determining pharmacokinetic profiles, ensuring drug efficacy, monitoring for residues, and assessing environmental impact.

The inherent complexity of biological matrices—such as plasma, whole blood, or tissue—presents significant analytical challenges, including ion suppression or enhancement and sample loss during extraction. To overcome these hurdles, a stable isotope-labeled internal standard (SIL-IS), such as Ivermectin B1a-d2, is indispensable. The SIL-IS is chemically identical to the analyte but mass-shifted, meaning it co-elutes chromatographically and experiences nearly identical extraction recovery and matrix effects. By measuring the analyte-to-internal standard peak area ratio, the method corrects for variations, ensuring the highest degree of accuracy and precision.[4] This guide provides an in-depth comparison of the predominant analytical methodologies for Ivermectin quantification, with a focus on their performance, validation parameters, and the scientific rationale behind their application.

Principal Analytical Methodologies

The choice of analytical technique for Ivermectin quantification is dictated by the required sensitivity, the complexity of the sample matrix, and the specific research question. The primary methods employed are High-Performance Liquid Chromatography (HPLC) with various detectors and the gold-standard technique, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Scientific Principle: HPLC-UV separates Ivermectin from other components in a sample on a reversed-phase column (typically a C8 or C18). The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Post-separation, the molecule is quantified by its absorbance of ultraviolet light, typically at a wavelength of 245 nm.[5][6]

  • Strengths: This method is robust, relatively inexpensive, and straightforward, making it highly suitable for routine quality control analysis of pharmaceutical formulations where Ivermectin concentrations are high.[5][6][7]

  • Limitations: The primary drawback of HPLC-UV is its limited sensitivity and selectivity compared to mass spectrometry. This makes it unsuitable for applications requiring low-level quantification, such as pharmacokinetic studies in plasma, where concentrations are in the nanogram-per-milliliter range. Furthermore, complex biological samples can contain endogenous substances that co-elute and absorb at the same wavelength, leading to potential interferences and inaccurate results.[6]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
  • Scientific Principle: To enhance sensitivity, HPLC can be coupled with a fluorescence detector. Since Ivermectin is not naturally fluorescent, this method requires a chemical derivatization step to create a fluorescent product. This is often achieved by reacting Ivermectin with reagents like N-methylimidazole and trifluoroacetic anhydride.

  • Strengths: HPLC-FLD offers a significant improvement in sensitivity over HPLC-UV, allowing for the detection of lower concentrations.

  • Limitations: The mandatory derivatization step adds complexity, time, and a potential source of variability to the workflow. The sample cleanup required to ensure a clean derivatization reaction, often involving solid-phase extraction (SPE), can also be extensive.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Scientific Principle: LC-MS/MS is the definitive method for bioanalytical quantification, offering unparalleled sensitivity and specificity.[3] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In the tandem MS system, a specific precursor ion (the charged Ivermectin molecule) is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is then monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and virtually eliminates matrix interference.

  • Strengths: This technique can achieve Limits of Quantification (LOQ) in the low ng/mL to sub-ng/mL range, making it ideal for pharmacokinetic and residue analysis in complex matrices like plasma, blood, and soil.[1][8][9] Its high specificity means that derivatization is not required, simplifying the workflow.

  • Limitations: The primary constraints are the high initial cost of the instrumentation and the requirement for more specialized technical expertise to operate and maintain the system.

Performance Data: A Head-to-Head Comparison

The performance of an analytical method is defined by its validation parameters. The following table summarizes typical accuracy and precision data for the quantification of Ivermectin using different methodologies, as reported in scientific literature. All methods are validated according to regulatory guidelines such as those from the FDA or ICH.[1][10][11]

Parameter HPLC-UV LC-MS/MS (Plasma) LC-MS/MS (Whole Blood) LC-MS/MS (Environmental)
Matrix Pharmaceutical SolutionHuman/Animal PlasmaHuman Whole BloodFeces, Soil
Linearity Range 50–150 µg/mL[5]0.1–1000 ng/mL[1]0.97–384 ng/mL[4]1.5–500 µg/kg[12]
LOQ 2.68 µg/mL[5]0.1 ng/mL[1]0.97 ng/mL[4]1.5 µg/kg (ng/g)[3][12]
Accuracy 98.9–100.3% (% Recovery)[5]-12.96 to +12.40% (% Bias)[1]89.8–99.2% (% of Nominal)[8]92.27–96.19% (% Recovery)[12]
Intra-day Precision 0.09–0.17% (% RSD)[5]1.70–15.26% (% RSD)[1]3.91–16.4% (% CV)[8]< 6.50% (% RSD)[9]
Inter-day Precision 0.07–0.20% (% RSD)[5]1.70–15.26% (% RSD)[1]3.91–16.4% (% CV)[8]< 8.10% (% RSD)[9]

Note: Acceptance criteria for bioanalytical methods in complex matrices are typically an accuracy of ±15% (±20% at the LOQ) and a precision of <15% RSD (<20% at the LOQ).[8][11]

Experimental Protocols and Workflows

To ensure trustworthy and reproducible results, a well-defined and validated protocol is essential. The following sections detail a representative workflow for the quantification of Ivermectin in plasma using the gold-standard LC-MS/MS method.

Sample Preparation: Solid-Phase Extraction (SPE) Workflow

Solid-phase extraction is a critical step for cleaning the sample and concentrating the analyte. It removes proteins, salts, and phospholipids that can interfere with the analysis. A C18 sorbent is commonly used due to the hydrophobic nature of Ivermectin.[1]

SPE_Workflow Plasma 1. Plasma Sample (e.g., 100 µL) Add_IS 2. Add IS (Ivermectin B1a-d2) Plasma->Add_IS Load 4. Load Sample Add_IS->Load Dilute & Vortex Condition 3. Condition SPE (Methanol, then Water) Condition->Load Wash 5. Wash (Remove Interferences) Load->Wash Elute 6. Elute Analyte (Methanol/Acetonitrile) Wash->Elute Dry_Recon 7. Evaporate & Reconstitute (in Mobile Phase) Elute->Dry_Recon Final 8. Final Extract (Ready for Injection) Dry_Recon->Final

Caption: Solid-Phase Extraction (SPE) workflow for Ivermectin from plasma.

Step-by-Step SPE Protocol:

  • Aliquot Plasma: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Spike Internal Standard: Add a precise volume of Ivermectin B1a-d2 working solution to all tubes (except blanks) to achieve a final concentration of ~5 ng/mL. The IS corrects for analyte loss during the subsequent steps.

  • Condition SPE Cartridge: Using a C18 SPE cartridge, wash with 1 mL of methanol followed by 1 mL of purified water. This activates the sorbent to ensure proper binding of the analyte.

  • Load Sample: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove hydrophilic interferences while retaining the hydrophobic Ivermectin.

  • Elute: Elute the Ivermectin and internal standard from the cartridge using a strong organic solvent like 1 mL of methanol or acetonitrile.[1] This solvent disrupts the hydrophobic interaction between the analytes and the C18 sorbent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the sample and ensures compatibility with the LC system.

  • Transfer: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis Workflow

The reconstituted sample is injected into the LC-MS/MS system for separation and detection.

LCMS_Workflow Injector Autosampler Injection Column HPLC Column (C18) Separation Injector->Column ESI Ion Source (ESI+) Ionization Column->ESI Q1 Q1: Precursor Ion Selection (m/z) ESI->Q1 Q2 Q2: Collision Cell Fragmentation Q1->Q2 Q3 Q3: Product Ion Selection (m/z) Q2->Q3 Detector Detector Signal Acquisition Q3->Detector Data Data System Chromatogram Detector->Data

Caption: Logical flow of the LC-MS/MS analytical process.

Step-by-Step Instrumental Protocol:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.7 µm) is typically used.[4]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol:acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid or 2mM ammonium formate) is employed to achieve sharp peaks and good separation.[1][4]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization in positive mode (ESI+) is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for Ivermectin B1a (e.g., m/z 897.4 -> product ions) and the internal standard Ivermectin B1a-d2.

  • Data Acquisition and Processing:

    • A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

    • The concentrations of Ivermectin in the QC and unknown samples are calculated from their peak area ratios using the linear regression equation derived from the calibration curve.

Conclusion and Recommendations

The accurate and precise quantification of Ivermectin B1a is achievable through multiple analytical techniques, but the choice of method must align with the application's requirements for sensitivity and selectivity.

  • For Quality Control of Pharmaceutical Products: HPLC-UV provides a simple, robust, and cost-effective solution for analyzing high-concentration formulations. Its performance is excellent for ensuring product specifications are met.[5][6]

  • For Bioanalytical Studies (Pharmacokinetics, Residue Analysis): LC-MS/MS is the unequivocal gold standard. Its superior sensitivity allows for quantification down to the sub-ng/mL level, which is essential for tracking drug concentration in plasma or tissues over time.[1] The high selectivity afforded by MRM minimizes matrix effects, ensuring that the data is both accurate and reliable.[3][8] The use of a deuterated internal standard like Ivermectin B1a-d2 is critical in these applications to control for experimental variability and produce data of the highest integrity.

By selecting the appropriate methodology and adhering to rigorous, validated protocols, researchers can generate high-quality data that is trustworthy, reproducible, and fit for purpose in drug development and scientific investigation.

References

  • A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products. Journal of Veterinary Science.[Link]

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS. PubMed Central, National Institutes of Health.[Link]

  • A Rapid High Performance Liquid Chromatography Method for Simultaneous Quantification of Praziquantel, Ivermectin and Abamectin from Veterinary Formulations. International Journal for Pharmaceutical Research Scholars.[Link]

  • Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. ResearchGate.[Link]

  • A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation. Future Science OA.[Link]

  • Comparation with Spectrophotometric and Liquid Chromatographic Methods of Pharmaceutical Forms of Ivermectin. DergiPark.[Link]

  • Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. ACS Omega, PubMed Central.[Link]

  • Analytical Method Development and Validation Parameters of Drug Ivermectin. World Journal of Pharmaceutical Research.[Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF IVERMECTIN IN PLASMA. Faculty of Tropical Medicine, Mahidol University.[Link]

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research.[Link]

  • A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water). International Journal of Analytical Chemistry, PubMed Central.[Link]

  • Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. MDPI.[Link]

  • Analytical Method Development And Validation Parameters Of Drug Ivermectin. ResearchGate.[Link]

  • Isolation and determination of ivermectin in post-mortem and in vivo tissues of dung beetles using a continuous solid phase extraction method followed by LC-ESI+-MS/MS. PLOS ONE.[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Linearity Assessment of Ivermectin B1a-d2 Calibration Curves

For researchers, scientists, and drug development professionals, the precise quantification of Ivermectin in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. A cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of Ivermectin in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. A cornerstone of the bioanalytical method validation is the rigorous assessment of the calibration curve's linearity. This guide provides an in-depth comparison of different approaches to establishing linearity for Ivermectin B1a, with a focus on the use of its deuterated internal standard, Ivermectin B1a-d2, and adherence to stringent regulatory expectations.

The Critical Role of Linearity in Bioanalytical Assays

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1] For bioanalytical methods, establishing a well-defined concentration-response relationship is crucial for the accurate quantification of unknown samples.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, with a significant emphasis on the proper evaluation of linearity.[3][4]

The use of a stable isotope-labeled internal standard, such as Ivermectin B1a-d2, is a widely accepted strategy in mass spectrometry-based bioanalysis to correct for variability during sample preparation and analysis.[5][6] The underlying assumption is that the deuterated internal standard will behave identically to the analyte of interest, thus providing a reliable reference for quantification.

Experimental Protocol for Linearity Assessment

A robust assessment of linearity begins with a well-designed experiment. The following protocol outlines the key steps for preparing calibration standards and quality control (QC) samples for the analysis of Ivermectin B1a using Ivermectin B1a-d2 as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Ivermectin B1a Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivermectin B1a reference standard in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Ivermectin B1a-d2 (Internal Standard) Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in a similar manner.

  • Working Solutions: Prepare a series of Ivermectin B1a working solutions by serial dilution of the stock solution to cover the desired calibration range. A typical range for Ivermectin in plasma might be 0.1 to 1000 ng/mL.[7] Similarly, prepare a working solution of the internal standard at a concentration that provides a consistent and robust signal.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the Ivermectin B1a working solutions to create a series of at least six to eight non-zero calibration standards. A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only) should also be prepared.[7]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared independently from the calibration standards to provide an unbiased assessment of the method's accuracy and precision.

3. Sample Extraction and LC-MS/MS Analysis:

  • Extraction: Extract Ivermectin B1a and Ivermectin B1a-d2 from the biological matrix using a validated procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. The instrument response (e.g., peak area) for both the analyte and the internal standard is recorded.

Workflow for Linearity Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Stock Solutions (Ivermectin B1a & B1a-d2) working Working Solutions stock->working cal_qc Calibration Standards & QC Samples working->cal_qc extraction Sample Extraction cal_qc->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition (Peak Area Ratios) lcms->data regression Regression Analysis (Weighted vs. Unweighted) data->regression assessment Linearity Assessment (r², Residuals, Back-calculation) regression->assessment

Caption: Workflow for Linearity Assessment of Ivermectin B1a-d2 Calibration Curves.

Comparing Regression Models: The Importance of Weighting

The choice of the regression model is a critical step in establishing linearity. While unweighted linear regression is the simplest model, it is often not appropriate for bioanalytical methods that span a wide dynamic range.[8][9] This is due to a phenomenon known as heteroscedasticity, where the variance of the response is not constant across the concentration range.[8] In such cases, weighted linear regression provides a more accurate representation of the data.[10][11]

Unweighted Linear Regression:

  • Model: y = mx + c

  • Assumption: Assumes equal variance (homoscedasticity) for the responses at all concentration levels.

  • Drawback: Higher concentration points, which often have larger absolute errors, can disproportionately influence the regression line, leading to poor accuracy at the lower end of the curve.[8]

Weighted Linear Regression:

  • Model: y = mx + c (with a weighting factor)

  • Common Weighting Factors: 1/x, 1/x², or 1/y. The most appropriate weighting factor is typically determined empirically by evaluating the sum of the absolute relative errors for each model.[12]

  • Advantage: Assigns less weight to data points with higher variance (typically the higher concentrations), resulting in a more accurate fit across the entire calibration range.[9][11]

Quadratic Regression:

  • Model: y = ax² + bx + c

  • Application: May be considered when a non-linear relationship is observed. However, a linear model with appropriate weighting is generally preferred for its simplicity and robustness.[13]

The following table provides a hypothetical comparison of the performance of different regression models for an Ivermectin B1a calibration curve.

Regression ModelWeighting FactorCorrelation Coefficient (r²)Sum of Absolute Relative Errors (%)Back-Calculated Accuracy at LLOQ (%)
LinearNone0.99535.278.5
Linear1/x0.99815.892.3
Linear 1/x² 0.999 8.5 98.7
QuadraticNone0.99912.1105.4

As illustrated in the table, the linear model with a 1/x² weighting factor provides the best fit, as indicated by the highest correlation coefficient, the lowest sum of absolute relative errors, and the most accurate back-calculated concentration at the Lower Limit of Quantification (LLOQ).

Acceptance Criteria for Linearity

The acceptance criteria for linearity should be pre-defined in the validation plan and are generally based on regulatory guidelines.[14][15][16][17]

  • Correlation Coefficient (r or r²): A correlation coefficient of >0.99 is generally considered indicative of a good linear fit.[18][19][20] However, relying solely on the correlation coefficient can be misleading.[21]

  • Residual Analysis: A plot of the residuals (the difference between the observed and predicted values) versus concentration should show a random distribution around zero.[22] Any discernible pattern may indicate that the chosen regression model is inappropriate.

  • Back-Calculated Concentrations: The concentrations of the calibration standards, when back-calculated from the regression equation, should be within ±15% of the nominal value (±20% at the LLOQ).[3]

Conclusion

A thorough assessment of linearity is a non-negotiable component of bioanalytical method validation for Ivermectin. The use of a deuterated internal standard like Ivermectin B1a-d2 is crucial for ensuring analytical precision. While unweighted linear regression may seem straightforward, a weighted linear regression model, often with a 1/x or 1/x² weighting factor, is typically necessary to achieve accurate results across a wide calibration range.[12][13] By adhering to a well-defined experimental protocol and stringent acceptance criteria based on regulatory guidelines, researchers can establish a robust and reliable calibration curve, ensuring the integrity of their bioanalytical data.

References

  • A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - NIH. (2023-03-01). Available at: [Link]

  • Determination of Ivermectin in Medicated Feeds by Liquid Chromatography with Fluorescence Detection - PMC - NIH. Available at: [Link]

  • Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach - ResearchGate. Available at: [Link]

  • Establishing Acceptance Criteria for Analytical Methods - BioPharm International. (2016-10-01). Available at: [Link]

  • Determining Ivermectin in Plasma and Whole Blood Using LC-MS/MS. (2024-10-07). Available at: [Link]

  • The linearity data obtained for ivermectin by both methods - ResearchGate. Available at: [Link]

  • Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability - Semantic Scholar. (2018-02-09). Available at: [Link]

  • A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - NIH. Available at: [Link]

  • Advanced LC-MS/MS Technique for Environmental Ivermectin Detection - ResearchGate. (2024-10-22). Available at: [Link]

  • Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - MDPI. Available at: [Link]

  • Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability - ResearchGate. Available at: [Link]

  • Correct weighting for regression analysis in analytical calibration - Element Lab Solutions. Available at: [Link]

  • Ionization study and simultaneous determination of avermectins and milbemycines in fish tissue by LC-ESI-MS/MS | Request PDF - ResearchGate. Available at: [Link]

  • Advanced LC-MS/MS Technique for Environmental Ivermectin Detection | ACS Omega. (2024-10-18). Available at: [Link]

  • Can a weighted linear regression be compared to the unweighted regression when assessing lack of fit in bioanalytical method validation? | ResearchGate. (2025-09-22). Available at: [Link]

  • Determination of avermectins by the internal standard recovery correction - high performance liquid chromatography - quantitative Nuclear Magnetic Resonance method - PubMed. (2017-09-01). Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018-12-19). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025-12-26). Available at: [Link]

  • Bioanalytical method validation: An updated review - PMC. Available at: [Link]

  • Calibration Curves, Part V: Curve Weighting | LCGC International - Chromatography Online. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. (2022-07-25). Available at: [Link]

  • Curve Weighting - Brendan Bioanalytics. Available at: [Link]

  • CCWeights: an R package and web application for automated evaluation and selection of weighting factors for accurate quantification using linear calibration curve | Bioinformatics Advances | Oxford Academic. (2021-10-28). Available at: [Link]

  • Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? (2018-12-15). Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Ivermectin B1a Quantification Across Diverse Biological Matrices

In the realm of pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies, the ability to reliably quantify a therapeutic agent across different biological samples is paramount. This guide provides an in-depth, ex...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies, the ability to reliably quantify a therapeutic agent across different biological samples is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for the cross-validation of Ivermectin B1a analysis, with a focus on its deuterated internal standard, Ivermectin B1a-d2, across plasma, whole blood, and milk. We will delve into the rationale behind experimental choices, present comparative data, and provide robust, field-tested protocols.

The cornerstone of multi-matrix bioanalysis is the understanding that each biological sample type presents a unique set of challenges, primarily due to varying compositions of proteins, lipids, and other endogenous components. These differences can significantly impact extraction efficiency, and ion suppression or enhancement in mass spectrometry, collectively known as matrix effects. Therefore, a method validated for one matrix, such as plasma, cannot be assumed to be accurate for another, like milk, without rigorous cross-validation. This process ensures that the data generated from different sample types throughout a drug development program are comparable and reliable.[1]

Foundational Pillars: Analytical Technique and Internal Standard Selection

The most robust and widely accepted technique for quantifying Ivermectin in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[2] Its high selectivity and sensitivity allow for the direct analysis of complex mixtures without the need for the time-consuming derivatization steps required by older methods like GC-MS or LC-FLD.[2]

The choice of internal standard (IS) is equally critical. A stable isotope-labeled (SIL) analog of the analyte is the gold standard. Ivermectin B1a-d2 , a deuterium-labeled version of Ivermectin B1a, is the ideal IS.[3][4] It co-elutes with the analyte and experiences nearly identical ionization efficiency and matrix effects, thereby providing the most accurate correction for variations during sample preparation and analysis.[4]

Logical Framework for Cross-Matrix Validation

The process of ensuring data consistency across different biological matrices is a systematic endeavor. It involves demonstrating that the analytical method provides comparable accuracy and precision regardless of the sample type. This is crucial when, for instance, preclinical toxicology studies use whole blood, while clinical efficacy studies use plasma.

CrossValidationLogic cluster_0 Method Development & Primary Validation cluster_1 Cross-Validation Procedure cluster_2 Outcome P_Validation Full Method Validation in Primary Matrix (e.g., Plasma) QC_Prep Prepare QC Samples in Secondary Matrix (e.g., Whole Blood, Milk) P_Validation->QC_Prep Establishes Baseline Analysis Analyze QC Samples Using Primary Matrix Calibration Curve QC_Prep->Analysis Evaluation Evaluate Accuracy & Precision Against Nominal Values Analysis->Evaluation Acceptance Acceptance Criteria Met (e.g., within 15% Bias) Evaluation->Acceptance Success Failure Criteria Not Met: Investigate & Re-validate Evaluation->Failure Failure

Caption: Logical workflow for cross-matrix validation.

Comparative Analysis of Biological Matrices

The primary challenge in cross-matrix validation lies in overcoming the unique interferences of each sample type. Let's compare three common matrices: plasma, whole blood, and milk.

Biological MatrixKey ChallengesRecommended Sample PreparationRationale for Choice
Plasma High protein content (e.g., albumin).[5] Potential for phospholipid-based matrix effects.Hybrid Solid Phase Extraction (SPE) with phospholipid removal plates.[6]Efficiently removes proteins and phospholipids in a single step, leading to high recovery and minimal ion suppression. Less labor-intensive than liquid-liquid extraction (LLE).
Whole Blood Presence of red blood cells (hemoglobin). Higher viscosity and complexity compared to plasma.Hybrid SPE or Protein Precipitation (PPT) followed by SPE.[7]Hybrid SPE can effectively adsorb hemoglobin.[6] For high-throughput needs, PPT can be automated, but a subsequent SPE clean-up is often necessary to remove residual matrix components.
Milk High lipid (fat) and protein (casein) content.[8] Emulsion-like nature makes extraction difficult.LLE followed by SPE or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[8]LLE with a nonpolar solvent is effective for initial fat removal. A subsequent C18 SPE step purifies the extract.[8] QuEChERS is a modern, efficient alternative for removing fats and proteins simultaneously.
Performance Data Comparison

The following table synthesizes typical validation parameters achieved for Ivermectin analysis across these matrices, based on published literature. This demonstrates the feasibility of achieving consistent performance.

ParameterPlasmaWhole BloodMilk
Linearity Range 0.970 - 384 ng/mL[7]0.970 - 384 ng/mL[7]0.36 - 3.6 µg/L (ng/mL)
Accuracy (% Bias) -10.2% to -0.8%[5]-4.1% to 9.0%[5]Within ±15% (Typical Target)
Precision (%CV) < 16.4%[5]< 9.8%[5]< 10%[8]
Recovery (%) > 85% (with Hybrid SPE)[6]~63% (Automated DBS)75 - 101% (LLE + SPE)[8]
Matrix Effect (%) Not Detected[7]Not Detected[7]Matrix-matched calibrants required.[8]

Note: Values are compiled from different studies and serve as a comparative guide.

Experimental Protocols: A Step-by-Step Guide

Trustworthiness in bioanalysis is built on detailed, reproducible protocols. Here, we provide a self-validating workflow for sample preparation and LC-MS/MS analysis, adaptable across matrices.

Workflow Overview

Caption: Generalized bioanalytical workflow for Ivermectin.

Protocol 1: Sample Preparation for Plasma using Hybrid SPE

This protocol is designed for high-efficiency cleanup of plasma samples.

  • Initial Preparation: Thaw plasma samples at room temperature. Vortex to ensure homogeneity.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Addition: Add 10 µL of Ivermectin B1a-d2 working solution (e.g., 100 ng/mL in methanol) to all tubes except blanks. Vortex briefly.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Hybrid SPE: Place a Hybrid SPE 96-well plate on a vacuum manifold. Load the supernatant from the previous step into the wells.

  • Elution: Apply vacuum (approx. 10 inHg) to pull the sample through the SPE sorbent. The eluate contains the purified analyte and IS.

  • Evaporation: Transfer the eluate to a clean 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid). Mix well.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation for Milk using LLE-SPE

This protocol addresses the high-fat content of milk.

  • Initial Preparation: Thaw milk samples and warm to 40°C in a water bath to ensure fat is liquefied and evenly distributed. Vortex well.

  • Aliquoting: To a 15 mL centrifuge tube, add 1 g (or 1 mL) of milk sample.

  • Internal Standard Addition: Add 10 µL of Ivermectin B1a-d2 working solution. Vortex.

  • Liquid-Liquid Extraction: Add 5 mL of acetonitrile. Vortex vigorously for 2 minutes. This precipitates protein and extracts the analyte.

  • Phase Separation: Centrifuge at 4,000 rpm for 15 minutes.

  • Supernatant Transfer: Carefully transfer the upper acetonitrile layer to a new tube.

  • SPE Cleanup: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. Load the acetonitrile extract onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 3 mL of methanol into a clean tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the plasma protocol.

Adherence to Regulatory Standards

All method validation and cross-validation activities must be conducted in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .[9][10] The ICH M10 guideline, adopted by these agencies, provides a harmonized framework for bioanalytical method validation.[11][12]

Key validation parameters to assess during cross-validation include:

  • Accuracy: The closeness of mean test results to the true concentration. The mean value should be within ±15% of the nominal value.[5]

  • Precision: The agreement among individual test results. The coefficient of variation (%CV) should not exceed 15%.[5]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[13]

  • Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample.[7]

By rigorously applying these principles and protocols, researchers can ensure the integrity and comparability of Ivermectin B1a data across diverse biological matrices, forming a solid foundation for critical decisions in drug development.

References

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS. PubMed Central. Available at: [Link]

  • Development and validation of a LC-MS/MS method for the analysis of ivermectin in plasma, whole blood, and dried blood spots using a fully automatic extraction system. ResearchGate. Available at: [Link]

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. Available at: [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. Available at: [Link]

  • Isolation and determination of ivermectin in post-mortem and in vivo tissues of dung beetles using a continuous solid phase extraction method followed by LC-ESI-MS/MS. ResearchGate. Available at: [Link]

  • Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules. MDPI. Available at: [Link]

  • Rapid and accurate simultaneous determination of abamectin and ivermectin in bovine milk by high performance liquid chromatography with fluorescence detection. ResearchGate. Available at: [Link]

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Isolation and determination of ivermectin in post-mortem and in vivo tissues of dung beetles using a continuous solid phase extraction method followed by LC-ESI+-MS/MS. National Institutes of Health (NIH). Available at: [Link]

  • Ivermectin B1a-D2. Veeprho. Available at: [Link]

  • Analytical Method Development And Validation Parameters Of Drug Ivermectin. International Journal of Pharmaceutical Research. Available at: [Link]

  • Analytical Method Development And Validation Parameters Of Drug Ivermectin. ResearchGate. Available at: [Link]

  • Study of Pharmacokinetics for Ivermectin B1a from Beagle Dogs. PubMed. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Milk residue concentrations of ivermectin following pour-on administration to pregnant Holstein cows during different dry periods. PubMed. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. MDPI. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS.gov). Available at: [Link]

  • Effective Sample Preparations in Imaging Mass Spectrometry. PubMed Central. Available at: [Link]

  • Study of Sample Preparation for Tissue Imaging using MALDI Mass Spectrometry. ResearchGate. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Therapeutic Goods Administration (TGA) Consultation Hub. Available at: [Link]

  • Analysis, Occurrence and Exposure Evaluation of Antibiotic and Anthelmintic Residues in Whole Cow Milk from China. PubMed Central. Available at: [Link]

  • Method development and validation for ivermectin quantification. World Journal of Pharmaceutical Research. Available at: [Link]

  • Milk excretion of ivermectin and moxidectin in dairy sheep: assessment of drug residues during cheese elaboration and ripening period. PubMed. Available at: [Link]

  • A comparison of sample preparation strategies for biological tissues and subsequent trace element analysis using LA-ICP-MS. PubMed Central. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Detection of unwanted residues of ivermectin in bovine milk by dissociation-enhanced lanthanide fluoroimmunoassay. PubMed. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]

Sources

Comparative

Reproducibility of Ivermectin B1a-d2 Extraction: A Comparative Technical Guide

Executive Summary: The "Tracking" Challenge In quantitative LC-MS/MS analysis of Ivermectin (IVM), the reproducibility of the internal standard, Ivermectin B1a-d2 , is the single most critical determinant of assay validi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tracking" Challenge

In quantitative LC-MS/MS analysis of Ivermectin (IVM), the reproducibility of the internal standard, Ivermectin B1a-d2 , is the single most critical determinant of assay validity. Ivermectin is a highly lipophilic macrocyclic lactone (LogP ~4.8) with significant binding affinity to plasma proteins (>99%).

The analytical challenge is not merely extracting the drug; it is ensuring the deuterated standard (d2) achieves equilibrium with the biological matrix before extraction occurs. If the d2 standard remains in the aqueous phase while the analyte is protein-bound, extraction recovery will diverge, leading to failed batch acceptance.

This guide compares three extraction methodologies—Liquid-Liquid Extraction (LLE) , Hybrid Protein Precipitation (Hybrid-PPT) , and Solid Phase Extraction (SPE) —evaluating them on recovery, matrix effect, and the critical "IS Tracking" index.

The Physicochemical Battlefield

To design a reproducible method, one must respect the molecule's properties. Ivermectin B1a and its d2 analog share near-identical physicochemical profiles, but their behavior differs if the equilibration time is ignored.

ParameterValueImpact on Extraction
LogP ~4.8 (High Lipophilicity)Adsorbs aggressively to polypropylene; requires organic solvents (e.g., ACN, EtOAc) for release.
pKa Neutral (Non-ionizable)pH modification (acid/base) has minimal effect on solubility but helps suppress matrix interferences.
Protein Binding >99% (Albumin/Lipoproteins)Critical: The d2 spike must be mixed and allowed to equilibrate (>10 mins) to mimic the protein-bound state of the native drug.

Comparative Methodology Analysis

Method A: Liquid-Liquid Extraction (LLE) – The Gold Standard
  • Principle: Partitioning analytes into an organic solvent (Ethyl Acetate or TBME) while leaving salts and proteins in the aqueous phase.

  • Pros: Cleanest extracts; effectively removes phospholipids; high recovery (>85%).

  • Cons: Labor-intensive; difficult to automate; requires evaporation/reconstitution.

  • Verdict: Highest Reliability. Recommended for low-level (pg/mL) quantification where sensitivity is paramount.

Method B: Hybrid Protein Precipitation (Hybrid-PPT) – The Modern Workhorse
  • Principle: Uses specialized filter plates (e.g., phospholipid removal plates) to precipitate proteins and filter out phospholipids in one step.

  • Pros: High throughput; automatable; removes >95% of phospholipids (major source of ion suppression).

  • Cons: Slightly lower sensitivity than LLE due to dilution; cost of plates.

  • Verdict: Best for High Throughput. Ideal for clinical trials (large sample n).

Method C: Traditional SPE (C18) – The Specificity Specialist
  • Principle: Adsorption onto a solid phase followed by wash and elution.

  • Pros: High selectivity.

  • Cons: Complex method development; risk of irreversible adsorption of IVM to the cartridge frit/sorbent if not optimized.

  • Verdict: Use with Caution. Often overkill for IVM unless separating from complex isomers.

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the extraction method based on sensitivity requirements and sample volume.

ExtractionDecision Start Start: Define Analytical Needs Sensitivity Sensitivity Requirement? Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens Trace Levels MedSens Routine Analysis (> 1 ng/mL) Sensitivity->MedSens Therapeutic Levels LLE_Path Method A: Liquid-Liquid Extraction (Ethyl Acetate) HighSens->LLE_Path Max Cleanliness Throughput Sample Volume? MedSens->Throughput Hybrid_Path Method B: Hybrid PPT (Phospholipid Removal Plate) Throughput->LLE_Path Low Volume / Cost Sensitive Throughput->Hybrid_Path High Volume (>100 samples)

Caption: Decision matrix for selecting Ivermectin extraction methodology based on sensitivity limits (LLOQ) and throughput requirements.

Recommended Protocol: Validated LLE Workflow

This protocol prioritizes the equilibration of Ivermectin B1a-d2 to ensure it tracks the analyte through the biphasic partition.

Reagents
  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

  • Internal Standard Spiking Solution: Ivermectin B1a-d2 (100 ng/mL in 50:50 MeOH:Water).

  • Reconstitution Solution: 0.1% Formic Acid in 90% Acetonitrile.

Step-by-Step Methodology
  • Aliquot: Transfer 100 µL of plasma into a 2.0 mL polypropylene tube (Low-binding preferred).

  • IS Addition (The Critical Step): Add 10 µL of Ivermectin B1a-d2 spiking solution.

  • Equilibration: Vortex gently for 10 seconds. Incubate at room temperature for 10 minutes.

    • Why? This allows the d2 standard to bind to plasma proteins, mimicking the state of the patient's drug.

  • Extraction: Add 1000 µL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes or shaker-mix at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

    • Note: Avoid the protein interface layer.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Reconstitution Solution. Vortex for 1 minute.

  • Analysis: Inject 5-10 µL onto LC-MS/MS (C18 Column).

Performance Data Comparison

The following data summarizes the performance of the LLE method (Method A) versus a standard PPT method (Method B - without phospholipid removal).

MetricMethod A: LLE (Ethyl Acetate)Method B: Standard PPT (Acetonitrile)
Absolute Recovery (B1a) 92.5% (± 4.1%)96.0% (± 8.2%)
Absolute Recovery (d2) 91.8% (± 3.8%)95.5% (± 7.9%)
Matrix Effect (ME) 0.98 - 1.02 (Negligible)0.70 - 0.85 (Suppression)
IS Normalized ME 1.00 1.01
Process Efficiency ~91% ~75% (Due to suppression)
LLOQ 0.1 ng/mL 1.0 ng/mL

Data synthesized from comparative validation studies (See References [1], [2]).

Mechanistic Diagram: IS Tracking Logic

This diagram explains why the equilibration step is non-negotiable for Ivermectin.

ISEquilibration Plasma Plasma Sample (Protein Bound IVM) IS_Add Add d2-IS Plasma->IS_Add Equilibration Equilibration (10 mins) IS_Add->Equilibration Correct Path NoEquil Immediate Extraction IS_Add->NoEquil Incorrect Path Result_Good Result: Identical Extraction Efficiency Equilibration->Result_Good IS binds to Protein Result_Bad Result: Differential Recovery (High Variability) NoEquil->Result_Bad IS free / Drug bound

Caption: Impact of equilibration time on the ability of Ivermectin B1a-d2 to track the native analyte during extraction.

References

  • Kaewkhao, K., et al. (2024).[1] Determination of ivermectin in plasma and whole blood using LC-MS/MS.[1][2][3][4] Wellcome Open Research. [Link]

  • Chhonker, Y. S., et al. (2018). A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation. Bioanalysis. [Link]

  • Duthaler, U., et al. (2019).[4] Development and validation of an LC-MS/MS method for the analysis of ivermectin in plasma, whole blood, and dried blood spots. Journal of Analytical Toxicology. [Link]

  • Schulz, J. D., et al. (2018).[4] Determination of ivermectin in human plasma by LC-MS/MS. Journal of Chromatography B. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ivermectin B1a-d2 proper disposal procedures

Executive Safety Directive Do not dispose of Ivermectin B1a-d2 down the drain. As researchers, we often handle deuterated internal standards (IS) in micro-quantities, leading to a false sense of security regarding their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not dispose of Ivermectin B1a-d2 down the drain.

As researchers, we often handle deuterated internal standards (IS) in micro-quantities, leading to a false sense of security regarding their environmental impact. However, Ivermectin B1a is a potent macrocyclic lactone with extreme aquatic toxicity (H410) . Even trace amounts of the stable isotope-labeled analog (d2) can disrupt aquatic ecosystems if released into municipal water systems, which are generally unequipped to filter complex pharmaceutical structures.

This guide treats Ivermectin B1a-d2 not just as a chemical reagent, but as a Hazardous Pharmaceutical Waste requiring high-temperature destruction.

Hazard Profile & Physicochemical Properties

To manage disposal effectively, you must understand what you are handling. Ivermectin B1a-d2 is chemically identical to the parent compound regarding toxicity, differing only in mass.

PropertySpecificationOperational Implication
CAS Number Varies by label position (Parent: 70288-86-7)Use parent CAS for waste profiling if d2-specific CAS is unrecognized by EHS software.
Signal Word DANGER Requires high-level containment.
Aquatic Toxicity H410 (Very toxic, long-lasting)Zero-tolerance for drain disposal.
Acute Toxicity H300 (Fatal if swallowed)Double-gloving and N95/P100 respiratory protection required for powders.
Radioactivity None This is a stable isotope (Deuterium). Do NOT place in radioactive waste bins.
Stability Light-sensitiveWaste containers must be amber glass or foil-wrapped.

Operational Disposal Protocol

This protocol uses a "Stream-Based" approach. The disposal method depends on the physical state of the waste (Pure Solid vs. Solution).

Scenario A: Pure Solid (Powder/Crystals)

Typically expired reference standards or degraded lyophilized stock.

  • Containment: Keep the substance in its original amber vial. Do not empty it.

  • Secondary Containment: Place the vial into a clear, sealable bag (e.g., Ziploc) to contain any potential breakage or dust.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "Ivermectin B1a-d2 (Solid)"

    • Hazard Checkbox: Toxic.[1][2][3]

  • Disposal Stream: Segregate into Solid Hazardous Waste (Incineration Only) .

    • Note: Do not place in "General Trash" or "Biohazard" (red bag) unless chemically contaminated sharps are involved.

Scenario B: Liquid Solutions (Stock/Working Solutions)

Typically dissolved in Methanol (MeOH) or Acetonitrile (ACN).

  • Solvent Dominance: In solution, the hazardous properties of the solvent (Flammability) often dictate the primary waste code (e.g., EPA D001), but the toxicity of the solute (Ivermectin) remains the critical environmental factor.

  • Segregation: Pour into the Flammable/Organic Solvent Waste carboy.

    • Crucial Step: Ensure this carboy is destined for High-Temperature Incineration . Fuel blending (using waste as fuel) is acceptable only if the facility guarantees destruction temperatures sufficient for macrocyclic lactones (>1000°C).

  • Rinsing: Triple-rinse the empty standard vial with the solvent used (e.g., MeOH). Pour rinsate into the solvent waste.

  • Empty Vial: Deface the label on the rinsed vial and dispose of it in the Glass/Sharps bin (or chemically contaminated glass bin, depending on site policy).

Logic Flow & Decision Tree

The following diagram illustrates the decision-making process for compliant disposal.

Ivermectin_Disposal_Workflow Start Waste: Ivermectin B1a-d2 StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Liquid Solution (MeOH/ACN) StateCheck->Liquid Liquid RadioCheck Is it Radioactive? Solid->RadioCheck StopRadio STOP: Deuterium is STABLE. Do NOT use Rad Waste. RadioCheck->StopRadio Yes (Incorrect) SolidPack 1. Keep in Amber Vial 2. Double Bag 3. Label 'Toxic' RadioCheck->SolidPack No (Correct) SolidDest Dest: Solid Chemical Waste (Incineration) SolidPack->SolidDest Solvent 1. Pour into Organic Solvent Carboy 2. Triple Rinse Vial Liquid->Solvent LiquidDest Dest: High-Temp Incineration (Fuel Blending) Solvent->LiquidDest

Caption: Decision matrix for Ivermectin B1a-d2 disposal, distinguishing between solid and liquid waste streams to ensure incineration.

Regulatory Framework & Compliance (The "Why")

Understanding the regulations validates why we strictly avoid drains.

1. EPA RCRA Status (USA): While Ivermectin is not explicitly "P-listed" (Acutely Hazardous) by name in 40 CFR 261.33, it exhibits characteristics of high toxicity.

  • Best Practice: Treat as Non-RCRA Regulated Hazardous Waste (unless your state, like California, regulates it more strictly as "Lethal Waste").

  • The "Pharmaceuticals Rule" (Subpart P): Healthcare and research facilities operating under 40 CFR Part 266 Subpart P are prohibited from sewering hazardous pharmaceutical waste. This is the safest operational standard to follow.

2. Ecological Impact (H410): Ivermectin binds tightly to sediment but remains biologically active, paralyzing invertebrates (Daphnia, shrimp) which collapses the food web. Standard wastewater treatment plants (WWTP) do not effectively degrade the macrocyclic ring structure.

  • Self-Validating System: If your lab logbook shows mass usage of Ivermectin but your hazardous waste manifest shows zero output, you have a compliance gap. Ensure waste logs match usage logs.

Emergency Spill Procedures

Minor Spill (<100 mg solid or <10 mL solution):

  • PPE: Nitrile gloves (double), Lab coat, Safety goggles.

  • Solid: Do NOT sweep (creates dust). Use a wet wipe or damp paper towel to pick up powder. Place wipe in a sealable bag.

  • Liquid: Cover with an absorbent pad.

  • Clean: Clean area with detergent and water. Dispose of all cleanup materials as Hazardous Chemical Waste .

References

  • National Center for Biotechnology Information (PubChem). Ivermectin B1a (CID 6321424) - Safety and Hazards. [Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). [Link]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Handling and Stability. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ivermectin B1a-d2
Reactant of Route 2
Ivermectin B1a-d2
© Copyright 2026 BenchChem. All Rights Reserved.